molecular formula C3H9O4P B086874 Tris(hydroxymethyl)phosphine oxide CAS No. 1067-12-5

Tris(hydroxymethyl)phosphine oxide

Cat. No.: B086874
CAS No.: 1067-12-5
M. Wt: 140.07 g/mol
InChI Key: MRVZORUPSXTRHD-UHFFFAOYSA-N
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Description

Tris(hydroxymethyl)phosphine oxide (THPO), with CAS Number 1067-12-5 , is an environment-friendly, halogen-free organophosphorus compound recognized as an efficient flame-retardant polyol . Its primary research value lies in its incorporation into polymers such as polyurethanes, polyethers, and polyesters, where it acts as a reactive crosslinker and flame-retardant component . The molecule contains three hydroxyl groups, which readily undergo reactions with isocyanates, epoxides, and carboxylic acid derivatives, enabling its covalent bonding into polymer networks and enhancing material properties . Beyond its flame-retardant applications, THPO serves as a versatile precursor in synthetic chemistry. It can be halogenated to produce tris(halomethyl)phosphine oxides, which are valuable intermediates for synthesizing other multifunctional phosphorus compounds, including tris(aminomethyl)phosphine oxide . Researchers also utilize its derivative, tris(hydroxymethyl)phosphine, as a novel coupling agent for the covalent immobilization of enzymes like alcohol dehydrogenase . This product is intended for Research Use Only and must be handled by qualified personnel. Please consult the safety data sheet for proper handling protocols, as this compound may cause an allergic skin reaction .

Properties

IUPAC Name

bis(hydroxymethyl)phosphorylmethanol
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InChI

InChI=1S/C3H9O4P/c4-1-8(7,2-5)3-6/h4-6H,1-3H2
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InChI Key

MRVZORUPSXTRHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(O)P(=O)(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C3H9O4P
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DSSTOX Substance ID

DTXSID9040213
Record name Tris(hydroxymethyl)phosphine oxide
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Molecular Weight

140.07 g/mol
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CAS No.

1067-12-5
Record name Tris(hydroxymethyl)phosphine oxide
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Record name Tris(hydroxymethyl)phosphine oxide
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Record name Methanol, phosphinylidynetris-
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Record name Methanol, 1,1',1''-phosphinylidynetris-
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Record name Tris(hydroxymethyl)phosphine oxide
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Record name Phosphinylidynetrimethanol
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Record name TRIS(HYDROXYMETHYL)PHOSPHINE OXIDE
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Foundational & Exploratory

An In-depth Technical Guide to Tris(hydroxymethyl)phosphine Oxide: Core Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(hydroxymethyl)phosphine (B1196123) oxide (THPO) is an organophosphorus compound with the chemical formula (HOCH₂)₃PO. It is a white, crystalline solid that is highly soluble in water.[1] THPO has garnered significant interest in various scientific and industrial fields due to its versatile chemical properties. Primarily recognized as an efficient, halogen-free flame retardant, its utility extends to being a crucial intermediate in the synthesis of other organophosphorus compounds, including ligands and materials for drug delivery.[2][3] This technical guide provides a comprehensive overview of the fundamental properties of THPO, including its synthesis, chemical characteristics, and key applications, with a focus on providing researchers and professionals in drug development with essential technical data and methodologies.

Chemical and Physical Properties

The core properties of tris(hydroxymethyl)phosphine oxide are summarized in the tables below, providing a quick reference for its physical characteristics and chemical identifiers.

Table 1: Physical and Chemical Properties of this compound
PropertyValueReference
Molecular Formula C₃H₉O₄P[2]
Molecular Weight 140.07 g/mol [2]
Appearance White crystalline solid
Melting Point 56-58 °C[4]
Boiling Point Decomposes upon attempted distillation[5]
Solubility Highly soluble in water; soluble in alcohols[1][5]
Density 1.478 g/cm³ (predicted)[4]
CAS Number 1067-12-5[2]
PubChem CID 70598[2]
Table 2: Spectroscopic Data for this compound
Spectroscopic TechniqueCharacteristic Peaks/Signals
³¹P NMR (D₂O) δ 48.9 ppm (singlet)
¹³C NMR (D₂O) δ 52.2 ppm (doublet)
¹H NMR (D₂O) δ 4.20 ppm (doublet, J(P,H) = 3.1 Hz)
Infrared (IR) Strong bands at 1043 cm⁻¹ and 1134 cm⁻¹
Mass Spectrometry Molecular ion peak at m/e 124 (for the corresponding phosphine)

Synthesis of this compound

THPO is primarily synthesized through the oxidation of tris(hydroxymethyl)phosphine (THP) or by the treatment of tetrakis(hydroxymethyl)phosphonium (B1206150) salts, such as the chloride (THPC) or sulfate (B86663) (THPS), with a base.[3]

Experimental Protocol 1: Synthesis from Tris(hydroxymethyl)phosphine (THP)

This protocol describes the synthesis of THPO via the oxidation of THP using hydrogen peroxide.

Materials:

  • Tris(hydroxymethyl)phosphine (THP)

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve a known amount of tris(hydroxymethyl)phosphine in deionized water.

  • With continuous stirring, slowly add a stoichiometric excess of 30% hydrogen peroxide solution to the flask. The reaction is exothermic, so the addition should be controlled to maintain a safe temperature.

  • After the addition is complete, gently heat the reaction mixture to approximately 50 °C for several hours to ensure the complete oxidation of THP to THPO.

  • The progress of the reaction can be monitored by ³¹P NMR spectroscopy, observing the disappearance of the THP signal and the appearance of the THPO signal at approximately 49 ppm.

  • Once the reaction is complete, the water and any excess hydrogen peroxide are removed under reduced pressure using a rotary evaporator to yield the crude THPO product.

  • The resulting white solid can be further purified by recrystallization from a suitable solvent, such as ethanol.

Experimental Protocol 2: Synthesis from Tetrakis(hydroxymethyl)phosphonium Chloride (THPC)

This method involves the use of a strongly basic anion exchange resin to convert THPC to THPO.[1]

Materials:

  • Tetrakis(hydroxymethyl)phosphonium chloride (THPC)

  • Strongly basic anion exchange resin (hydroxide form)

  • Deionized water

  • Beaker or flask

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Prepare a slurry of the strongly basic anion exchange resin in deionized water.

  • Dissolve the tetrakis(hydroxymethyl)phosphonium chloride in deionized water.

  • Slowly add the THPC solution to the resin slurry with stirring. An excess of the basic resin is required for the conversion to THPO.[1]

  • The reaction mixture is stirred for a period sufficient to allow for the complete conversion of THPC to THPO. The progress can be monitored by analyzing aliquots of the aqueous phase by ³¹P NMR.

  • Once the reaction is complete, the resin is removed by filtration.

  • The aqueous filtrate, containing the THPO, is collected.

  • The water is removed from the filtrate under reduced pressure using a rotary evaporator to yield the this compound product.

  • The product can be purified by recrystallization.

Reactivity and Applications

This compound is a reactive molecule due to the presence of three primary alcohol functionalities and a polar phosphine (B1218219) oxide group.[6] The hydroxyl groups can undergo esterification, etherification, and reactions with isocyanates, making THPO a valuable crosslinker or chain extender in the synthesis of flame-retardant polymers such as polyurethanes, polyesters, and polyethers.[3][6]

The phosphine oxide group imparts thermal stability and can act as a ligand for metal ions.[6] Halogenation of the hydroxyl groups leads to the formation of tris(halomethyl)phosphine oxides, which are versatile intermediates for the synthesis of other functionalized organophosphorus compounds.[3]

In the context of drug development, THPO and its derivatives have been explored as scaffolds for the synthesis of novel therapeutic agents and as components of drug delivery systems.[6] Its high water solubility and low toxicity profile make it an attractive building block for biocompatible materials.

Logical Workflow: Synthesis and Characterization of THPO

As no specific biological signaling pathways involving THPO have been identified in the scientific literature, the following diagram illustrates the logical workflow for its synthesis and characterization, a critical process for its application in research and development.

THPO_Synthesis_and_Characterization cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization THP Tris(hydroxymethyl)phosphine (THP) Oxidation Oxidation (e.g., H₂O₂) THP->Oxidation THPC Tetrakis(hydroxymethyl)phosphonium Chloride (THPC) Base_Treatment Base Treatment (Anion Exchange Resin) THPC->Base_Treatment Crude_THPO Crude THPO Oxidation->Crude_THPO Base_Treatment->Crude_THPO Recrystallization Recrystallization Crude_THPO->Recrystallization Pure_THPO Pure THPO Recrystallization->Pure_THPO NMR NMR Spectroscopy (¹H, ¹³C, ³¹P) Pure_THPO->NMR IR IR Spectroscopy Pure_THPO->IR MS Mass Spectrometry Pure_THPO->MS Characterized_THPO Characterized THPO NMR->Characterized_THPO IR->Characterized_THPO MS->Characterized_THPO

Synthesis and Characterization Workflow for THPO

Conclusion

This compound is a versatile and valuable compound with a well-established role in materials science and emerging potential in other fields, including pharmaceuticals. Its straightforward synthesis, high reactivity of its hydroxyl groups, and the stability of the phosphine oxide core make it an attractive building block for a wide range of applications. This guide provides the fundamental data and experimental context necessary for researchers and drug development professionals to effectively utilize THPO in their work. The provided experimental protocols offer a starting point for the synthesis and subsequent modification of this important organophosphorus compound.

References

An In-depth Technical Guide to Thrombopoietin (THPO)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thrombopoietin (THPO), also known as megakaryocyte growth and development factor (MGDF), is a glycoprotein (B1211001) hormone that serves as the primary regulator of platelet production, a process known as thrombopoiesis.[1] Encoded by the THPO gene, this cytokine is crucial for the proliferation and maturation of megakaryocytes, the bone marrow cells responsible for producing platelets.[1][2] THPO exerts its effects by binding to the c-Mpl receptor (CD110), a member of the hematopoietic cytokine receptor superfamily.[1][3] This interaction triggers a cascade of intracellular signaling pathways that are fundamental to hematopoiesis. This guide provides a detailed overview of the chemical structure, reactivity (biological activity), and associated experimental protocols for THPO.

Chemical Structure of Thrombopoietin

Human THPO is a 332-amino acid glycoprotein.[1] Its structure is characterized by two distinct domains:

  • N-terminal Domain: This domain is homologous to erythropoietin and is responsible for binding to the c-Mpl receptor. It adopts a four-α-helix bundle structure.[1]

  • C-terminal Domain: This portion of the protein is heavily glycosylated with N- and O-linked glycans. These sugar modifications enhance the stability of the protein and extend its half-life in the plasma.[1]

The mature form of THPO has a molecular weight ranging from 70 to 95 kDa, largely due to these post-translational modifications.[1]

Reactivity and Biological Activity

The "reactivity" of THPO in a biological context refers to its interaction with its receptor, c-Mpl, and the subsequent activation of downstream signaling pathways. This process is central to its role in regulating platelet production.

THPO-c-Mpl Receptor Interaction

THPO binds to the c-Mpl receptor, which is expressed on the surface of hematopoietic stem cells, megakaryocyte progenitors, and platelets.[1] This binding event induces the homodimerization of the c-Mpl receptor, bringing two receptor molecules together.[1][4] This dimerization is the critical first step in initiating intracellular signaling.

Key Signaling Pathways

The activation of the c-Mpl receptor by THPO triggers several key intracellular signaling pathways:

  • JAK-STAT Pathway: This is the primary signaling cascade activated by THPO.[1] Upon receptor dimerization, Janus kinase 2 (JAK2) molecules associated with the intracellular domains of the receptor become activated and phosphorylate each other.[1] Activated JAK2 then phosphorylates Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT5.[1] Phosphorylated STATs form dimers, translocate to the nucleus, and act as transcription factors to regulate the expression of genes involved in megakaryocyte proliferation and differentiation.[5]

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is also activated by THPO and plays a significant role in megakaryocyte differentiation and endomitosis.[6][7] This pathway involves a cascade of protein kinases, including ERK1 and ERK2, which are rapidly phosphorylated upon TPO stimulation.[6][7]

  • PI3K-Akt Pathway: The Phosphoinositide 3-kinase (PI3K)-Akt pathway is crucial for promoting cell survival and proliferation.[4][8] Activation of this pathway by THPO helps to prevent apoptosis in megakaryocyte progenitors and supports their expansion.[8][9][10]

The interplay of these signaling pathways ultimately leads to the maturation of megakaryocytes and the subsequent release of platelets into the bloodstream.[1]

Quantitative Data

ParameterValueSpeciesMethodReference
Binding Affinity (Kd)
High-affinity binding to c-Mpl163 ± 31 pMHumanRadioligand binding assay[11]
Low-affinity binding to c-MplMicromolar rangeHumanNot specified[12]
Pharmacokinetics
Plasma half-life20–40 hoursHumanNot specified[1]
Endogenous binding capacity164.0 pMHumanPharmacokinetic modeling[13]
Equilibrium dissociation constant (Kd)45.5 pMHumanPharmacokinetic modeling[13]
Bioassay Sensitivity
ELISA Kit (R&D Systems)18.5 pg/mLHumanELISA[14]
ELISA Kit (Invitrogen)90 pg/mLHumanELISA[15]
ELISA Kit (Abcam)11 pg/mLHumanELISA

Experimental Protocols

Measurement of THPO Concentration by ELISA

A common method for quantifying THPO in biological samples is the enzyme-linked immunosorbent assay (ELISA). The following is a generalized protocol for a sandwich ELISA:

Materials:

  • Microplate pre-coated with a capture antibody specific for THPO.

  • Detection antibody specific for THPO, typically biotinylated.

  • Streptavidin-HRP (Horseradish Peroxidase) conjugate.

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution.

  • Stop solution (e.g., 2N H₂SO₄).

  • Wash buffer (e.g., PBS with 0.05% Tween-20).

  • Assay diluent.

  • THPO standards and samples.

Procedure:

  • Preparation: Bring all reagents and samples to room temperature. Prepare serial dilutions of the THPO standard to generate a standard curve.

  • Binding: Add standards and samples to the wells of the pre-coated microplate. Incubate to allow THPO to bind to the capture antibody.

  • Washing: Wash the plate to remove unbound substances.

  • Detection: Add the biotinylated detection antibody to each well. Incubate to allow the detection antibody to bind to the captured THPO.

  • Washing: Wash the plate to remove unbound detection antibody.

  • Enzyme Conjugation: Add Streptavidin-HRP to each well. Incubate to allow the streptavidin to bind to the biotinylated detection antibody.

  • Washing: Wash the plate to remove unbound enzyme conjugate.

  • Substrate Reaction: Add TMB substrate solution to each well. Incubate in the dark to allow the HRP to catalyze the color development.

  • Stopping the Reaction: Add the stop solution to each well to terminate the reaction.

  • Measurement: Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • Quantification: Calculate the concentration of THPO in the samples by interpolating from the standard curve.

TPO Bioassay (Amplex UltraRed Method)

This assay measures the peroxidase activity of TPO and can be used to screen for inhibitors.[16]

Materials:

  • Source of TPO (e.g., recombinant TPO or cell extracts).

  • Amplex™ UltraRed reagent.

  • Hydrogen peroxide (H₂O₂).

  • Assay buffer.

  • Test compounds.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the TPO source, test compound, and Amplex™ UltraRed reagent in the assay buffer.

  • Initiation: Start the reaction by adding H₂O₂.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time (e.g., 30 minutes).[17]

  • Measurement: Measure the fluorescence of the reaction product using a fluorescence microplate reader.

  • Analysis: Determine the inhibitory effect of the test compounds by comparing the fluorescence in their presence to that of a control without the inhibitor.

Visualizations

THPO_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_jak_stat JAK-STAT Pathway cluster_mapk MAPK Pathway cluster_pi3k PI3K-Akt Pathway THPO THPO cMpl c-Mpl Receptor THPO->cMpl Binding & Dimerization JAK2 JAK2 cMpl->JAK2 Activation Ras Ras cMpl->Ras PI3K PI3K cMpl->PI3K STAT5 STAT5 JAK2->STAT5 Phosphorylation STAT5_dimer STAT5 Dimer STAT5->STAT5_dimer Dimerization nucleus_jak_stat Nucleus STAT5_dimer->nucleus_jak_stat Translocation Gene Transcription\n(Proliferation, Differentiation) Gene Transcription (Proliferation, Differentiation) nucleus_jak_stat->Gene Transcription\n(Proliferation, Differentiation) Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK nucleus_mapk Nucleus ERK->nucleus_mapk Translocation Gene Transcription\n(Differentiation, Endomitosis) Gene Transcription (Differentiation, Endomitosis) nucleus_mapk->Gene Transcription\n(Differentiation, Endomitosis) Akt Akt PI3K->Akt Activation Cell Survival & Proliferation Cell Survival & Proliferation Akt->Cell Survival & Proliferation

Caption: THPO signaling pathways.

ELISA_Workflow start Start add_sample Add Standards & Samples to Coated Plate start->add_sample incubate1 Incubate & Wash add_sample->incubate1 add_detection_ab Add Detection Antibody incubate1->add_detection_ab incubate2 Incubate & Wash add_detection_ab->incubate2 add_enzyme_conjugate Add Enzyme Conjugate incubate2->add_enzyme_conjugate incubate3 Incubate & Wash add_enzyme_conjugate->incubate3 add_substrate Add Substrate incubate3->add_substrate incubate4 Incubate (Dark) add_substrate->incubate4 add_stop_solution Add Stop Solution incubate4->add_stop_solution read_plate Read Absorbance add_stop_solution->read_plate analyze Analyze Data read_plate->analyze

References

Synthesis of Tris(hydroxymethyl)phosphine oxide from Tetrakis(hydroxymethyl)phosphonium chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of Tris(hydroxymethyl)phosphine (B1196123) oxide (THPO) from Tetrakis(hydroxymethyl)phosphonium chloride (THPC). THPO is a valuable intermediate in the synthesis of various organophosphorus compounds, finding applications in flame retardants, ligands for catalysis, and as a building block in medicinal chemistry. This document details the core synthetic methodologies, presents quantitative data for comparison, provides explicit experimental protocols, and visualizes the key chemical transformations and workflows.

Introduction to the Synthesis

The conversion of THPC to THPO is a multi-step process that fundamentally involves the removal of one hydroxymethyl group and the oxidation of the phosphorus center. The overall transformation can be represented as:

[P(CH₂OH)₄]⁺Cl⁻ → P(O)(CH₂OH)₃ + CH₂O + HCl

This process is typically achieved through two main strategies: a two-step synthesis involving the isolation of the intermediate Tris(hydroxymethyl)phosphine (THP), or a more direct one-pot synthesis. The choice of method depends on the desired purity, yield, and scale of the reaction.

Synthetic Methodologies and Data Presentation

Several methods have been developed for the synthesis of THPO from THPC. The most common approaches are:

  • Two-Step Synthesis via THP Intermediate: This classic approach involves the initial neutralization of THPC to form THP, which is then oxidized to THPO.

  • One-Pot Synthesis with a Strong Base: This method utilizes a strong base, such as sodium hydroxide (B78521), to directly convert THPC to THPO in a single reaction vessel. Often, a formaldehyde (B43269) scavenger is employed to improve reaction efficiency.

  • Synthesis using a Basic Anion Exchange Resin: This method offers a cleaner reaction profile by using a solid-supported base to facilitate the transformation, simplifying purification.

The following table summarizes the quantitative data associated with these primary synthetic routes.

Synthesis MethodKey ReagentsTypical YieldPurityKey AdvantagesKey Disadvantages
Two-Step Synthesis 1. Triethylamine 2. Hydrogen Peroxide~94%[1]High (after purification)Well-established; allows for isolation of THP intermediate.Longer procedure; requires handling of intermediate.
One-Pot Synthesis Sodium Hydroxide, Sodium Sulfite (B76179)High (>95% reported in industrial manufacturing)[2]Up to 98%[2]High throughput; shorter reaction time.Purification can be more challenging due to salt byproducts.
Basic Anion Exchange Resin Strongly basic anion exchange resin88% (as a light yellow oil)[3]Substantially pure after evaporation[3]Simplified purification; avoids soluble base contamination.Requires preparation and handling of the resin; may be less scalable.

Experimental Protocols

Two-Step Synthesis via THP Intermediate

This protocol is adapted from a literature procedure and involves the initial formation of THP from THPC, followed by its oxidation to THPO.[1]

Step 1: Synthesis of Tris(hydroxymethyl)phosphine (THP)

  • In a well-ventilated fume hood, dissolve commercially available Tetrakis(hydroxymethyl)phosphonium chloride (THPC) in a suitable solvent such as water or methanol.

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric amount of a base, such as triethylamine, to the cooled solution with vigorous stirring. The reaction is typically carried out at room temperature for several hours (e.g., 8 hours).

  • The progress of the reaction can be monitored by ³¹P NMR spectroscopy. The signal for THPC (around +25 ppm) will decrease, and a new signal for THP (around -25 ppm) will appear.

  • Upon completion, the resulting THP solution is used directly in the next step without isolation.

Step 2: Oxidation of THP to Tris(hydroxymethyl)phosphine oxide (THPO)

  • To the crude THP solution from Step 1, slowly add an oxidizing agent, such as 30-35% hydrogen peroxide, while maintaining the temperature below a certain threshold (e.g., 35°C) with cooling.

  • The reaction mixture is then gently heated (e.g., to 35°C for 30 minutes) to ensure complete oxidation.

  • Monitor the reaction by ³¹P NMR spectroscopy. The signal for THP will be replaced by a single peak for THPO at approximately +49 ppm.[1]

  • After the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator to yield crude THPO.

  • The crude product can be purified by recrystallization from a suitable solvent, such as absolute ethanol, to afford pure THPO as a white solid.

One-Pot Synthesis with Sodium Hydroxide

This method allows for the direct conversion of THPC to THPO in a single reaction vessel.

  • Dissolve THPC in water in a reaction flask equipped with a stirrer and a pH meter.

  • Add a formaldehyde scavenger, such as sodium sulfite (Na₂SO₃), to the solution.[4]

  • Slowly add a 50% aqueous solution of sodium hydroxide (NaOH) with stirring until the pH of the solution is raised to between 9.0 and 11.5.[4]

  • Heat the reaction mixture to approximately 75°C for about 2 hours with continuous agitation.[4]

  • After the reaction is complete, cool the mixture to room temperature.

  • The product, THPO, is present in the aqueous solution along with salt byproducts.

  • Purification can be achieved by first removing the inorganic salts, potentially through filtration if they precipitate upon cooling or through more advanced techniques like ion exchange chromatography.

  • The water can then be removed under vacuum to yield THPO.

Synthesis using a Basic Anion Exchange Resin

This method utilizes a solid-supported base to simplify the workup procedure.[3][5]

  • Prepare a slurry of a strongly basic anion exchange resin (e.g., in the hydroxide form) in a suitable solvent like water or methanol.

  • Slowly add a solution of THPC to the resin slurry with good stirring. An excess of the basic resin is required for the formation of THPO.[5]

  • The reaction is typically carried out at room temperature. The progress can be monitored by measuring the pH of the solution.

  • During the reaction, hydrogen gas is liberated, so appropriate safety precautions must be taken.[5]

  • Once the reaction is complete, the resin is removed by filtration.

  • The filtrate, containing the THPO and formaldehyde byproduct, is collected.

  • The solvent and formaldehyde are removed by evaporation under vacuum (e.g., at 70-80°C) to yield the THPO product.[3]

  • The resulting product can be further purified by recrystallization from absolute ethanol.[3]

Mandatory Visualizations

Reaction Pathway

The following diagram illustrates the general chemical transformation from THPC to THPO.

G General Reaction Pathway: THPC to THPO THPC Tetrakis(hydroxymethyl)phosphonium chloride (THPC) [P(CH₂OH)₄]⁺Cl⁻ THP Tris(hydroxymethyl)phosphine (THP) P(CH₂OH)₃ THPC->THP - CH₂O, - HCl Byproduct1 Formaldehyde (CH₂O) + H₂O + Salt THPC->Byproduct1 THPO This compound (THPO) P(O)(CH₂OH)₃ THP->THPO + [O] Base Base (e.g., NaOH, Et₃N, Resin-OH⁻) Base->THPC Oxidant Oxidant (e.g., H₂O₂, Air) Oxidant->THP Byproduct2

Caption: General Reaction Pathway: THPC to THPO

Experimental Workflow

The following diagram outlines a typical experimental workflow for the synthesis and purification of THPO.

G Experimental Workflow for THPO Synthesis Start Start: Tetrakis(hydroxymethyl)phosphonium chloride (THPC) Solution Reaction Reaction: - Addition of Base - Oxidation (if two-step) Start->Reaction Monitoring Reaction Monitoring: - ³¹P NMR - pH measurement Reaction->Monitoring Workup Work-up: - Filtration (for resin) - Neutralization Reaction->Workup Monitoring->Reaction Adjust conditions as needed Purification Purification: - Solvent Evaporation - Recrystallization Workup->Purification Characterization Characterization: - NMR (³¹P, ¹³C, ¹H) - IR Spectroscopy - Melting Point Purification->Characterization Final Final Product: Pure Tris(hydroxymethyl)phosphine oxide (THPO) Characterization->Final

Caption: Experimental Workflow for THPO Synthesis

Characterization of this compound (THPO)

Proper characterization of the final product is crucial to ensure its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ³¹P NMR: THPO exhibits a characteristic singlet in the ³¹P NMR spectrum at approximately +49 ppm (in D₂O).[1]

    • ¹³C NMR: The ¹³C NMR spectrum shows a doublet for the three equivalent hydroxymethyl carbons.[1]

    • ¹H NMR: The proton NMR spectrum will show a signal for the methylene (B1212753) protons adjacent to the phosphorus atom.

  • Infrared (IR) Spectroscopy: The IR spectrum of THPO will show characteristic absorption bands for the P=O and O-H functional groups. A strong band corresponding to the P=O stretch is typically observed.

  • Melting Point: The reported melting point of THPO can vary depending on its purity, but values in the range of 50-55°C have been cited.[3]

This technical guide provides a detailed overview of the synthesis of this compound from Tetrakis(hydroxymethyl)phosphonium chloride. By understanding the different synthetic methodologies, their associated quantitative outcomes, and the detailed experimental protocols, researchers, scientists, and drug development professionals can effectively produce and characterize this important organophosphorus compound for their specific applications.

References

A Technical Guide to "THPO": Navigating a Duality in Scientific Nomenclature

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The acronym "THPO" presents a notable ambiguity in scientific literature, referring to two vastly different molecules: Thrombopoietin, a critical protein hormone in drug development, and Tris(hydroxymethyl)phosphine (B1196123) oxide, a chemical derivative of phosphine (B1218219) (PH₃) with industrial applications. This technical guide aims to provide an in-depth exploration of both entities, catering to researchers, scientists, and drug development professionals. The primary focus will be on Thrombopoietin, given its direct relevance to the target audience. A comprehensive overview of Tris(hydroxymethyl)phosphine oxide as a derivative of environmentally friendly PH₃ will also be presented to fully address the user's query.

Section 1: Thrombopoietin (THPO) - A Key Regulator in Hematopoiesis and Drug Development

Thrombopoietin (TPO or THPO) is a glycoprotein (B1211001) hormone that plays a pivotal role in regulating the production of platelets (thrombopoiesis) and maintaining hematopoietic stem cells (HSCs).[1] It is primarily produced by the liver and kidneys.[2] THPO exerts its effects by binding to the myeloproliferative leukemia virus oncogene (c-Mpl) receptor, which is expressed on the surface of platelets, megakaryocytes, and HSCs.[1] This interaction triggers a cascade of intracellular signaling pathways that are crucial for cell proliferation, differentiation, and survival.[3]

Signaling Pathways

Upon binding to its receptor, c-Mpl, THPO induces receptor homodimerization and activates several key signaling pathways, including the Janus kinase/signal transducer and activator of transcription (JAK/STAT), the mitogen-activated protein kinase (MAPK/ERK), and the phosphatidylinositol 3-kinase (PI3K/AKT) pathways.[3][4]

  • JAK/STAT Pathway: This is a primary signaling route for THPO.[5][6] The binding of THPO to c-Mpl leads to the activation of JAK2, which then phosphorylates tyrosine residues on the receptor.[2][5] These phosphorylated sites serve as docking stations for STAT proteins, particularly STAT3 and STAT5.[7][8] Once phosphorylated by JAK2, STATs dimerize, translocate to the nucleus, and initiate the transcription of genes that regulate cell proliferation and differentiation.[5]

  • MAPK/ERK Pathway: THPO also activates the MAPK/ERK pathway, which is important for megakaryocyte differentiation.[4] This pathway is initiated by the recruitment of adapter proteins like Shc to the phosphorylated c-Mpl receptor, leading to the activation of the Ras-Raf-MEK-ERK cascade.[2]

  • PI3K/AKT Pathway: The PI3K/AKT pathway is activated by THPO and is crucial for promoting cell survival and proliferation.[4] Activated PI3K phosphorylates and activates AKT, which in turn influences cell cycle progression and inhibits apoptosis.[4]

THPO_JAK_STAT_Signaling cluster_Nucleus Nucleus THPO THPO Mpl c-Mpl Receptor THPO->Mpl JAK2_inactive JAK2 Mpl->JAK2_inactive JAK2_active p-JAK2 JAK2_inactive->JAK2_active Phosphorylation STAT_inactive STAT3/5 JAK2_active->STAT_inactive Phosphorylation STAT_active p-STAT3/5 STAT_inactive->STAT_active STAT_dimer p-STAT3/5 Dimer STAT_active->STAT_dimer invis1 STAT_dimer->invis1 Nucleus Nucleus Transcription Gene Transcription (Proliferation, Differentiation) invis1->Nucleus STAT_dimer_nuc p-STAT3/5 Dimer invis2 invis3 STAT_dimer_nuc->Transcription

Caption: THPO-induced JAK/STAT signaling pathway.

THPO_MAPK_ERK_Signaling cluster_Nucleus Nucleus THPO_Mpl THPO-Mpl Complex Shc Shc THPO_Mpl->Shc Grb2 Grb2 Shc->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Nucleus Nucleus pERK->Nucleus Transcription Gene Transcription (Differentiation) pERK_nuc p-ERK pERK_nuc->Transcription

Caption: THPO-induced MAPK/ERK signaling pathway.
Data Presentation

The binding of THPO to its receptor, c-Mpl, is a high-affinity interaction. Quantitative data from equilibrium binding experiments are summarized below.

LigandReceptor/Cell TypeBinding Affinity (Kd)Reference
¹²⁵I-TpoHuman Platelets190 pmol/L[9][10]
¹²⁵I-TpoBaF3-MplR cells~120 pmol/L[9]
Murine TpoMonomeric murine TpoR~100 nM[11]
Murine TpoDimeric murine TpoR~1 nM[11]

THPO receptor agonists (TPO-RAs) have been developed to treat thrombocytopenia. Their efficacy in clinical trials is highlighted in the following table.

TPO-RAConditionEfficacy OutcomeResultReference
Avatrombopag, LusutrombopagChronic Liver Disease (Pre-procedure)Platelet count > 50 x 10⁹/L72.1% (TPO-RA) vs 15.6% (Placebo)[12]
Avatrombopag, LusutrombopagChronic Liver Disease (Pre-procedure)Reduced platelet transfusions22.5% (TPO-RA) vs 67.8% (Placebo)[12]
RomiplostimImmune ThrombocytopeniaMore effective than placeboOdds Ratio: 0.04[13]
EltrombopagImmune ThrombocytopeniaMore effective than placeboOdds Ratio: 0.19[13]
TPO-RAs (various)Chemotherapy-Induced ThrombocytopeniaReduced grade 3 or 4 thrombocytopeniaStatistically significant reduction[14]
Experimental Protocols

This protocol describes a method to measure the proliferative effect of THPO on a human megakaryocytic leukemic cell line (e.g., MO7e).[15]

  • Cell Culture: Culture MO7e cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and appropriate growth factors.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of approximately 30,000 cells per well.

  • Treatment: Add various concentrations of recombinant THPO to the wells. Include a negative control (no THPO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Proliferation Measurement: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Analysis: Plot the absorbance against the concentration of THPO to determine the dose-response curve and the ED₅₀ (the concentration of THPO that gives half-maximal response).

This protocol outlines the steps to detect the phosphorylation of JAK2 and STAT5 in response to THPO stimulation.

  • Cell Culture and Starvation: Culture a THPO-responsive cell line (e.g., UT7-mpl) to a suitable density. Prior to stimulation, starve the cells of cytokines for 4-6 hours to reduce basal signaling.

  • Stimulation: Treat the cells with a known concentration of THPO (e.g., 100 ng/mL) for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Cell Lysis: After stimulation, wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation (Optional but recommended for JAK2): Incubate the cell lysates with an anti-JAK2 antibody followed by protein A/G-agarose beads to immunoprecipitate JAK2.

  • SDS-PAGE and Western Blotting: Separate the proteins from the cell lysates (for STAT5) or immunoprecipitates (for JAK2) by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for phosphorylated JAK2 (p-JAK2) or phosphorylated STAT5 (p-STAT5). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Analysis: Analyze the intensity of the bands corresponding to p-JAK2 and p-STAT5 to determine the level of phosphorylation at different time points.

Section 2: this compound (THPO) - A PH₃ Derivative

This compound, (HOCH₂)₃PO, is an organophosphorus compound and a derivative of phosphine (PH₃).[2] PH₃ is considered an environmentally friendly source for phosphorus compounds.[9] The chemical THPO is primarily recognized for its use as a flame-retardant polyol.[2][9] While its main application is in materials science, it is also noted as a potential intermediate in pharmaceutical synthesis.[4]

Synthesis from PH₃ Derivatives

The industrial synthesis of this chemical THPO is typically achieved through the oxidation of tris(hydroxymethyl)phosphine (THP).[2][9] THP itself can be produced from tetrakis(hydroxymethyl)phosphonium (B1206150) salts like THPC (chloride) or THPS (sulfate), which are synthesized from phosphine (PH₃) and formaldehyde (B43269).[16]

THPO_Synthesis_Workflow PH3 Phosphine (PH3) + Formaldehyde THPC Tetrakis(hydroxymethyl)phosphonium Chloride (THPC) PH3->THPC THP Tris(hydroxymethyl)phosphine (THP) THPC->THP Base Base (e.g., NaOH) Base->THP THPO_chem Tris(hydroxymethyl)phosphine Oxide (THPO) THP->THPO_chem Oxidant Oxidizing Agent (e.g., H₂O₂, Air) Oxidant->THPO_chem

Caption: General workflow for the synthesis of chemical THPO.
Data Presentation

The key physicochemical properties of this compound are presented below.

PropertyValueReference
Chemical Formula C₃H₉O₄P[17][18]
Molecular Weight 140.07 g/mol [17]
CAS Number 1067-12-5[17]
Appearance Colorless solid to viscous liquid[19]
Melting Point 48-56 °C[20]
Boiling Point 111-113 °C at 2.5 mmHg[20]
Experimental Protocols

This protocol describes a laboratory-scale synthesis of the chemical THPO from Tetrakis(hydroxymethyl)phosphonium chloride (THPC) using a basic anion exchange resin.[21]

  • Resin Preparation: Prepare a column with a strongly basic anion exchange resin in its hydroxide (B78521) form.

  • Reaction Setup: Prepare a solution of THPC in a suitable solvent (e.g., water or methanol).

  • Reaction: Pass the THPC solution through the resin column. An excess of the basic resin is required to drive the reaction to completion. The reaction involves the neutralization of THPC and subsequent decomposition and oxidation to form THPO, with the liberation of hydrogen gas.

    • Reaction: [P(CH₂OH)₄]⁺Cl⁻ + excess OH⁻-resin → (HOCH₂)₃PO + H₂ + H₂C=O + Cl⁻-resin + H₂O

  • Collection: Collect the eluate containing the THPO product.

  • Washing: Wash the resin with additional solvent to ensure complete recovery of the product.

  • Purification: Combine the eluate and washes. Remove the solvent and formaldehyde under vacuum to yield substantially pure THPO.

  • Characterization: Confirm the identity and purity of the product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry.

The term "THPO" serves as a pertinent example of acronym ambiguity in scientific research. For drug development professionals, THPO predominantly refers to Thrombopoietin, a vital cytokine with well-established signaling pathways and therapeutic applications in managing thrombocytopenia. Conversely, in the realm of chemical synthesis and material science, THPO denotes this compound, a derivative of the environmentally benign reagent phosphine, with its primary utility as a flame retardant. A clear understanding and contextual differentiation of these two molecules are paramount for accurate scientific communication and research. This guide has provided a detailed technical overview of both entities, equipping researchers with the necessary data, protocols, and pathway visualizations to navigate their respective fields of study.

References

An In-depth Technical Guide to the Chemical Relationship Between THPC, THP, and THPO

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed examination of the chemical structures, transformations, and properties of three pivotal organophosphorus compounds: Tetrakis(hydroxymethyl)phosphonium chloride (THPC), Tris(hydroxymethyl)phosphine (THP), and Tris(hydroxymethyl)phosphine oxide (THPO). These compounds are fundamentally linked through a series of acid-base and redox reactions, forming the basis for their application in various industrial processes, most notably as flame retardants for textiles.[1][2][3]

Core Chemical Identities and Relationship

The central relationship between these three molecules begins with the salt, THPC, which serves as a stable precursor to the reactive intermediate, THP.[4] THP is subsequently converted to the stable phosphine (B1218219) oxide, THPO, through oxidation.

  • Tetrakis(hydroxymethyl)phosphonium chloride (THPC): An organophosphorus salt with the formula [P(CH₂OH)₄]Cl.[1] It is a white, water-soluble solid and the common starting material in this chemical system.[1]

  • Tris(hydroxymethyl)phosphine (THP): A tertiary phosphine with the formula P(CH₂OH)₃.[1] It is the key reactive intermediate derived from THPC.[4] In many applications, THPC acts as a reservoir for the in-situ formation of THP.[4]

  • This compound (THPO): A stable phosphine oxide with the formula (HOCH₂)₃PO.[5] It is the final oxidation product in this sequence and is recognized as an efficient, halogen-free flame-retardant polyol.[5][6]

The primary transformation pathway involves the base-mediated conversion of THPC to THP, followed by the oxidation of THP to THPO.

G THPC THPC [P(CH₂OH)₄]⁺Cl⁻ THP THP P(CH₂OH)₃ THPC->THP + Base (e.g., NaOH) - CH₂O, - H₂O, - NaCl THPO THPO (HOCH₂)₃PO THP->THPO Oxidation (e.g., H₂O₂, O₂, H₂O)

Core chemical transformation pathway from THPC to THPO.

Quantitative Data Summary

The following table summarizes key quantitative properties of the primary precursor (THPC) and the final product (THPO).

PropertyTetrakis(hydroxymethyl)phosphonium chloride (THPC)This compound (THPO)
IUPAC Name Tetrakis(hydroxymethyl)phosphonium chlorideThis compound
Chemical Formula C₄H₁₂ClO₄P[1]C₃H₉O₄P
Molar Mass 190.56 g/mol [1]140.07 g/mol
Appearance White solid[1]Colorless, hygroscopic needles or wax[7]
Melting Point 150 °C (decomposes >152.4 °C)[1]69-70 °C[7]
Density 1.341 g/cm³[1]Not specified
CAS Number 124-64-1[1]27156-55-6

Detailed Experimental Protocols

Synthesis of Tetrakis(hydroxymethyl)phosphonium chloride (THPC)

THPC is synthesized with high yield via the reaction of phosphine gas with formaldehyde (B43269) in an acidic medium.[1]

  • Reaction: PH₃ + 4 H₂C=O + HCl → [P(CH₂OH)₄]Cl[1]

  • Methodology:

    • Phosphine gas (PH₃) is bubbled through a solution of formaldehyde (typically 37% aqueous solution) containing hydrochloric acid (HCl).[1]

    • The reaction is typically carried out at a controlled temperature. Studies have shown optimal conditions at 60 °C.[8][9]

    • The synthesis can be significantly accelerated by using a catalyst, such as copper (II) chloride (CuCl₂).[8][9][10]

    • Upon completion of the reaction, the product, THPC, can be isolated as a white crystalline solid.[1]

Synthesis of this compound (THPO) from THPC

The conversion of THPC to THPO is a two-step process involving the intermediate formation of THP, which is then oxidized.[5][7] This protocol describes a method for achieving high-purity THPO.[7]

  • Overall Reaction: [P(CH₂OH)₄]Cl + NaOH + [O] → (HOCH₂)₃PO + NaCl + CH₂O + H₂O

  • Methodology:

    • In-situ Generation of THP: An aqueous solution of THPC is prepared. To this solution, an aqueous solution of sodium sulfite (B76179) (Na₂SO₃) is added to act as a formaldehyde scavenger.[7] The pH of the mixture is then carefully raised to between 9.0 and 11.5 by the dropwise addition of 50% aqueous sodium hydroxide (B78521) (NaOH).[7] This basic condition facilitates the conversion of THPC to THP.[1][11]

    • Oxidation to THPO: The resulting alkaline solution is heated to approximately 75 °C for 2 hours with agitation.[7] The oxidation of THP to THPO can be achieved using various oxidizing agents, such as hydrogen peroxide (H₂O₂) or by bubbling air/O₂ through the solution.[5][6][12] In strongly alkaline aqueous media, water itself can act as the oxidant, leading to the liberation of hydrogen gas.[5][13]

    • Purification: After the reaction, the solution can be purified to isolate THPO. This may involve ion-exchange chromatography to remove salts.[7]

G cluster_0 Step 1: THP Generation cluster_1 Step 2: Oxidation A THPC Solution B Add Na₂SO₃ (Formaldehyde Scavenger) A->B C Adjust pH to 9.0-11.5 with 50% NaOH B->C D THP (in situ) C->D E Heat to 75°C for 2 hours D->E Transfer to Oxidation Step F Add Oxidant (e.g., H₂O₂) E->F G THPO Product F->G

Experimental workflow for the synthesis of THPO from THPC.

Applications in Flame Retardancy

The chemical transformations described are central to the application of these compounds as flame retardants, particularly in the "Proban Process".[1][14] In this application, THPC is treated with urea (B33335) and applied to cotton fabrics.[1] During the curing process, which involves treatment with ammonia, the phosphonium (B103445) structure condenses and is converted to a cross-linked phosphine oxide polymer that becomes permanently fixed within the fabric fibers.[1][14] This polymer disrupts the combustion cycle of the cellulose, promoting char formation and thus imparting a durable, flame-retardant finish.[15]

References

The Water Solubility of Tris(hydroxymethyl)phosphine Oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Tris(hydroxymethyl)phosphine (B1196123) Oxide (THPO)

Tris(hydroxymethyl)phosphine oxide (CAS No. 1067-12-5) is a polyol featuring a central phosphorus atom double-bonded to an oxygen atom and single-bonded to three hydroxymethyl groups (-CH2OH).[1] This structure imparts significant polarity and the capacity for extensive hydrogen bonding. THPO is recognized as an efficient flame-retardant and serves as a precursor in the synthesis of various organic molecules, including acyclic nucleoside analogues and other compounds of pharmaceutical interest.[1][2] The presence of the phosphine (B1218219) oxide moiety can enhance thermal stability and act as a Lewis base.[3]

Water Solubility of THPO

Quantitative Data

A thorough review of scientific literature and chemical databases did not yield specific quantitative data for the water solubility of this compound (e.g., in g/100 mL or mol/L at a specified temperature).

Qualitative Assessment and Predicted Properties

Despite the absence of precise quantitative values, the molecular structure of THPO strongly indicates a high affinity for water. The presence of three hydroxyl (-OH) groups and a polar phosphine oxide (P=O) group allows for the formation of multiple hydrogen bonds with water molecules, suggesting that THPO is readily soluble in water.[1]

Computational predictions support this assessment. The predicted XLogP3 value for THPO is -2.4, which indicates a high degree of hydrophilicity.[4] Compounds with low LogP values are generally freely soluble in water.

Table 1: Predicted Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC3H9O4P[4]
Molecular Weight140.07 g/mol [4]
XLogP3-2.4[4]
Hydrogen Bond Donor Count3[4]
Hydrogen Bond Acceptor Count4[4]
Topological Polar Surface Area77.8 Ų[5]

Experimental Protocol for Determining Water Solubility

The following is a generalized experimental protocol for determining the water solubility of a polar organic compound like THPO, based on standard laboratory methods.[6][7]

Materials
  • This compound (THPO), solid

  • Distilled or deionized water

  • Analytical balance

  • Vials or test tubes with secure caps

  • Constant temperature water bath or incubator

  • Magnetic stirrer and stir bars (optional)

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantification

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of THPO to a series of vials.

    • To each vial, add a known volume of distilled water (e.g., 5 mL).

    • Securely cap the vials to prevent evaporation.

    • Place the vials in a constant temperature bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. This can be done using a shaker or by placing a small magnetic stir bar in each vial.

  • Separation of Undissolved Solid:

    • After the equilibration period, allow the vials to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle.

    • Alternatively, centrifuge the vials at a controlled temperature to pellet the undissolved solid.

  • Sample Analysis:

    • Carefully withdraw a known volume of the clear supernatant from each vial.

    • Dilute the supernatant with a known volume of water to a concentration that falls within the linear range of the analytical method.

    • Quantify the concentration of THPO in the diluted samples using a pre-validated analytical method, such as HPLC with a suitable detector.

  • Calculation of Solubility:

    • Calculate the concentration of THPO in the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL or mol/L.

Synthesis and Purification Workflow

This compound is typically synthesized through the oxidation of tris(hydroxymethyl)phosphine (THP) or its precursor, tetrakis(hydroxymethyl)phosphonium (B1206150) chloride (THPC).[1][3] The following diagram illustrates a general workflow for its preparation and purification.

G cluster_synthesis Synthesis cluster_purification Purification THPC Tetrakis(hydroxymethyl)phosphonium Chloride (THPC) Oxidation Oxidation THPC->Oxidation Base Treatment Base Weak Base (e.g., BaCO3) or Strong Base (e.g., NaOH) Base->Oxidation Crude_THPO Crude THPO Solution Oxidation->Crude_THPO Extraction Solvent Extraction Crude_THPO->Extraction Ion_Exchange Ion Exchange Chromatography Extraction->Ion_Exchange Crystallization Crystallization Ion_Exchange->Crystallization Pure_THPO Pure Tris(hydroxymethyl)phosphine Oxide (THPO) Crystallization->Pure_THPO

Caption: A general workflow for the synthesis and purification of this compound.

Conclusion

References

Thermal Stability of Tris(hydroxymethyl)phosphine oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(hydroxymethyl)phosphine oxide (THPO) is an organophosphorus compound of significant interest across various scientific disciplines, including materials science and medicinal chemistry, primarily for its role as a flame retardant and a versatile chemical intermediate.[1][2] A critical parameter governing its application and processing is its thermal stability. This technical guide provides a comprehensive overview of the thermal properties of THPO, detailing its decomposition behavior through thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The document outlines hypothetical, yet representative, thermal analysis data, detailed experimental protocols for reproducing such measurements, and a proposed thermal decomposition pathway. This guide is intended to serve as a valuable resource for researchers and professionals working with THPO, enabling a deeper understanding of its thermal limitations and behavior at elevated temperatures.

Introduction

This compound, with the chemical formula (HOCH₂)₃PO, is a trifunctional organophosphorus compound characterized by three primary alcohol groups and a phosphine (B1218219) oxide core.[1] This structure imparts properties that make it a valuable building block in chemical synthesis and polymer chemistry. Notably, its high phosphorus content contributes to its efficacy as a flame retardant. Understanding the thermal stability of THPO is paramount for its safe handling, storage, and application, particularly in processes that involve high temperatures, such as polymer processing and chemical synthesis.

This guide summarizes the key aspects of the thermal decomposition of THPO. Due to the limited availability of specific thermal analysis data for pure THPO in publicly accessible literature, this document presents a set of representative, hypothetical data based on the expected behavior of similar organophosphorus compounds. The experimental protocols provided are generalized best practices for the thermal analysis of such materials.

Thermal Analysis Data

The thermal stability of a compound is typically evaluated using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and mass loss events. DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing information about phase transitions such as melting and crystallization, as well as exothermic or endothermic decomposition processes.

Thermogravimetric Analysis (TGA)

The following table summarizes the hypothetical thermogravimetric analysis data for this compound under an inert nitrogen atmosphere.

ParameterTemperature (°C)Mass Loss (%)Description
Tonset ~ 210 °C-Onset temperature of major decomposition
T5% ~ 225 °C5%Temperature at 5% mass loss
T10% ~ 235 °C10%Temperature at 10% mass loss
T50% ~ 270 °C50%Temperature at 50% mass loss
Tmax ~ 285 °C-Temperature of maximum rate of decomposition
Residual Mass @ 600°C -~ 25%Char yield in an inert atmosphere

Note: This data is hypothetical and representative of a typical organophosphorus polyol. Actual values may vary based on sample purity and experimental conditions.

Differential Scanning Calorimetry (DSC)

The following table presents hypothetical differential scanning calorimetry data for this compound.

ParameterTemperature (°C)Enthalpy (J/g)Description
Melting Point (Tm) ~ 55 - 60 °C~ 120 J/gEndothermic event corresponding to melting
Decomposition > 210 °CVariesComplex series of exothermic and endothermic events

Note: This data is hypothetical. The decomposition of THPO is likely a complex process with multiple overlapping thermal events that may be difficult to resolve into distinct peaks.

Experimental Protocols

To ensure reproducibility and accuracy in the thermal analysis of this compound, the following detailed experimental protocols are recommended.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition profile of THPO.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

  • Sample Preparation: Ensure the THPO sample is of high purity and has been dried to remove any residual solvent or moisture.

  • Crucible: Use an inert crucible, such as alumina (B75360) or platinum.

  • Sample Mass: Accurately weigh approximately 5-10 mg of the THPO sample into the crucible.

  • Atmosphere: Purge the furnace with a high-purity inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Temperature Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

  • Data Analysis: Determine the onset decomposition temperature (Tonset), temperatures at various percentage mass losses (Tx%), the temperature of maximum decomposition rate (Tmax) from the derivative of the TGA curve (DTG), and the final residual mass.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the melting point and observe the thermal events associated with the decomposition of THPO.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

  • Sample Preparation: Use a high-purity, dry sample of THPO.

  • Crucible: Hermetically seal approximately 2-5 mg of the sample in an aluminum DSC pan. An empty, sealed aluminum pan should be used as a reference.

  • Atmosphere: Use an inert atmosphere, such as nitrogen, with a purge rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 350 °C at a heating rate of 10 °C/min.

  • Data Acquisition: Record the heat flow to the sample relative to the reference.

  • Data Analysis: Determine the melting point (Tm) from the peak of the endothermic melting transition and observe any exothermic or endothermic events associated with decomposition.

Thermal Decomposition Pathway

The thermal decomposition of (α-hydroxyalkyl)phosphine oxides is generally understood to proceed via the liberation of carbonyl compounds (in this case, formaldehyde) and the formation of more stable phosphorus-containing species. The following diagram illustrates a plausible, simplified decomposition pathway for this compound.

G Simplified Thermal Decomposition Pathway of THPO THPO This compound (HOCH₂)₃PO Intermediate1 Initial Decomposition THPO->Intermediate1 Heat (Δ) Formaldehyde Formaldehyde (CH₂O) Intermediate1->Formaldehyde Phosphorus_Acid_Species Phosphorus-containing Acidic Species Intermediate1->Phosphorus_Acid_Species Char Polymeric Phosphorus Char Phosphorus_Acid_Species->Char Further Condensation

Caption: Proposed thermal decomposition of THPO.

This proposed mechanism involves the initial breakdown of the hydroxymethyl groups, releasing formaldehyde. The remaining phosphorus-containing fragments can then undergo further condensation reactions at higher temperatures to form a stable, phosphorus-rich char. This char formation is a key aspect of the flame-retardant action of many organophosphorus compounds.

Conclusion

This technical guide provides a foundational understanding of the thermal stability of this compound. While the presented quantitative data is hypothetical due to a lack of published specific results for the pure compound, it serves as a representative guide for researchers and professionals. The detailed experimental protocols offer a standardized approach for the thermal analysis of THPO, enabling consistent and reliable data generation. The proposed decomposition pathway provides a logical framework for understanding the chemical transformations that THPO undergoes at elevated temperatures. Further research involving techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) would be invaluable in elucidating the precise nature of the decomposition products and validating the proposed mechanism.

References

An In-depth Technical Guide to Tris(hydroxymethyl)phosphine oxide (CAS Number: 1067-12-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(hydroxymethyl)phosphine (B1196123) oxide (THPO), identified by CAS number 1067-12-5, is a versatile organophosphorus compound with a unique combination of reactivity and stability.[1] Its structure, featuring a central phosphorus atom double-bonded to an oxygen atom and single-bonded to three hydroxymethyl (-CH2OH) groups, makes it a valuable intermediate in a variety of chemical syntheses.[1][2] This guide provides a comprehensive overview of THPO, including its chemical and physical properties, synthesis, key applications in research and drug development, and essential safety information.

Chemical and Physical Properties

THPO is a white crystalline solid or a colorless to pale yellow liquid, and it is highly soluble in water.[3] A summary of its key physical and chemical properties is provided in the table below.

PropertyValueReference(s)
CAS Number 1067-12-5[4]
Molecular Formula C3H9O4P[4]
Molecular Weight 140.07 g/mol [4]
Melting Point 56-58 °C[5]
Boiling Point 504.9 °C at 760 mmHg (Predicted)[5]
Density 1.478 g/cm³ (Predicted)[5]
Water Solubility 1000 g/L at 25 °C[5]
Appearance White solid or colorless/pale yellow liquid[3]

Synthesis of Tris(hydroxymethyl)phosphine oxide

THPO is primarily synthesized through the oxidation of tris(hydroxymethyl)phosphine (THP) or by the hydrolysis of tetrakis(hydroxymethyl)phosphonium (B1206150) salts, such as the chloride (THPC) or sulfate (B86663) (THPS).[6][7] The general synthetic relationship is illustrated below.

G cluster_1 Intermediates PH3 PH₃ THP Tris(hydroxymethyl)phosphine (THP) PH3->THP Reaction CH2O CH₂O CH2O->THP Reaction THPC Tetrakis(hydroxymethyl)phosphonium Chloride (THPC) THP->THPC + CH₂O, HCl THPO This compound (THPO) THP->THPO Oxidation (e.g., H₂O₂, Air) THPC->THPO Hydrolysis (e.g., with base)

Synthetic relationship of THPO from its precursors.
Experimental Protocol: Synthesis of THPO from THPC

The following protocol is based on a method described in U.S. Patent 3,833,661 for the preparation of THPO from tetrakis(hydroxymethyl)phosphonium chloride (THPC) using a strongly basic anion exchange resin.[8]

Materials:

  • Tetrakis(hydroxymethyl)phosphonium chloride (THPC)

  • Strongly basic anion exchange resin (hydroxide form)

  • Distilled water

  • Ethanol (absolute)

Procedure:

  • Prepare a solution of THPC in distilled water.

  • Pass the THPC solution through a column packed with an excess of a strongly basic anion exchange resin in the hydroxide (B78521) form. The excess of the basic resin facilitates the conversion to THPO.[8]

  • Collect the eluent from the column.

  • Wash the column with additional portions of distilled water and combine the washings with the eluent.

  • Evaporate the combined aqueous solution in vacuo at 70-80 °C to yield a light yellow oil.[8]

  • Recrystallize the resulting THPO from absolute ethanol. Cool the solution to -30 °C to yield colorless crystals of this compound. The reported yield is 88%.[8]

Applications in Research and Drug Development

THPO's trifunctional nature, with its three reactive hydroxyl groups and a stable phosphine (B1218219) oxide core, makes it a valuable building block in various fields.

Flame Retardants

THPO is utilized as a reactive flame retardant, particularly in the production of polyurethane foams and other polymers.[3] The high phosphorus content contributes to its flame retardant efficacy, which is believed to occur primarily in the condensed phase through the promotion of char formation. When incorporated into polyurethane synthesis, THPO can act as a crosslinker or chain extender.[6]

Precursor for Ligand Synthesis

The hydroxymethyl groups of THPO can be chemically modified to synthesize various multifunctional organophosphorus compounds, including phosphine ligands.[6] For instance, halogenation of THPO yields tris(halomethyl)phosphine oxides, which can be further reacted to introduce other functionalities.[6]

Role in Pharmaceutical and Agrochemical Synthesis

THPO serves as a versatile scaffold for the synthesis of complex molecules in the pharmaceutical and agrochemical industries.[2] A notable application is in the synthesis of acyclic nucleoside analogues, which are of interest for their potential antiviral activities.[1][5]

The general workflow for the synthesis of acyclic nucleoside analogues from THPO involves a series of protection, activation, and coupling steps.

G THPO This compound (THPO) Protected_THPO Protected THPO (e.g., with DMT-Cl) THPO->Protected_THPO Protection of -OH groups Activated_THPO Activated THPO (e.g., with p-TsCl) Protected_THPO->Activated_THPO Activation of remaining -OH Coupled_Product Acyclic Nucleoside Analogue Activated_THPO->Coupled_Product Coupling Reaction Nucleobase Nucleobase (e.g., Thymine, Adenine) Nucleobase->Coupled_Product Deprotection Deprotection Coupled_Product->Deprotection Final_Product Final Acyclic Nucleoside Analogue Deprotection->Final_Product

Workflow for synthesizing acyclic nucleoside analogues from THPO.

Safety and Handling

While this compound itself is reported as not meeting GHS hazard criteria in multiple reports, its precursor, Tris(hydroxymethyl)phosphine, is classified as toxic if swallowed, causing skin irritation and serious eye damage, and may cause respiratory irritation.[1][7] Therefore, it is crucial to handle THPO with appropriate safety precautions, especially if there is a possibility of residual precursors.

Handling:

  • Use in a well-ventilated area or under a chemical fume hood.[6]

  • Avoid breathing dust, vapor, mist, or gas.[6]

  • Avoid contact with skin and eyes.[6]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6]

Storage:

  • Store in a cool, dry, and well-ventilated place.[6]

  • Keep the container tightly closed.[6]

  • It is hygroscopic and air-sensitive, so handling and storage under an inert gas are recommended.[6]

Disposal:

  • Dispose of waste in accordance with local, regional, and national regulations.[1]

This technical guide provides a foundational understanding of this compound for researchers and professionals in drug development and other scientific fields. Its unique properties and reactivity profile suggest its continued importance as a versatile chemical intermediate.

References

A Halogen-Free Phosphorus Source: A Technical Guide to Tris(hydroxymethyl)phosphine oxide (THPO)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(hydroxymethyl)phosphine (B1196123) oxide, commonly known as THPO, is a versatile and highly reactive organophosphorus compound. With the chemical formula (HOCH₂)₃PO, it presents as a key intermediate in various chemical syntheses and as an effective halogen-free flame retardant. Its structure, featuring a phosphorus-carbon bond, offers greater stability and resistance to hydrolysis compared to many phosphorus-oxygen bonded counterparts. This stability, combined with the reactivity of its three hydroxymethyl groups, makes THPO a compound of significant interest in polymer chemistry, materials science, and pharmaceutical development. As a halogen-free phosphorus source, it provides an environmentally favorable alternative to traditional halogenated compounds.[1] This guide provides an in-depth look at the synthesis of THPO, its applications, and the mechanisms of its action.

Synthesis of THPO

The industrial production of THPO is primarily achieved through a straightforward two-step process starting from commercially available tetrakis(hydroxymethyl)phosphonium (B1206150) salts, such as the chloride (THPC) or sulfate (B86663) (THPS).[2][3] The general pathway involves the neutralization of the phosphonium (B103445) salt to form tris(hydroxymethyl)phosphine (THP), which is subsequently oxidized to THPO.

Experimental Protocol: Synthesis from THPC via an Anion Exchange Resin

A published method for preparing THPO from THPC involves the use of a strongly basic anion exchange resin.[4] This method can be tailored to produce either THP or THPO by controlling the stoichiometry of the resin.

Materials:

  • Tetrakis(hydroxymethyl)phosphonium chloride (THPC)

  • Strongly basic anion exchange resin (e.g., Dowex-1 X 10) in the hydroxide (B78521) form

  • Distilled water

  • Absolute ethanol (B145695) (for recrystallization)

Procedure: [4]

  • A solution of THPC (e.g., 25.0 g, 0.131 mole) in 50 ml of distilled water is prepared.

  • To a slurry of an excess of a strongly basic anion exchange resin in the hydroxide form in 50 ml of distilled water, the THPC solution is added slowly with efficient stirring. Vigorous gas (hydrogen) evolution will be observed.

  • The reaction mixture is stirred for approximately 17 hours until gas evolution subsides.

  • The resin is removed by filtration and washed with three 50 ml portions of distilled water.

  • The combined filtrate and washings are concentrated by evaporation in vacuo at 70-80°C to yield a light yellow oil.

  • The crude THPO can be recrystallized from absolute ethanol. Cooling to -30°C yields colorless crystals.

Yield and Purity: This method has been reported to produce THPO with a yield of approximately 88%.[4] The melting point of the recrystallized product is in the range of 50-52°C.[4]

Alternative Synthesis Methods

Other methods for the oxidation of THP to THPO include using hydrogen peroxide, air/oxygen, or even water under alkaline conditions.[2] For instance, in the presence of a formaldehyde (B43269) scavenger like sodium sulfite, THPO can be produced in high yield and purity from THPC by adjusting the pH to 9.0-11.5 with aqueous NaOH and heating to approximately 75°C for 2 hours.[3]

dot```dot graph Synthesis_Workflow { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

// Node Definitions THPC [label="THPC\nTetrakis(hydroxymethyl)\nphosphonium chloride", fillcolor="#F1F3F4", fontcolor="#202124"]; Resin [label="Excess Strong\nBasic Anion\nExchange Resin (OH⁻)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction [label="Stirring in\nAqueous Slurry\n(~17 hours)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Filtration [label="Filtration", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; ResinWaste [label="Spent Resin", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Evaporation [label="Evaporation\n(70-80°C, in vacuo)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; CrudeTHPO [label="Crude THPO\n(Light yellow oil)", fillcolor="#F1F3F4", fontcolor="#202124"]; Recrystallization [label="Recrystallization\n(Absolute Ethanol)", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; PureTHPO [label="Pure THPO\n(Colorless crystals)", fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2];

// Edges THPC -> Reaction; Resin -> Reaction; Reaction -> Filtration; Filtration -> ResinWaste [label="Waste"]; Filtration -> Evaporation [label="Filtrate"]; Evaporation -> CrudeTHPO; CrudeTHPO -> Recrystallization; Recrystallization -> PureTHPO; }

Caption: Dual-phase flame retardancy mechanism of THPO.

Quantitative Performance Data

The effectiveness of THPO as a flame retardant is demonstrated by various standard fire safety tests. The Limiting Oxygen Index (LOI), UL-94 vertical burn test, and cone calorimetry are commonly used to evaluate performance.

Polymer SystemTHPO ContentTestResultReference
Rigid Polyurethane FoamInitiatorLOI>30[1]
Rigid Polyurethane FoamInitiatorUL-94V-0[1]
Epoxy Resin CompositeModifierLOI27.2 (at 10 phr)[5]
Epoxy Resin CompositeModifierUL-94V-0 (at 10 phr)[5]
Epoxy Resin CompositeModifierPeak Heat Release RateReduced by 35.7% (at 10 phr)[5]
Epoxy Resin CompositeModifierTotal Heat ReleaseReduced by 25.1% (at 10 phr)[5]

Applications in Organic Synthesis

Beyond its role in flame retardancy, THPO is a valuable building block in organic and pharmaceutical synthesis. [2][6]Its trifunctional nature allows it to serve as a scaffold for creating more complex molecules.

Key reactions involving THPO include:

  • Esterification and Etherification: The hydroxymethyl groups readily react with carboxylic acid derivatives and alkyl halides. [2][3]* Halogenation: THPO can be halogenated to produce tris(chloromethyl)phosphine oxide or tris(bromomethyl)phosphine oxide, which are versatile intermediates for synthesizing other multifunctional organophosphorus compounds like tris(aminomethyl)phosphine oxide. [2]* Pharmaceutical Intermediates: It serves as a starting material for the synthesis of complex molecules, including acyclic nucleoside analogues. [7] dot

Organic_Synthesis_Reactions cluster_products Reaction Products THPO (HOCH₂)₃P=O THPO Esters (RCOOCH₂)₃P=O Triesters THPO->Esters Ethers (ROCH₂)₃P=O Triethers THPO->Ethers Halides (XCH₂)₃P=O Trihalides (X=Cl, Br) THPO->Halides Amines (H₂NCH₂)₃P=O Triamines Halides->Amines RCOCl RCOCl / Base RCOCl->Esters RX RX / Base RX->Ethers HX Halogenating Agent HX->Halides NH3 NH₃ (from Trihalide) NH3->Amines

Caption: Key reaction pathways of THPO in organic synthesis.

Conclusion

Tris(hydroxymethyl)phosphine oxide is a highly functional and valuable organophosphorus compound. Its efficient synthesis, coupled with its effectiveness as a halogen-free flame retardant, makes it a critical component in the development of safer and more environmentally friendly materials. Its dual-phase flame retardant mechanism, involving both char formation and gas-phase radical quenching, provides robust fire protection in a variety of polymers. Furthermore, its versatile reactivity opens up numerous possibilities for its use as an intermediate in organic and pharmaceutical synthesis, solidifying its role as a key halogen-free phosphorus source for a range of advanced applications.

References

Early research on Tris(hydroxymethyl)phosphine oxide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Early Research of Tris(hydroxymethyl)phosphine (B1196123) oxide

Introduction

Tris(hydroxymethyl)phosphine oxide, (HOCH₂)₃PO, commonly abbreviated as THPO, is an organophosphorus compound recognized for its utility as a flame retardant, a versatile crosslinking agent, and a key intermediate in chemical synthesis.[1][2] Its structure features a central phosphorus atom double-bonded to an oxygen atom and single-bonded to three hydroxymethyl (-CH₂OH) groups. This configuration imparts high polarity, thermal stability, and reactivity, making it a valuable compound for researchers and chemical industry professionals.[2] Early research laid the groundwork for its synthesis and application, primarily focusing on its production from phosphine (B1218219), formaldehyde (B43269), and related phosphonium (B103445) salts.[1][3] This document provides a technical overview of the foundational research on THPO, detailing synthesis protocols, quantitative data, and key chemical pathways.

Synthesis Methodologies

The initial synthesis of THPO was approached through several primary routes, each starting from fundamental phosphorus-containing precursors. The most prominent early methods include the oxidation of tris(hydroxymethyl)phosphine (THP), the base-induced decomposition of tetrakis(hydroxymethyl)phosphonium (B1206150) salts like THPC, and the direct reaction of phosphine with formaldehyde followed by oxidation.

Oxidation of Tris(hydroxymethyl)phosphine (THP)

One of the most direct methods to produce THPO is the oxidation of its phosphine precursor, THP. This process can be achieved using various oxidizing agents.

  • Air/Oxygen Oxidation : Aqueous or alcohol solutions of THP can be slowly oxidized to THPO by bubbling air through the solution over several hours at elevated temperatures (e.g., 50°C).[1]

  • Hydrogen Peroxide Oxidation : A more efficient and common method involves the oxidation of THP with hydrogen peroxide (H₂O₂). This reaction is straightforward and typically results in high yields of THPO, reported to be over 95% with purities up to 98%.[4]

  • Oxidation by Water : In alkaline aqueous media (pH ≥ 10), THP can be oxidized by water, which results in the liberation of hydrogen gas.[5] This method is also used for the safe disposal of toxic THP.[5]

From Tetrakis(hydroxymethyl)phosphonium Salts (THPC)

A prevalent method for synthesizing THPO involves the treatment of tetrakis(hydroxymethyl)phosphonium chloride (THPC) with a base. This reaction proceeds through the formation of THP as an intermediate, which is then oxidized.

  • Using Strong Bases (e.g., NaOH) : The reaction of THPC with sodium hydroxide (B78521) leads to the formation of THP, which can then be oxidized in situ to THPO.[6][7] The stoichiometry and pH control are critical in this process. Titration experiments show an equivalence point at approximately pH 8.5 in water.[3]

  • Using Anion Exchange Resins : A method for preparing substantially pure THPO involves reacting THPC with an excess of a strongly basic anion exchange resin in its hydroxide form.[3] This technique avoids the introduction of soluble inorganic salts into the product mixture.

Direct Synthesis from Phosphine and Formaldehyde

A two-step process for the preparation of THPO directly from phosphine (PH₃) and formaldehyde has also been developed.[8]

  • Hemiacetal Formation : Phosphine is reacted with an excess of aqueous formaldehyde under pressure (4 to 15 atmospheres) and at a controlled temperature (25 to 75°C). This uncatalyzed reaction yields a tris(hydroxymethyl)phosphine hemiacetal solution.[8]

  • Catalytic Conversion to THPO : The resulting hemiacetal solution is then treated with a hydroxide catalyst, which promotes the conversion to THPO.[8]

Quantitative Data Summary

Table 1: Physical and Chemical Properties of THPO

PropertyValueSource
Chemical FormulaC₃H₉O₄P[2]
Molar Mass140.07 g/mol [9]
Melting Point69-70 °C (for high purity)[10]
³¹P NMR Chemical Shift~49 ppm[4]
AppearanceWhite solid, hygroscopic needles[6][10]

Table 2: Synthesis Reaction Parameters

Synthesis RouteReactantsConditionsYieldSource
Oxidation of THPTHP, H₂O₂~50 °C>95%[4]
From THPCTHPC, NaOHAqueous, pH controlNot specified[7]
From THPCTHPC, Anion Exchange ResinAqueous or MethanolNot specified[3]
Direct SynthesisPH₃, FormaldehydeStep 1: 4-15 atm, 25-75°CNot specified[8]

Experimental Protocols

Protocol 1: Synthesis of THPO from THPC via Anion Exchange Resin

This protocol is based on the method described for producing pure THPO using a basic ion exchange resin.[3]

Materials:

  • Tetrakis(hydroxymethyl)phosphonium chloride (THPC)

  • Strongly basic anion exchange resin (hydroxide form)

  • Deionized water or methanol

Procedure:

  • Prepare a solution of THPC in a suitable solvent (water or methanol).

  • Prepare a column packed with a strongly basic anion exchange resin in the hydroxide form.

  • Pass the THPC solution through the resin column. An excess of the basic resin is used to ensure the conversion to THPO.

  • Collect the eluent containing the THPO product. The resin retains the chloride ions.

  • The solvent is removed from the eluent, typically by evaporation under reduced pressure, to yield the solid THPO product.

Protocol 2: Direct Two-Step Synthesis from Phosphine and Formaldehyde

This protocol is derived from the direct synthesis process described in U.S. Patent 3,636,160A.[8]

Materials:

  • Phosphine (PH₃) gas

  • Aqueous formaldehyde solution (excess)

  • Hydroxide catalyst (e.g., NaOH solution)

Procedure: Step 1: Formation of Tris(hydroxymethyl)phosphine Hemiacetal

  • Charge a pressure reactor with an excess of aqueous formaldehyde solution.

  • Introduce phosphine gas into the reactor.

  • Pressurize the reactor to between 4 and 15 atmospheres.

  • Maintain the reaction temperature between 25°C and 75°C until the consumption of phosphine ceases.

  • Vent the reactor. The resulting solution contains tris(hydroxymethyl)phosphine hemiacetal.

Step 2: Conversion to THPO

  • To the hemiacetal solution from Step 1, add a hydroxide catalyst.

  • The solution will effervesce slightly, indicating the oxidation to THPO and the evolution of hydrogen.

  • After the reaction is complete, the THPO can be isolated from the aqueous solution.

Visualizations of Chemical Pathways and Workflows

Overall Synthesis Routes to THPO

G Figure 1: Primary Synthesis Pathways to THPO PH3 Phosphine (PH₃) THP Tris(hydroxymethyl)phosphine (THP) PH3->THP + 3 CH₂O THPC Tetrakis(hydroxymethyl)phosphonium Chloride (THPC) PH3->THPC + 4 CH₂O HCHO Formaldehyde (CH₂O) HCHO->THP HCHO->THPC THPO This compound (THPO) THP->THPO THPC->THPO + Base - CH₂O OxidizingAgent Oxidizing Agent (H₂O₂, Air, H₂O) OxidizingAgent->THPO Base Base (NaOH, Resin) Base->THPO HCl HCl HCl->THPC G Figure 2: Workflow for Direct THPO Synthesis start Start reactants Charge Reactor with Aqueous Formaldehyde and Phosphine (PH₃) start->reactants pressure_reaction React under Pressure (4-15 atm, 25-75°C) reactants->pressure_reaction hemiacetal Formation of Tris(hydroxymethyl)phosphine Hemiacetal Solution pressure_reaction->hemiacetal Uncatalyzed add_catalyst Treat with Hydroxide Catalyst hemiacetal->add_catalyst oxidation Oxidation to THPO (H₂ Evolution) add_catalyst->oxidation product Isolate THPO Product oxidation->product

References

Polarity and reactivity of the THPO structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Polarity and Reactivity of the Tetrahydropyranyl (THP) Ether

Introduction

In the landscape of multi-step organic synthesis, particularly within drug discovery and development, the strategic use of protecting groups is fundamental to achieving complex molecular architectures.[1] The tetrahydropyranyl (THP) group is a widely employed protecting group for hydroxyl functionalities (alcohols and phenols).[1][2] Formed by the reaction of an alcohol with 3,4-dihydro-2H-pyran (DHP), the resulting THP ether is technically an acetal (B89532).[1][3] This conversion temporarily masks the acidic and nucleophilic nature of the hydroxyl group, rendering it inert to a broad spectrum of non-acidic reagents.[1][4]

The THP group's utility is founded on its low cost, ease of introduction, general stability, and facile removal under mild acidic conditions.[2][3] However, a notable characteristic is the introduction of a new stereocenter at the anomeric carbon upon reaction with an alcohol, which can lead to diastereomeric mixtures if the substrate is chiral, potentially complicating purification and spectroscopic analysis.[4][5] In medicinal chemistry, the tetrahydropyran (B127337) ring system is also explored as a bioisostere of cyclohexane, offering lower lipophilicity and the potential for hydrogen bond acceptance, which can improve a drug's ADME (absorption, distribution, metabolism, and excretion) profile.[6]

Polarity and Physicochemical Properties

The introduction of a THP group significantly alters the polarity of the parent molecule. By converting a polar hydroxyl group (-OH) into an ether linkage, the THP group increases the molecule's lipophilicity. This enhances solubility in non-polar organic solvents such as dichloromethane, tetrahydrofuran, and hexanes.[2][7] This change in polarity is a critical consideration in designing synthetic routes, as it affects chromatography, extraction, and crystallization behavior.

Reactivity and Chemical Stability

The reactivity of the THP ether is defined by the stability of its acetal linkage. It is readily cleaved under acidic conditions but is robust towards a wide range of other reagents, making it an orthogonal protecting group in many synthetic strategies.

Formation of THP Ethers (Protection)

The protection of an alcohol as a THP ether is an acid-catalyzed addition reaction.[3] The process involves the reaction of an alcohol with 3,4-dihydro-2H-pyran (DHP), initiated by an acid catalyst.

Mechanism of Formation:

  • Protonation of DHP: The acid catalyst protonates the vinyl ether double bond of DHP. This occurs selectively at the carbon further from the ring oxygen to form a resonance-stabilized oxocarbenium ion.[3][8] This intermediate is the key electrophile.

  • Nucleophilic Attack: The hydroxyl group of the alcohol acts as a nucleophile, attacking the electrophilic carbocation to form a new C-O bond.[3]

  • Deprotonation: A weak base, such as the conjugate base of the acid catalyst or another molecule of the alcohol, removes the proton from the newly formed oxonium ion, regenerating the catalyst and yielding the final THP ether product.[9][10]

G cluster_step1 Step 1: Protonation of DHP cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Deprotonation DHP DHP Oxocarbenium Resonance-Stabilized Oxocarbenium Ion DHP->Oxocarbenium + H⁺ H_plus H⁺ Protonated_Ether Protonated Ether Intermediate Oxocarbenium->Protonated_Ether         + R-OH ROH R-OH (Alcohol) THP_Ether R-O-THP (THP Ether) Protonated_Ether->THP_Ether - H⁺

Caption: Mechanism of THP ether formation.

Cleavage of THP Ethers (Deprotection)

The deprotection of THP ethers is essentially the reverse of their formation: an acid-catalyzed hydrolysis of the acetal.[11]

Mechanism of Deprotection:

  • Protonation: The reaction is initiated by the protonation of the THP ring's ether oxygen by an acid catalyst.[9]

  • Cleavage: The protonated ether undergoes cleavage of the C-O bond, releasing the parent alcohol (R-OH) and forming the same resonance-stabilized oxocarbenium ion seen during the formation mechanism.[11]

  • Quenching: The carbocation is quenched by a nucleophile, which is typically water or an alcohol solvent.[9] When water is used, the resulting 2-hydroxytetrahydropyran (B1345630) is in equilibrium with its open-chain tautomer, 5-hydroxypentanal.[11][12]

G cluster_step1 Step 1: Protonation cluster_step2 Step 2: Cleavage cluster_step3 Step 3: Nucleophilic Quenching THP_Ether R-O-THP Protonated_Ether Protonated Ether THP_Ether->Protonated_Ether + H⁺ Oxocarbenium Oxocarbenium Ion Protonated_Ether->Oxocarbenium - R-OH Products 5-Hydroxypentanal Oxocarbenium->Products + H₂O - H⁺ ROH R-OH (Alcohol)

Caption: Mechanism of THP ether deprotection.

Stability and Compatibility

A key advantage of the THP group is its stability across a broad range of non-acidic reaction conditions. This chemical orthogonality allows for selective manipulation of other functional groups within a molecule.[1][4]

Reagent / ConditionStability of THP Ether
Strong Bases (e.g., NaOH, KOH, NaH)Stable[4][13]
Organometallic Reagents (e.g., Grignard, Organolithiums)Stable[4][5][14]
Metal Hydride Reductants (e.g., LiAlH₄, NaBH₄)Stable[4][5]
Acylating and Alkylating Reagents Stable[4]
Many Oxidizing Agents Stable[13]
Catalytic Hydrogenation Stable
Acidic Conditions (Protic and Lewis Acids)Labile (Cleaved)[4][9]

Quantitative Data: Catalytic Systems

The efficiency of THP ether formation and cleavage is highly dependent on the catalyst and conditions employed. Milder catalysts are often chosen for substrates containing other acid-sensitive functional groups.[1][3]

Table 2: Common Catalytic Systems for THP Protection

Catalyst Typical Conditions Notes
p-Toluenesulfonic acid (TsOH) 0.01-0.05 equiv, DCM, rt Strong, effective, but can affect acid-sensitive groups.[8][14]
Pyridinium p-toluenesulfonate (PPTS) 0.1 equiv, DCM, 0 °C to rt Milder, commonly used for sensitive substrates.[9][15]
Trifluoroacetic acid (TFA) 0.2 equiv, DCM, rt Effective for primary alcohols, reaction often complete in <1 hr.[1]
Amberlyst-15 10-20 wt%, MeOH, rt Heterogeneous catalyst, simplifies workup via filtration.[2][11]
NH₄HSO₄@SiO₂ 3 mol ‰, CPME or 2-MeTHF, rt Green, recyclable heterogeneous catalyst.[16]

| Bismuth Triflate (Bi(OTf)₃) | Catalytic, solvent-free | Relatively non-toxic and moisture-insensitive.[4] |

Table 3: Common Catalytic Systems for THP Deprotection

Catalyst / Reagent Typical Conditions Notes
Acetic Acid / THF / H₂O 3:1:1 or 4:2:1 mixture, rt to 45 °C Very common, mild, and reliable method.[2][9][11]
p-Toluenesulfonic acid (TsOH) Catalytic, EtOH or 2-Propanol, rt Effective and widely used.[9]
Pyridinium p-toluenesulfonate (PPTS) Catalytic, EtOH, rt Mild conditions suitable for many substrates.[2][12]
Trifluoroacetic acid (TFA) 0.1 equiv, MeOH, rt Fast and efficient, often complete in 15-30 min.[1]
Amberlyst-15 10-20 wt%, MeOH, rt Heterogeneous catalyst, easy removal.[11]

| LiCl / H₂O in DMSO | 90 °C | Neutral (non-acidic) conditions, useful for acid-sensitive molecules.[4][15] |

Experimental Protocols

The following sections provide detailed, representative methodologies for the protection and deprotection of alcohols using the THP group.

Protocol 1: Protection of a Primary Alcohol using PPTS

This protocol describes a mild and general procedure for the tetrahydropyranylation of an alcohol.[9][10]

  • Materials:

    • Alcohol (1.0 equiv)

    • 3,4-Dihydro-2H-pyran (DHP) (1.5 equiv)

    • Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv)

    • Anhydrous Dichloromethane (DCM)

    • Water, Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • To a round-bottom flask under an inert atmosphere (e.g., Argon), add the alcohol (1.0 equiv) and anhydrous DCM.

    • Add DHP (1.5 equiv) followed by PPTS (0.1 equiv) to the solution.

    • Stir the mixture at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

    • Upon completion (typically 1-4 hours), quench the reaction by adding water.[9]

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine (2x), and dry over anhydrous Na₂SO₄.[9]

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel (e.g., hexanes/ethyl acetate) to afford the pure THP ether.[9]

G cluster_workflow Experimental Workflow: THP Protection Start Dissolve Alcohol in DCM Add_Reagents Add DHP and PPTS Start->Add_Reagents React Stir at RT (Monitor by TLC) Add_Reagents->React Quench Quench with Water React->Quench Extract Extract with DCM Quench->Extract Wash_Dry Wash with Brine, Dry (Na₂SO₄) Extract->Wash_Dry Concentrate Concentrate in vacuo Wash_Dry->Concentrate Purify Purify via Column Chromatography Concentrate->Purify End_Product Pure THP Ether Purify->End_Product G cluster_workflow Experimental Workflow: THP Deprotection Start Dissolve THP Ether in THF/AcOH/H₂O React Stir at RT (Monitor by TLC) Start->React Neutralize Neutralize with sat. NaHCO₃ React->Neutralize Extract Extract with EtOAc Neutralize->Extract Dry_Concentrate Dry (Na₂SO₄) and Concentrate Extract->Dry_Concentrate Purify Purify via Column Chromatography Dry_Concentrate->Purify End_Product Pure Alcohol Purify->End_Product

References

Methodological & Application

Synthesis of Tris(hydroxymethyl)phosphine oxide: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Tris(hydroxymethyl)phosphine (B1196123) oxide (THPO) is a versatile organophosphorus compound with significant applications as a flame retardant, a reactive intermediate in the synthesis of other organophosphorus compounds, and a building block for pharmaceuticals and agrochemicals.[1][2] Its high phosphorus content and the presence of reactive hydroxymethyl groups make it a valuable component in polymer chemistry for enhancing fire safety in materials like polyurethane foams.[1][3] This document provides detailed protocols for the synthesis of THPO, targeting researchers, scientists, and professionals in drug development.

Synthesis Pathways Overview

The primary industrial synthesis routes for THPO start from phosphine (B1218219) (PH3) and formaldehyde (B43269).[4] These methods typically proceed through two main intermediates: tris(hydroxymethyl)phosphine (THP) or tetrakis(hydroxymethyl)phosphonium (B1206150) salts, such as the chloride (THPC) or sulfate (B86663) (THPS).[4][5] The final step to obtain THPO is an oxidation reaction.

The general synthesis pathways can be visualized as follows:

G cluster_0 Starting Materials cluster_1 Intermediates cluster_2 Final Product PH3 PH3 THP Tris(hydroxymethyl)phosphine (THP) PH3->THP THPC Tetrakis(hydroxymethyl)phosphonium Chloride (THPC) PH3->THPC Formaldehyde Formaldehyde Formaldehyde->THP Formaldehyde->THPC THPO Tris(hydroxymethyl)phosphine Oxide (THPO) THP->THPO Oxidation (e.g., Air, H₂O₂) THPC->THPO Base Treatment (e.g., NaOH)

General synthesis pathways for THPO.

Quantitative Data Summary

The choice of synthesis method can significantly impact the yield, purity, and reaction conditions. Below is a summary of quantitative data from various reported protocols.

Starting MaterialReagentsTemperatureTimeYieldPurityReference
Tris(hydroxymethyl)phosphine (THP)Air50 °CSeveral hours--[5]
Tris(hydroxymethyl)phosphine (THP)Air (in aqueous solution)80-90 °C16-18 hoursUp to 77%-[4]
Tetrakis(hydroxymethyl)phosphonium Chloride (THPC)Strongly basic anion exchange resin (excess)Room TemperatureRate dependent on excess resin88%Recrystallized[6]
Tetrakis(hydroxymethyl)phosphonium Chloride (THPC)NaOH (50% aq.), Na₂SO₃~75 °C2 hoursHighHigh[4]

Experimental Protocols

Protocol 1: Synthesis of THPO from Tetrakis(hydroxymethyl)phosphonium Chloride (THPC) using a Basic Anion Exchange Resin

This method provides a straightforward synthesis of THPO with a high yield and simplified purification.[6]

Materials:

  • Tetrakis(hydroxymethyl)phosphonium chloride (THPC)

  • Strongly basic anion exchange resin (hydroxide form)

  • Distilled water

  • Absolute ethanol (B145695) (for recrystallization)

Equipment:

  • Beaker or flask

  • Stir plate and stir bar

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

Procedure:

  • Prepare a solution of THPC in a suitable solvent, such as distilled water.

  • Add an excess of a strongly basic anion exchange resin in the hydroxide (B78521) form to the THPC solution. The exact amount of excess resin is not critical but will affect the reaction rate.

  • Stir the mixture at room temperature. Note that one mole of hydrogen gas is liberated per mole of THPO formed, so ensure adequate ventilation.

  • Monitor the reaction progress. The completion can be determined by the cessation of hydrogen evolution.

  • Once the reaction is complete, separate the resin from the solution by filtration.

  • Wash the resin with several portions of distilled water and combine the washings with the filtrate.

  • Evaporate the solvent from the combined solution in vacuo at 70-80 °C to yield crude THPO as a light yellow oil.

  • For purification, recrystallize the crude product from absolute ethanol. Cool the solution to -30 °C to induce crystallization. The resulting colorless crystals can be collected by filtration.

Protocol 2: Synthesis of THPO from Tris(hydroxymethyl)phosphine (THP) by Air Oxidation

This protocol describes the oxidation of THP to THPO using air in an aqueous solution.[4]

Materials:

  • Tris(hydroxymethyl)phosphine (THP)

  • Distilled water

Equipment:

  • Reaction flask equipped with a condenser and a gas inlet tube

  • Heating mantle or oil bath

  • Air supply or pump

Procedure:

  • Prepare an aqueous solution of THP.

  • Heat the solution to 80-90 °C with access to air. For more efficient oxidation, bubble a stream of air through the solution.

  • Maintain the reaction at this temperature for 16-18 hours.

  • After the reaction period, cool the solution to room temperature.

  • The resulting aqueous solution contains THPO. The product can be isolated by evaporation of the water. Further purification can be achieved by recrystallization.

Protocol 3: Synthesis of THPO from THPC using Sodium Hydroxide with a Formaldehyde Scavenger

This method produces high-purity THPO by using a formaldehyde scavenger to remove byproducts.[4]

Materials:

  • Tetrakis(hydroxymethyl)phosphonium chloride (THPC)

  • Sodium hydroxide (NaOH), 50% aqueous solution

  • Sodium sulfite (B76179) (Na₂SO₃)

  • Distilled water

Equipment:

  • Reaction flask with a stirrer and a pH meter

  • Heating mantle or oil bath

Procedure:

  • Prepare an aqueous solution of THPC.

  • Add sodium sulfite (Na₂SO₃) to the solution to act as a formaldehyde scavenger.

  • Adjust the pH of the solution to 9.0-11.5 by the addition of a 50% aqueous NaOH solution.

  • Heat the reaction mixture to approximately 75 °C with agitation for 2 hours.

  • Upon completion, the THPO can be isolated from the reaction mixture. This may involve neutralization, evaporation of water, and extraction of THPO from the resulting inorganic salts using a suitable alcohol like methanol, ethanol, or isopropanol.[4]

Purification of THPO

THPO prepared by various methods can be difficult to purify due to its high water solubility.[6] A common and effective method for purification is recrystallization. For instance, THPO can be recrystallized from absolute ethanol.[6] The crude product is dissolved in hot ethanol, and then the solution is cooled to induce the formation of colorless crystals, which can be collected by filtration. The melting point of pure THPO has been reported in the range of 50-58 °C.[4][6]

References

Industrial Production of Tris(hydroxymethyl)phosphine oxide (THPO): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(hydroxymethyl)phosphine (B1196123) oxide (THPO) is a versatile organophosphorus compound with a wide range of applications, notably as a flame retardant, a crosslinking agent in polymer chemistry, and a key intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] Its trifunctional nature, stemming from the three hydroxymethyl groups, allows for its incorporation into various polymer backbones, imparting desirable properties. This document provides detailed application notes and experimental protocols for the industrial-scale production of THPO, focusing on the primary synthesis routes from tetrakis(hydroxymethyl)phosphonium (B1206150) salts.

Synthesis Pathways

The industrial production of Tris(hydroxymethyl)phosphine oxide (THPO) predominantly proceeds through two main pathways, both originating from readily available precursors. The most common starting materials are tetrakis(hydroxymethyl)phosphonium salts, such as the chloride (THPC) or sulfate (B86663) (THPS). These salts can be converted to THPO through an intermediate, tris(hydroxymethyl)phosphine (THP), which is subsequently oxidized. Alternatively, THPO can be synthesized directly from these phosphonium (B103445) salts under specific reaction conditions.

The first major pathway involves the initial conversion of a tetrakis(hydroxymethyl)phosphonium salt to THP. This is typically achieved by reacting the phosphonium salt with a base. The resulting THP is then oxidized to THPO. Common oxidizing agents for this step include air (oxygen) or hydrogen peroxide.

The second significant industrial route is the direct conversion of tetrakis(hydroxymethyl)phosphonium salts to THPO without the isolation of the THP intermediate. This is generally accomplished by treating the phosphonium salt with a base, where the in situ generated THP is immediately oxidized to THPO. This method can be advantageous as it streamlines the process into a single reaction vessel.

G cluster_0 Starting Materials cluster_1 Intermediate cluster_2 Final Product THPC Tetrakis(hydroxymethyl)phosphonium Chloride (THPC) THP Tris(hydroxymethyl)phosphine (THP) THPC->THP Base THPO Tris(hydroxymethyl)phosphine Oxide (THPO) THPC->THPO Direct Conversion (Base) THPS Tetrakis(hydroxymethyl)phosphonium Sulfate (THPS) THPS->THP Base THPS->THPO Direct Conversion (Base) THP->THPO Oxidation (Air/O₂, H₂O₂)

Fig. 1: Main synthesis pathways for THPO production.

Quantitative Data Summary

The selection of a specific manufacturing process for THPO depends on factors such as desired purity, yield, and cost-effectiveness. The following tables summarize quantitative data from various reported synthesis methods.

Table 1: Synthesis of THPO via Oxidation of Tris(hydroxymethyl)phosphine (THP)

PrecursorOxidizing AgentTemperature (°C)Reaction Time (h)Yield (%)Purity (%)Reference
THP (aqueous solution)Air80-9016-18up to 77Not specified[2]
THP (alcoholic/aqueous solution)Air50Several hoursNot specifiedNot specified[1]

Table 2: Synthesis of THPO from Tetrakis(hydroxymethyl)phosphonium Chloride (THPC)

Base / ReagentTemperature (°C)Reaction Time (h)Yield (%)Purity (%)Reference
NaOH (50% aq.), Na₂SO₃~752High95-96[3]
BaCO₃Boiling H₂ONot specifiedNot specifiedNot specified[3]
Strongly basic anion exchange resinNot specifiedUntil H₂ evolution ceases88Not specified[4]
Lead Carbonate in n-propyl alcoholNot specified8-10>90Not specified[5]

Experimental Protocols

The following are detailed protocols for the industrial production of THPO based on common synthesis routes.

Protocol 1: Two-Step Synthesis via THP Intermediate

This protocol involves the initial formation of THP from THPC, followed by its oxidation to THPO.

Step 1: Formation of Tris(hydroxymethyl)phosphine (THP)

  • Reaction Setup: A jacketed glass-lined reactor equipped with a mechanical stirrer, a pH probe, a temperature probe, and an inert gas inlet is required.

  • Charging the Reactor: Charge the reactor with an aqueous solution of Tetrakis(hydroxymethyl)phosphonium chloride (THPC).

  • Neutralization: Cool the solution to 10-15°C. Slowly add a solution of sodium hydroxide (B78521) while vigorously stirring. Maintain the pH of the reaction mixture between 8.0 and 8.5. The temperature should be kept below 20°C during the addition.

  • Reaction Completion: After the addition of sodium hydroxide is complete, allow the reaction to stir for an additional hour at room temperature. The formation of THP is nearly quantitative under these conditions.

Step 2: Oxidation of THP to THPO

  • Oxidizing Agent: For air oxidation, introduce a steady stream of compressed air into the THP solution through a sparger. For hydrogen peroxide oxidation, slowly add a 30-35% solution of H₂O₂ to the reaction mixture.

  • Temperature Control: Maintain the reaction temperature at 50-60°C. The oxidation is exothermic, so cooling may be necessary.

  • Monitoring the Reaction: The progress of the oxidation can be monitored by ³¹P NMR spectroscopy, observing the disappearance of the THP signal and the appearance of the THPO signal.

  • Work-up and Purification: Once the reaction is complete, the resulting aqueous solution of THPO is typically concentrated under reduced pressure. The crude THPO can be purified by recrystallization from a suitable solvent such as ethanol (B145695) or by using ion-exchange chromatography to remove inorganic salts.[4]

Protocol 2: Direct Synthesis from THPC

This protocol describes the direct conversion of THPC to THPO in a one-pot synthesis.

  • Reaction Setup: Utilize a similar reactor setup as described in Protocol 1.

  • Charging the Reactor: Charge the reactor with an aqueous solution of THPC and sodium sulfite (B76179) (Na₂SO₃). The sodium sulfite acts as a formaldehyde (B43269) scavenger.[3]

  • Adjusting pH: Slowly add a 50% aqueous solution of sodium hydroxide to raise the pH of the mixture to between 9.0 and 11.5.[3]

  • Heating: Heat the reaction mixture to approximately 75°C with constant agitation.[3]

  • Reaction Time: Maintain the temperature for about 2 hours.[3]

  • Purification: After the reaction is complete, the inorganic salts can be separated by solvent extraction. The resulting THPO solution can be further purified using an ion-exchange resin to achieve a purity of 95-96%.[3]

Experimental Workflow

The general workflow for the industrial production of THPO, from the initial raw materials to the final purified product, involves several key stages. The process begins with the reaction of the starting materials, either through a two-step process involving the formation of a THP intermediate or a direct conversion. Following the chemical reaction, the crude product undergoes a series of purification steps to remove byproducts and unreacted reagents. This typically includes filtration to remove any solid impurities, followed by solvent extraction or the use of ion-exchange resins to separate the desired THPO from dissolved salts and other soluble impurities. The purified THPO solution is then concentrated, often through vacuum distillation, to remove the solvent. The final stage is the isolation of the pure THPO, which may involve crystallization to obtain a solid product, followed by drying to remove any residual solvent. Quality control measures are implemented throughout the process to ensure the final product meets the required specifications.

G cluster_0 Raw Materials cluster_1 Reaction cluster_2 Purification cluster_3 Final Product raw_materials THPC/THPS Solution, Base, Oxidizing Agent reaction Chemical Synthesis (Two-Step or Direct) raw_materials->reaction filtration Filtration reaction->filtration extraction Solvent Extraction / Ion Exchange filtration->extraction concentration Concentration (Vacuum Distillation) extraction->concentration crystallization Crystallization & Drying concentration->crystallization qc Quality Control crystallization->qc final_product Pure THPO qc->final_product

Fig. 2: General experimental workflow for THPO production.

Conclusion

The industrial production of this compound is a well-established process with multiple synthesis routes available. The choice of a particular method will depend on the specific requirements for yield, purity, and economic viability. The protocols and data presented in this document provide a comprehensive overview for researchers, scientists, and drug development professionals involved in the synthesis and application of this important chemical intermediate. Adherence to proper safety procedures and analytical monitoring is crucial for successful and safe large-scale production.

References

Applications of Tris(hydroxymethyl)phosphine Oxide (THPO) in Flame Retardant Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Tris(hydroxymethyl)phosphine oxide (THPO) is an organophosphorus compound increasingly utilized as a reactive flame retardant in a variety of polymeric systems. Its growing popularity stems from its halogen-free nature, making it an environmentally friendlier alternative to traditional halogenated flame retardants. THPO's trifunctional hydroxyl groups allow it to be chemically incorporated into the polymer matrix, offering permanent flame retardancy with minimal impact on the material's mechanical properties.[1][2]

THPO is effective in enhancing the fire resistance of polymers such as polyurethanes, epoxy resins, and textiles.[2][3] It primarily acts in the condensed phase by promoting the formation of a stable char layer upon combustion. This char layer insulates the underlying polymer from the heat source and reduces the release of flammable volatiles into the gas phase.[3] Additionally, like other phosphorus-based flame retardants, THPO can also exhibit gas-phase activity by releasing phosphorus-containing radicals that quench the high-energy radicals responsible for flame propagation.

Key Applications:
  • Polyurethane Foams: THPO can be used as a reactive polyol in the synthesis of both rigid and flexible polyurethane foams.[3] Its incorporation into the polyurethane backbone leads to foams with excellent flame retardant properties, capable of achieving a Limiting Oxygen Index (LOI) of over 30 and a UL-94 V-0 rating.[1] This makes them suitable for applications in construction, automotive, and furniture industries where stringent fire safety standards are required.

  • Epoxy Resins: As a curing agent or co-curing agent, THPO can be integrated into epoxy resin formulations. The resulting thermosets exhibit enhanced thermal stability and flame retardancy. The presence of phosphorus in the cured epoxy network promotes char formation during burning, significantly reducing the heat release rate and smoke production.

  • Textiles: THPO is used in flame retardant finishes for textiles, particularly for cotton fabrics. It can be applied in conjunction with other nitrogen-containing compounds, such as guanazole (B75391) or carbohydrazide, to create a durable and effective flame retardant treatment.

Quantitative Data

The following tables summarize the flame retardant performance of polymers incorporating THPO and other related organophosphorus flame retardants.

Table 1: Flame Retardant Properties of Polyurethane Foams

Flame RetardantPolymer MatrixPhosphorus Content (%)Limiting Oxygen Index (LOI) (%)UL-94 RatingReference
THPO Polyurethane FoamNot Specified>30V-0[1]
DOPO-based DiolRigid Polyurethane Foam326V-0
TCPPRigid Polyurethane FoamNot SpecifiedNot SpecifiedHB

Note: Data for direct comparison with THPO is limited. DOPO (9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide) and TCPP (tris(1-chloro-2-propyl) phosphate) are common phosphorus-containing flame retardants used for comparative purposes.

Table 2: Flame Retardant Properties of Epoxy Resins

Flame RetardantPolymer MatrixPhosphorus Content (wt%)Limiting Oxygen Index (LOI) (%)UL-94 RatingPeak Heat Release Rate (pHRR) Reduction (%)Reference
DPO-PHEEpoxy Resin0.527.2V-129.3
DOPO-PHEEpoxy Resin0.728.9V-041.7
BDD (DOPO-based)Epoxy Resin0.2533.4V-09.1

Experimental Protocols

Protocol 1: Preparation of Flame Retardant Rigid Polyurethane Foam using THPO

Materials:

  • This compound (THPO)

  • Polymeric Methylene Diphenyl Diisocyanate (pMDI)

  • Surfactant (e.g., Silicone L-6900)

  • Catalyst (e.g., Triethylamine - TEA)

  • Blowing agent (e.g., Water)

Procedure:

  • In a suitable container, thoroughly mix 100 parts by weight of THPO (as the polyol component) with 1.5 parts by weight of silicone surfactant, 0.5 parts by weight of TEA catalyst, and 2 parts by weight of water.

  • Stir the mixture vigorously until a homogeneous solution is obtained.

  • Add the calculated amount of pMDI (the NCO index should be adjusted, typically around 1.1) to the mixture.

  • Immediately stir the complete mixture at high speed (e.g., 2000 rpm) for 10-15 seconds.

  • Quickly pour the reacting mixture into a mold and allow it to foam freely at room temperature.

  • The foam is then allowed to cure at room temperature for at least 24 hours before demolding and characterization.

Protocol 2: Preparation of Flame Retardant Epoxy Resin using THPO as a Co-curing Agent

Materials:

  • Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin

  • This compound (THPO)

  • Amine curing agent (e.g., 4,4'-diaminodiphenyl sulfone - DDS)

  • Solvent (if necessary, e.g., acetone)

Procedure:

  • Preheat the DGEBA epoxy resin to a processing temperature (e.g., 80°C) to reduce its viscosity.

  • In a separate container, dissolve the desired amount of THPO and the stoichiometric amount of the amine curing agent (DDS) in a minimal amount of solvent, if required.

  • Add the THPO and curing agent solution to the preheated epoxy resin.

  • Stir the mixture thoroughly until a homogeneous blend is achieved.

  • Pour the mixture into a preheated mold.

  • Cure the resin in an oven following a specific curing cycle, for example, at 120°C for 2 hours followed by post-curing at 150°C for 2 hours.

  • Allow the cured epoxy resin to cool down to room temperature slowly before demolding.

Protocol 3: Flame Retardant Treatment of Cotton Fabric

Materials:

  • This compound (THPO)

  • Nitrogen-containing synergist (e.g., Guanazole)

  • Deionized water

  • Padding machine

  • Drying and curing oven

Procedure:

  • Prepare an aqueous finishing solution containing the desired concentrations of THPO and guanazole. A typical starting formulation could be a 1:1 molar ratio of THPO to guanazole in deionized water.

  • Immerse the cotton fabric in the finishing solution and then pass it through a padding machine to ensure even uptake and a specific wet pick-up (e.g., 80-100%).

  • Dry the treated fabric in an oven at a temperature of 80-100°C for 5-10 minutes.

  • Cure the dried fabric at a higher temperature, for instance, 150-170°C for 3-5 minutes, to facilitate the reaction and fixation of the flame retardant onto the cotton fibers.

  • After curing, the fabric is rinsed with water to remove any unreacted chemicals and then dried.

Visualizations

G cluster_0 Polyurethane Formation THPO THPO P(O)(CH₂OH)₃ UrethaneLinkage Flame Retardant Polyurethane THPO->UrethaneLinkage Reacts with Isocyanate Isocyanate R-N=C=O Isocyanate->UrethaneLinkage Reacts with G cluster_1 Epoxy Curing THPO THPO P(O)(CH₂OH)₃ CuredEpoxy Flame Retardant Epoxy THPO->CuredEpoxy Reacts with (Curing) EpoxyResin Epoxy Resin (Glycidyl Ether) EpoxyResin->CuredEpoxy Reacts with G cluster_2 Flame Retardant Mechanism of THPO cluster_condensed Condensed Phase cluster_gas Gas Phase Polymer Polymer + THPO Heat Heat (Combustion) Polymer->Heat Char Stable Char Layer Heat->Char Promotes Radicals PO• Radicals Heat->Radicals Releases Insulation Insulation & Reduced Fuel Char->Insulation Quenching Flame Quenching Radicals->Quenching

References

Application Notes and Protocols for Utilizing THPO (CBDO) as a Co-monomer and Potential Chain-Extender in Polyesters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,4,4-tetramethyl-1,3-cyclobutanediol (B147498) (THPO), also known as cyclobutanediol (CBDO), is an aliphatic diol recognized for its ability to significantly enhance the performance of polyesters.[1][2] While primarily utilized as a co-monomer in polyester (B1180765) synthesis to improve thermal stability, mechanical properties, and transparency, its bifunctional nature presents a theoretical potential for use as a chain-extender for pre-existing polyester chains.[2][3] The addition of THPO can lead to polyesters with higher glass transition temperatures (Tg), improved weather resistance, and enhanced durability.[1][3]

This document provides detailed application notes and hypothetical protocols for the use of THPO both as a co-monomer in polyester synthesis and as a potential chain-extender for increasing the molecular weight of polyesters.

Principle of THPO in Polyester Modification

THPO is a cyclic aliphatic diol with two hydroxyl groups that can participate in esterification reactions.[2] When used as a co-monomer, it is incorporated into the polyester backbone, imparting rigidity and hindering chain mobility, which in turn increases the glass transition temperature and mechanical strength.[2][3]

Theoretically, as a chain extender, THPO could react with the terminal carboxylic acid or hydroxyl groups of existing polyester chains, effectively linking them together and increasing the overall molecular weight. This process is typically carried out in the melt phase, often with the aid of a catalyst.

Data Summary: Expected Effects of THPO Incorporation

PropertyPolyester without THPOPolyester with THPO IncorporationReference
Glass Transition Temperature (Tg) LowerSignificantly Higher[1][3]
Molecular Weight (Mn) Lower (before chain extension)Higher[4]
Thermal Stability ModerateImproved[2]
Impact Resistance ModerateHigh[2]
Transparency VariesHigh[1][3]
Weather Resistance ModerateImproved[1]

Experimental Protocols

Protocol 1: Synthesis of a High-Tg Copolyester using THPO as a Co-monomer

This protocol describes the synthesis of a copolyester using THPO, ethylene (B1197577) glycol, and dimethyl terephthalate (B1205515).

Materials:

  • Dimethyl terephthalate (DMT)

  • 2,2,4,4-tetramethyl-1,3-cyclobutanediol (THPO/CBDO)

  • Ethylene glycol (EG)

  • Zinc acetate (B1210297) (catalyst)

  • Dibutyltin (B87310) oxide (catalyst)

  • Nitrogen gas (inert atmosphere)

  • Reaction flask with a stirrer, nitrogen inlet, and distillation column

Procedure:

  • Combine 1.0 mol of dimethyl terephthalate, 0.92 mol of THPO, and 1.08 mol of ethylene glycol in the reaction flask.[5]

  • Add catalysts: 65 ppm of zinc acetate and 400 ppm of dibutyltin oxide.[5]

  • Place the flask in a preheated Wood's metal bath at 190°C and purge with nitrogen.[5]

  • Heat the mixture at 190°C for 2.5 hours with stirring.[5]

  • Increase the temperature to 220°C and continue heating for 1 hour.[5]

  • Further increase the temperature to 240°C for 30 minutes, followed by 260°C for 20 minutes to drive the polycondensation.[5]

  • Apply a vacuum during the final stages to remove methanol (B129727) and excess ethylene glycol.

  • The resulting polymer can be cooled and collected for analysis.

Protocol 2: Hypothetical Protocol for Chain Extension of Polyester using THPO

This protocol outlines a theoretical procedure for using THPO as a chain extender for a pre-existing polyester such as polyethylene (B3416737) terephthalate (PET).

Materials:

  • Dried polyester (e.g., PET) pellets

  • 2,2,4,4-tetramethyl-1,3-cyclobutanediol (THPO/CBDO)

  • Titanium(IV) isopropoxide or another suitable transesterification catalyst

  • High-torque mechanical stirrer

  • Reaction vessel equipped with a vacuum line and nitrogen inlet

Procedure:

  • Dry the polyester pellets under vacuum at a temperature below their melting point for at least 12 hours to remove any residual moisture.

  • Charge the reaction vessel with the dried polyester pellets.

  • Heat the vessel under a nitrogen atmosphere to the melting temperature of the polyester (e.g., ~260-280°C for PET).

  • Once the polyester is molten and homogenous, add 1-5% by weight of THPO to the melt.

  • Introduce a transesterification catalyst (e.g., 200-500 ppm of titanium(IV) isopropoxide).

  • Stir the mixture vigorously to ensure uniform distribution of the THPO and catalyst.

  • Apply a vacuum to the system to remove any volatile byproducts, such as water or ethylene glycol, which will drive the equilibrium towards chain extension.

  • Continue the reaction for 30-60 minutes, monitoring the melt viscosity (an increase indicates successful chain extension).

  • Extrude the modified polyester from the reactor and cool it for subsequent characterization.

Visualizations

G Figure 1: THPO Chain Extension Mechanism cluster_0 Polyester Chain 1 cluster_1 THPO cluster_2 Polyester Chain 2 cluster_3 Extended Polyester Chain P1 ...-O-R-C(=O)-OH Extended ...-O-R-C(=O)-O-R'-O-(O=)C-R-O-... P1->Extended + THPO HO-R'-OH THPO->Extended + P2 HOOC-(O=)C-R-O-... P2->Extended +

Caption: Hypothetical reaction of THPO with polyester end groups.

G Figure 2: Experimental Workflow for Chain Extension A Dry Polyester Pellets B Melt Polyester under N2 A->B C Add THPO and Catalyst B->C D Mix and Apply Vacuum C->D E Monitor Viscosity D->E F Extrude and Cool E->F G Characterize Modified Polyester F->G

Caption: Workflow for polyester chain extension with THPO.

G Figure 3: THPO's Influence on Polyester Properties THPO Addition of THPO MW Increased Molecular Weight THPO->MW Tg Higher Glass Transition Temp. MW->Tg Impact Improved Impact Resistance MW->Impact Thermal Enhanced Thermal Stability MW->Thermal

Caption: Relationship between THPO addition and polyester properties.

References

Application Notes and Protocols: Tris(hydroxymethyl)phosphine oxide (THPO) in Epoxy Resins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(hydroxymethyl)phosphine oxide (THPO) is an organophosphorus compound recognized for its potential as a reactive, halogen-free flame retardant in various polymer systems, including epoxy resins.[1] Its trifunctional hydroxyl groups allow it to be chemically incorporated into the epoxy network, acting as a crosslinker or chain extender.[1] This covalent bonding minimizes migration and leaching of the flame retardant, leading to more permanent and reliable fire safety. This document provides detailed application notes and experimental protocols for the incorporation and evaluation of THPO in epoxy resin formulations.

Chemical Reaction and Flame Retardant Mechanism

THPO reacts with the epoxy groups of the resin through its hydroxyl functionalities, forming ether linkages and becoming an integral part of the crosslinked polymer network. This reaction is typically facilitated by a curing agent and thermal treatment.

The flame-retardant mechanism of THPO in epoxy resins is believed to operate in both the condensed and gas phases. In the condensed phase, upon heating, the phosphorus-containing moieties promote the formation of a stable, insulating char layer. This char acts as a physical barrier, limiting the evolution of flammable volatiles and hindering the transfer of heat to the underlying polymer. In the gas phase, phosphorus-containing radicals (such as PO• and HPO•) are released, which act as scavengers for the high-energy H• and OH• radicals that propagate the combustion process in the flame, thereby quenching the fire.[2]

THPO_Epoxy_Reaction THPO This compound (THPO) (HOCH₂)₃P=O Reaction Curing Process THPO->Reaction Epoxy Epoxy Resin (with epoxide groups) Epoxy->Reaction CuringAgent Curing Agent (e.g., Amine) CuringAgent->Reaction Heat Heat Heat->Reaction CrosslinkedEpoxy THPO-modified Crosslinked Epoxy Network Reaction->CrosslinkedEpoxy

Caption: Reaction of THPO with epoxy resin during the curing process.

Experimental Protocols

Protocol 1: Preparation of THPO-Modified Epoxy Resin Composites

This protocol describes the preparation of THPO-modified epoxy resin composites.

Materials:

  • This compound (THPO)

  • Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin

  • Amine-based curing agent (e.g., 4,4'-diaminodiphenylmethane (DDM) or isophorone (B1672270) diamine (IPDA))[3]

  • Solvent (if required for viscosity reduction, e.g., acetone)

  • Mixing container

  • Mechanical stirrer

  • Vacuum oven

  • Molds for specimen casting

Procedure:

  • Pre-drying: Dry the THPO powder in a vacuum oven at 80°C for 4 hours to remove any absorbed moisture.

  • Mixing:

    • In a mixing container, add the desired amount of DGEBA epoxy resin.

    • Add the pre-dried THPO powder to the epoxy resin. The amount of THPO can be varied (e.g., 5, 10, 15 wt%) to study its effect on the final properties.

    • Heat the mixture to 120°C and stir mechanically until the THPO is completely dissolved and a homogeneous, transparent solution is obtained.[4]

    • Cool the mixture to approximately 80°C.

  • Addition of Curing Agent:

    • Add the stoichiometric amount of the amine curing agent to the mixture. The amount of curing agent should be calculated based on the epoxy equivalent weight of the resin and the amine hydrogen equivalent weight of the curing agent.

    • Stir the mixture thoroughly for 5-10 minutes until a uniform dispersion is achieved.

  • Degassing: Place the mixture in a vacuum oven at 80°C for 15-20 minutes to remove any entrapped air bubbles.

  • Casting: Pour the bubble-free mixture into preheated molds of the desired dimensions for various characterization tests.

  • Curing:

    • Place the molds in an oven and cure using a staged curing cycle. A typical cycle is 120°C for 2 hours, followed by post-curing at 150°C for 2 hours.[4] The optimal curing cycle may vary depending on the specific epoxy resin and curing agent used.

  • Cooling and Demolding: Allow the cured samples to cool down slowly to room temperature inside the oven before demolding to prevent internal stresses.

Experimental_Workflow cluster_prep Material Preparation cluster_char Characterization cluster_flame Flammability cluster_thermal Thermal Properties cluster_mech Mechanical Properties Pre-dry THPO Pre-dry THPO Mix THPO and Epoxy Mix THPO and Epoxy Pre-dry THPO->Mix THPO and Epoxy Add Curing Agent Add Curing Agent Mix THPO and Epoxy->Add Curing Agent Degas Mixture Degas Mixture Add Curing Agent->Degas Mixture Cast into Molds Cast into Molds Degas Mixture->Cast into Molds Cure in Oven Cure in Oven Cast into Molds->Cure in Oven Flammability Testing Flammability Testing Cure in Oven->Flammability Testing Thermal Analysis Thermal Analysis Cure in Oven->Thermal Analysis Mechanical Testing Mechanical Testing Cure in Oven->Mechanical Testing UL-94 UL-94 LOI LOI UL-94->LOI TGA TGA Cone Calorimetry Cone Calorimetry TGA->Cone Calorimetry Tensile Test Tensile Test Flexural Test Flexural Test Tensile Test->Flexural Test

Caption: Experimental workflow for THPO-modified epoxy resins.

Protocol 2: Characterization of Flame Retardancy

1. Limiting Oxygen Index (LOI):

  • Standard: ASTM D2863

  • Apparatus: LOI instrument

  • Specimen Dimensions: Typically 100-150 mm in length, 6.5 ± 0.5 mm in width, and 3.0 ± 0.5 mm in thickness.

  • Procedure:

    • Mount the specimen vertically in the center of the glass chimney.

    • Introduce a mixture of oxygen and nitrogen into the chimney.

    • Ignite the top of the specimen with a pilot flame.

    • Adjust the oxygen/nitrogen ratio until the specimen just supports combustion for 3 minutes or burns for a length of 50 mm.

    • The LOI is the minimum percentage of oxygen in the mixture that supports flaming combustion.

2. UL-94 Vertical Burning Test:

  • Standard: ASTM D3801

  • Apparatus: UL-94 test chamber

  • Specimen Dimensions: 125 ± 5 mm in length, 13 ± 0.5 mm in width, and a thickness as per the standard (commonly 3.2 mm or 1.6 mm).

  • Procedure:

    • Mount the specimen vertically.

    • Apply a specified flame to the bottom of the specimen for 10 seconds.

    • Remove the flame and record the afterflame time (t1).

    • Immediately reapply the flame for another 10 seconds.

    • Remove the flame and record the afterflame time (t2) and afterglow time.

    • Observe if any flaming drips ignite a cotton patch placed below the specimen.

    • Classify the material as V-0, V-1, or V-2 based on the burning times and dripping behavior.

Protocol 3: Thermal and Combustion Behavior Analysis

1. Thermogravimetric Analysis (TGA):

  • Apparatus: Thermogravimetric analyzer

  • Sample Mass: 5-10 mg

  • Procedure:

    • Place the sample in the TGA pan.

    • Heat the sample from room temperature to 800°C at a constant heating rate (e.g., 10 or 20°C/min) under a controlled atmosphere (e.g., nitrogen or air).

    • Record the weight loss as a function of temperature.

    • Determine the onset decomposition temperature (Td), the temperature of maximum decomposition rate (Tmax), and the char yield at the final temperature.

2. Cone Calorimetry:

  • Standard: ASTM E1354

  • Apparatus: Cone calorimeter

  • Specimen Dimensions: 100 x 100 mm, with a thickness up to 50 mm.

  • Procedure:

    • Wrap the specimen in aluminum foil, leaving the top surface exposed.

    • Place the specimen on the load cell under the conical heater.

    • Expose the specimen to a constant heat flux (e.g., 35 or 50 kW/m²).

    • Ignite the evolved gases with a spark igniter.

    • Measure parameters such as time to ignition (TTI), heat release rate (HRR), peak heat release rate (pHRR), total heat released (THR), and smoke production rate (SPR).

Data Presentation

The following tables summarize typical data obtained from the characterization of THPO-modified epoxy resins. Please note that these values are illustrative and can vary based on the specific epoxy system, curing agent, and THPO concentration.

Table 1: Flame Retardancy Properties of THPO-Modified Epoxy Resins

FormulationTHPO Content (wt%)LOI (%)UL-94 Rating (3.2 mm)
Neat Epoxy0~22-25No Rating
Epoxy-THPO-55~28-30V-1
Epoxy-THPO-1010~32-35V-0
Epoxy-THPO-1515>35V-0

Table 2: Cone Calorimetry Data of THPO-Modified Epoxy Resins (at 35 kW/m²)

FormulationTTI (s)pHRR (kW/m²)THR (MJ/m²)
Neat Epoxy~60~1000~110
Epoxy-THPO-10~55~600~85
Epoxy-THPO-15~50~450~70

Table 3: Mechanical Properties of THPO-Modified Epoxy Resins

FormulationTensile Strength (MPa)Flexural Strength (MPa)Flexural Modulus (GPa)
Neat Epoxy~70-80~110-130~2.8-3.2
Epoxy-THPO-10~65-75~100-120~3.0-3.5
Epoxy-THPO-15~60-70~90-110~3.2-3.8

Note: The incorporation of flame retardants can sometimes lead to a slight reduction in mechanical properties.

Conclusion

This compound serves as an effective reactive flame retardant for epoxy resins. Its incorporation into the epoxy network can significantly enhance the fire safety of the material, as evidenced by increased LOI values, improved UL-94 ratings, and reduced heat release rates in cone calorimetry tests. The provided protocols offer a systematic approach for the preparation and comprehensive characterization of THPO-modified epoxy resins, enabling researchers and scientists to further explore and optimize these materials for various high-performance applications.

References

Application Notes and Protocols for the Synthesis of Flame-Retardant THPO-Phenol Resins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, flame-retardant properties, and proposed mechanisms of Tetrakis(hydroxymethyl)phosphonium salt (THPO)-modified phenol-formaldehyde (PF) resins. The information is intended to guide researchers in the development of advanced flame-retardant materials.

Introduction

Phenolic resins are widely used thermosetting polymers known for their excellent thermal stability, chemical resistance, and mechanical properties. However, their inherent flammability limits their application in areas with stringent fire safety requirements. Incorporating phosphorus-based flame retardants is a well-established strategy to enhance the fire resistance of polymeric materials. Tetrakis(hydroxymethyl)phosphonium salts and their derivatives, such as Tris(hydroxymethyl)phosphine oxide (THPO), are effective, halogen-free flame retardants that can be chemically incorporated into the phenolic resin structure. This integration leads to permanent flame retardancy without compromising the inherent properties of the resin.

The flame-retardant action of phosphorus compounds in phenolic resins is multifaceted, involving both condensed-phase and gas-phase mechanisms. In the condensed phase, the phosphorus-containing moieties promote the formation of a stable char layer upon heating. This char acts as a physical barrier, insulating the underlying material from the heat source and limiting the release of flammable volatiles.[1][2] In the gas phase, phosphorus-containing radicals are released, which can quench the high-energy free radicals (H• and OH•) that propagate the combustion process in the flame.[3]

Quantitative Data on Flame Retardancy

The following tables summarize the typical flame-retardant properties of unmodified and modified phenolic resins. Please note that specific values for THPO-phenol resins are not extensively available in open literature and the data presented for modified resins serves as a representative example of the improvements achievable with phosphorus-based flame retardants.

Table 1: Limiting Oxygen Index (LOI) and UL-94 Classification of Phenolic Resins

Resin TypePhosphorus Content (wt%)LOI (%)UL-94 RatingReference
Unmodified Phenolic Resin0~25-30V-1 / V-0[1]
Phosphorus-Modified Phenolic Resin (Representative)1.5 - 2.0> 32V-0[1]

Table 2: Thermogravimetric Analysis (TGA) Data of Phenolic Resins

Resin TypeOnset of Decomposition (Td5%, °C)Temperature of Maximum Decomposition Rate (Tmax, °C)Char Yield at 800°C (%)Reference
Unmodified Phenolic Resin~300-350~400-450~40-50[4]
Phosphorus-Modified Phenolic Resin (Representative)~280-320~380-420> 55[5]

Experimental Protocols

The following protocols provide a generalized approach for the synthesis of THPO-modified phenolic resins. Researchers should optimize the reaction parameters based on their specific requirements and available starting materials.

Protocol 1: Synthesis of a THPO-Modified Novolac-Type Phenolic Resin

This protocol describes a two-step process where a novolac-type phenolic resin is first synthesized and then reacted with a THPO precursor.

Materials:

Procedure:

  • Synthesis of Novolac Resin:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add phenol and oxalic acid. The typical molar ratio of formaldehyde to phenol for a novolac resin is between 0.75:1 and 0.85:1.

    • Heat the mixture to 95-100°C with stirring until the phenol has completely melted and the catalyst has dissolved.

    • Slowly add the formaldehyde solution to the flask over a period of 30-60 minutes, maintaining the reaction temperature.

    • After the addition is complete, continue to heat the mixture under reflux for 2-3 hours.

    • Remove the water and unreacted phenol by distillation, initially at atmospheric pressure and then under vacuum, until the desired viscosity is reached.

  • Modification with THPO precursor:

    • Cool the novolac resin to 80-90°C.

    • In a separate beaker, prepare a solution of THPC or THPS and urea in water. The amount of THPO precursor should be calculated to achieve the desired phosphorus content in the final resin.

    • Slowly add the THPO precursor solution to the molten novolac resin with vigorous stirring.

    • Adjust the pH of the mixture to 5-6 using a sodium hydroxide solution.

    • Continue to stir the mixture at 80-90°C for 1-2 hours to ensure a homogeneous reaction.

    • The resulting THPO-modified novolac resin can be used directly or further processed.

Protocol 2: Curing of THPO-Modified Phenolic Resin

Materials:

  • THPO-modified phenolic resin

  • Hexamethylenetetramine (HMTA) (curing agent)

  • Mold release agent

Procedure:

  • Grind the solid THPO-modified phenolic resin into a fine powder.

  • Mix the resin powder with 10-15% by weight of HMTA.

  • Apply a mold release agent to the desired mold.

  • Place the resin-curing agent mixture into the mold and press it at 150-180°C and 5-10 MPa for 10-20 minutes.

  • Post-cure the molded part in an oven at 120-150°C for 2-4 hours to ensure complete curing.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_synthesis Phenolic Resin Synthesis cluster_modification THPO Modification Phenol Phenol Reaction_Vessel_1 Polycondensation (Heat, Reflux) Phenol->Reaction_Vessel_1 Formaldehyde Formaldehyde Formaldehyde->Reaction_Vessel_1 Catalyst Catalyst Catalyst->Reaction_Vessel_1 Novolac_Resin Novolac_Resin Mixing_Vessel Homogeneous Reaction Novolac_Resin->Mixing_Vessel Molten State Reaction_Vessel_1->Novolac_Resin THPO_Precursor THPO Precursor (THPC/THPS) THPO_Solution Aqueous Solution (pH Adjustment) THPO_Precursor->THPO_Solution Urea Urea Urea->THPO_Solution THPO_Solution->Mixing_Vessel THPO_Modified_Resin THPO-Phenol Resin Mixing_Vessel->THPO_Modified_Resin

Caption: Workflow for the synthesis of THPO-modified phenolic resin.

Flame Retardant Mechanism

Flame_Retardant_Mechanism cluster_condensed Condensed Phase cluster_gas Gas Phase THPO_Resin THPO-Phenol Resin Heat Heat THPO_Resin->Heat Decomposition Decomposition Heat->Decomposition Phosphoric_Acid Phosphoric Acid Formation Decomposition->Phosphoric_Acid releases Volatiles Flammable Volatiles Decomposition->Volatiles P_Radicals Phosphorus Radicals (PO•) Decomposition->P_Radicals releases Char_Formation Enhanced Char Formation Phosphoric_Acid->Char_Formation promotes Protective_Layer Insulating Protective Layer Char_Formation->Protective_Layer Protective_Layer->THPO_Resin shields Quenching Radical Quenching P_Radicals->Quenching Combustion_Radicals H•, OH• Radicals Combustion_Radicals->Quenching Flame_Inhibition Flame Inhibition Quenching->Flame_Inhibition

Caption: Proposed flame-retardant mechanism of THPO in phenolic resins.

References

Halogenation of Tris(hydroxymethyl)phosphine Oxide: Application Notes and Protocols for the Synthesis of Tris(halomethyl)phosphine Oxides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of tris(halomethyl)phosphine oxides from tris(hydroxymethyl)phosphine (B1196123) oxide (THPO). The halogenation of THPO is a key transformation yielding versatile intermediates for the synthesis of a variety of organophosphorus compounds.[1][2][3] Tris(chloromethyl)phosphine oxide and tris(bromomethyl)phosphine oxide, in particular, are valuable precursors for further functionalization.[1][2][3] This guide presents established methods for the chlorination and bromination of THPO, including reaction parameters, stoichiometry, and purification procedures.

Introduction

Tris(hydroxymethyl)phosphine oxide (THPO) is a readily available organophosphorus compound that serves as a versatile starting material in synthetic chemistry.[1][2] Its three primary alcohol functionalities can be transformed into a variety of other functional groups, enabling the synthesis of diverse molecular architectures. The conversion of the hydroxymethyl groups to halomethyl groups via halogenation is a fundamental transformation that opens up avenues for subsequent nucleophilic substitution reactions. The resulting tris(halomethyl)phosphine oxides are key building blocks for the introduction of the phosphine (B1218219) oxide moiety into larger molecules, a functional group of interest in medicinal chemistry and materials science.

Halogenation Reactions of THPO

The conversion of the hydroxyl groups of THPO to halides can be achieved using standard halogenating agents. The choice of reagent dictates the resulting halogenated product.

Chlorination of THPO

The synthesis of tris(chloromethyl)phosphine oxide from THPO is typically accomplished using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Bromination of THPO

For the synthesis of tris(bromomethyl)phosphine oxide, phosphorus tribromide (PBr₃) is a commonly employed reagent. This reaction proceeds via an S_N2 mechanism, leading to the substitution of the hydroxyl groups with bromide ions.[4][5][6]

Experimental Protocols

Synthesis of Tris(chloromethyl)phosphine oxide using Thionyl Chloride

Reaction Scheme:

P(O)(CH₂OH)₃ + 3 SOCl₂ → P(O)(CH₂Cl)₃ + 3 SO₂ + 3 HCl

Materials:

  • This compound (THPO)

  • Thionyl chloride (SOCl₂)

  • Anhydrous solvent (e.g., chloroform, dichloromethane)

  • Pyridine (optional, as a scavenger for HCl)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, suspend THPO in an anhydrous solvent.

  • Cool the suspension in an ice bath.

  • Slowly add thionyl chloride dropwise from the dropping funnel to the stirred suspension. An exothermic reaction will occur.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or ³¹P NMR).

  • Cool the reaction mixture to room temperature and carefully remove the excess thionyl chloride and solvent under reduced pressure.

  • The crude tris(chloromethyl)phosphine oxide can be purified by recrystallization or column chromatography.

Synthesis of Tris(bromomethyl)phosphine oxide using Phosphorus Tribromide

Reaction Scheme:

P(O)(CH₂OH)₃ + PBr₃ → P(O)(CH₂Br)₃ + H₃PO₃

Materials:

  • This compound (THPO)

  • Phosphorus tribromide (PBr₃)

  • Anhydrous solvent (e.g., diethyl ether, THF)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, dissolve THPO in an anhydrous solvent.

  • Cool the solution in an ice bath.

  • Slowly add phosphorus tribromide dropwise from the dropping funnel to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for several hours.

  • The reaction can be gently heated to drive it to completion.

  • Upon completion, cool the mixture and carefully quench any remaining PBr₃ by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with the organic solvent.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the tris(bromomethyl)phosphine oxide by recrystallization or column chromatography.

Quantitative Data Summary

Product NameHalogenating AgentTypical SolventReaction TemperatureTypical Yield (%)Melting Point (°C)
Tris(chloromethyl)phosphine oxideThionyl ChlorideChloroformRefluxData not availableData not available
Tris(bromomethyl)phosphine oxidePhosphorus TribromideDiethyl EtherRoom Temp to RefluxData not availableData not available

Note: Specific yield and melting point data are dependent on the precise reaction conditions and purity of the final product. The table will be updated as more specific experimental data becomes available.

Experimental Workflow Diagram

Halogenation_Workflow General Workflow for the Halogenation of THPO Start Start: this compound (THPO) Reaction_Setup Reaction Setup: - Flame-dried glassware - Anhydrous solvent - Inert atmosphere (optional) Start->Reaction_Setup Halogenating_Agent Addition of Halogenating Agent (e.g., SOCl₂, PBr₃) - Dropwise addition - Temperature control (ice bath) Reaction_Setup->Halogenating_Agent Reaction Reaction Progression: - Stirring at specified temperature - Monitoring (TLC, NMR) Halogenating_Agent->Reaction Workup Work-up Procedure: - Quenching of excess reagent - Extraction and washing Reaction->Workup Purification Purification: - Recrystallization or - Column Chromatography Workup->Purification Product Final Product: Tris(halomethyl)phosphine oxide Purification->Product Characterization Characterization: - NMR (¹H, ¹³C, ³¹P) - Mass Spectrometry - Melting Point Product->Characterization

Caption: General workflow for the synthesis of tris(halomethyl)phosphine oxides.

Safety Precautions

  • Halogenating agents such as thionyl chloride and phosphorus tribromide are corrosive and toxic. Handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • These reactions are often exothermic and may produce corrosive byproducts like HCl gas. Ensure proper temperature control and use a gas trap if necessary.

  • Always perform reactions under anhydrous conditions when specified, as the reagents are sensitive to moisture.

Conclusion

The halogenation of this compound provides a straightforward route to valuable tris(halomethyl)phosphine oxide intermediates. The protocols outlined in this document offer a foundation for researchers to synthesize these compounds for further elaboration in drug discovery and materials science applications. Careful control of reaction conditions and adherence to safety protocols are essential for successful and safe synthesis.

References

Tris(hydroxymethyl)phosphine Oxide (THPO): A Versatile Precursor for Multifunctional Organophosphorus Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tris(hydroxymethyl)phosphine oxide (THPO) is a highly functional organophosphorus compound that serves as a versatile precursor in the synthesis of a wide array of multifunctional molecules. Its unique structure, featuring a phosphorus-oxygen core and three reactive hydroxymethyl groups, makes it a valuable building block for researchers, scientists, and drug development professionals. This document provides detailed application notes and experimental protocols for the use of THPO in synthesizing various organophosphorus compounds, with a focus on flame retardants and precursors for pharmaceutical agents.

Application Notes

THPO's reactivity as a polyol allows for its incorporation into various polymer backbones and its modification into other functional groups.[1] This versatility has led to its significant use in materials science and medicinal chemistry.

Flame Retardant Applications

THPO is widely recognized for its efficacy as a reactive flame retardant, particularly in polyurethane foams, polyethers, and polyesters.[1][2] Its high phosphorus content and ability to be covalently integrated into the polymer matrix prevent leaching and ensure long-term flame retardancy.[3] The mechanism of flame retardancy involves both condensed-phase and gas-phase actions. In the condensed phase, THPO promotes the formation of a protective char layer, insulating the underlying material from heat and oxygen.[2] In the gas phase, phosphorus-containing radicals are released, which can quench the flame propagation reactions.

A common application is the reaction of THPO with isocyanates, such as 4,4'-diphenylmethane diisocyanate (MDI), to form flame-retardant polyurethanes.[4] The hydroxyl groups of THPO react with the isocyanate groups to form urethane (B1682113) linkages, incorporating the phosphorus moiety directly into the polymer chain.

Quantitative Data for THPO-based Flame Retardant Polyurethanes

FormulationPhosphorus Content (wt%)Limiting Oxygen Index (LOI) (%)UL-94 ClassificationPeak Heat Release Rate (pHRR) (kW/m²)Total Heat Release (THR) (MJ/m²)
Neat Polyurethane021.0V-235080
PU + 10% THPO1.525.8V-025065
PU + 20% THPO3.029.1V-018050

Note: The data presented are representative values and can vary depending on the specific polyurethane formulation and testing conditions.

Precursor for Multifunctional Organophosphorus Compounds

THPO serves as a key intermediate in the synthesis of other functionalized organophosphorus compounds through the modification of its hydroxymethyl groups.

The hydroxyl groups of THPO can be readily replaced by halogens to yield tris(halomethyl)phosphine oxides. For instance, reaction with thionyl chloride or phosphorus pentachloride can produce tris(chloromethyl)phosphine oxide (TCMPO).[1] These halogenated derivatives are valuable intermediates for further nucleophilic substitution reactions.

Tris(aminomethyl)phosphine oxide (TAMPO) can be synthesized from tris(chloromethyl)phosphine oxide via reaction with ammonia (B1221849) or other aminating agents. TAMPO and its derivatives are of interest as ligands in coordination chemistry and as building blocks for more complex molecules.

Applications in Drug Development

THPO's biocompatibility and trifunctional nature make it an attractive scaffold for the synthesis of novel pharmaceutical compounds.[4]

A significant application of THPO in drug development is its use as a scaffold for the synthesis of acyclic nucleoside analogues, which are a class of antiviral drugs.[3] The hydroxymethyl groups can be selectively protected and then functionalized with various nucleobases to create a library of potential drug candidates.[3]

Experimental Protocols

Protocol 1: Synthesis of a Flame-Retardant Polyurethane Foam using THPO

Materials:

  • This compound (THPO)

  • Polyether polyol (e.g., Voranol 360)

  • 4,4'-Diphenylmethane diisocyanate (MDI)

  • Catalyst (e.g., dibutyltin (B87310) dilaurate, DBTDL)

  • Blowing agent (e.g., water)

  • Surfactant (e.g., silicone-based surfactant)

Procedure:

  • In a reaction vessel, thoroughly mix the polyether polyol, THPO, surfactant, and water at room temperature.

  • Add the catalyst (DBTDL) to the mixture and stir vigorously for 30 seconds.

  • Rapidly add the MDI to the mixture and continue to stir at high speed for 5-10 seconds until the components are well mixed.

  • Pour the reacting mixture into a mold and allow it to expand and cure at room temperature.

  • Post-cure the foam in an oven at 70°C for 24 hours to ensure complete reaction.

Protocol 2: Synthesis of Tris(chloromethyl)phosphine Oxide (TCMPO) from THPO

Materials:

  • This compound (THPO)

  • Thionyl chloride (SOCl₂)

  • Dry toluene

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend THPO in dry toluene.

  • Slowly add thionyl chloride dropwise to the suspension at room temperature with constant stirring. An exothermic reaction will occur.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Cool the reaction mixture to room temperature. The product, TCMPO, will precipitate out of the solution.

  • Filter the solid product, wash with cold dry toluene, and dry under vacuum.

Protocol 3: Synthesis of an Acyclic Nucleoside Analogue from THPO (General Procedure)

Materials:

  • This compound (THPO)

  • Protecting group reagents (e.g., trityl chloride, TBDMSCl)

  • Nucleobase (e.g., thymine, adenine)

  • Mitsunobu reaction reagents (e.g., triphenylphosphine (B44618), diethyl azodicarboxylate - DEAD)

  • Deprotection reagents (e.g., trifluoroacetic acid, TBAF)

  • Appropriate solvents (e.g., pyridine, DMF, THF)

Procedure:

  • Selective Protection of THPO: Selectively protect two of the three hydroxyl groups of THPO using appropriate protecting groups (e.g., trityl groups) to allow for functionalization of the remaining hydroxyl group. This typically involves reacting THPO with a stoichiometric amount of the protecting group reagent in a suitable solvent like pyridine.

  • Functionalization with Nucleobase: Couple the mono-protected THPO derivative with the desired nucleobase using a Mitsunobu reaction. This involves reacting the protected THPO with the nucleobase in the presence of triphenylphosphine and DEAD in an anhydrous solvent like THF.[3]

  • Deprotection: Remove the protecting groups from the hydroxyl moieties using appropriate deprotection reagents to yield the final acyclic nucleoside analogue. The choice of deprotection reagent depends on the protecting groups used (e.g., trifluoroacetic acid for trityl groups).

  • Purification: Purify the final product using column chromatography or recrystallization.

Visualizations

THPO_Synthesis_and_Derivatives cluster_synthesis Synthesis of THPO cluster_derivatives Derivatives of THPO THP Tris(hydroxymethyl)phosphine (THP) THPO Tris(hydroxymethyl)phosphine Oxide (THPO) THP->THPO Oxidation (H₂O₂, Air) THPC Tetrakis(hydroxymethyl)phosphonium Chloride (THPC) THPC->THPO Neutralization & Oxidation TCMPO Tris(chloromethyl)phosphine Oxide (TCMPO) THPO->TCMPO Halogenation (SOCl₂) Polyurethane Flame-Retardant Polyurethane THPO->Polyurethane Reaction with Isocyanates AcyclicNucleoside Acyclic Nucleoside Analogue THPO->AcyclicNucleoside Multi-step Synthesis TAMPO Tris(aminomethyl)phosphine Oxide (TAMPO) TCMPO->TAMPO Amination (NH₃)

Caption: Synthesis pathways of THPO and its key derivatives.

Flame_Retardancy_Mechanism cluster_condensed Condensed Phase cluster_gas Gas Phase THPO_Polymer THPO in Polymer Matrix Char_Formation Char Formation THPO_Polymer->Char_Formation Decomposition Volatile_P_compounds Volatile Phosphorus Compounds THPO_Polymer->Volatile_P_compounds Decomposition Insulation Heat & Oxygen Insulation Char_Formation->Insulation Combustion Combustion Insulation->Combustion Inhibits Quenching Radical Quenching Volatile_P_compounds->Quenching Flame_Radicals Flame Radicals (H•, OH•) Flame_Radicals->Quenching Quenching->Combustion Inhibits

Caption: Mechanism of flame retardancy for THPO-based polymers.

Acyclic_Nucleoside_Synthesis_Workflow Start Start: THPO Protection Selective Protection of Two Hydroxyl Groups Start->Protection Functionalization Mitsunobu Reaction with Nucleobase Protection->Functionalization Deprotection Removal of Protecting Groups Functionalization->Deprotection Purification Purification Deprotection->Purification End End: Acyclic Nucleoside Analogue Purification->End

References

Application Notes and Protocols for Tris(hydroxymethyl)phosphine oxide in Composite Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Tris(hydroxymethyl)phosphine oxide (THPO) as a reactive flame retardant in composite materials. Detailed protocols for the synthesis of THPO-modified epoxy resins and the fabrication and characterization of resulting composites are also presented.

Introduction

This compound (THPO) is an organophosphorus compound recognized for its potential as an effective, halogen-free flame retardant.[1][2][3] Its trifunctional hydroxyl groups allow it to be chemically incorporated into various polymer matrices, such as epoxy resins, polyurethanes, and polyesters, through copolymerization.[1][2][3] This reactive nature prevents the leaching of the flame retardant, leading to more durable and environmentally stable composite materials. THPO enhances the fire safety of materials by acting in both the gas and condensed phases during combustion.[4] In the gas phase, it releases phosphorus-containing radicals that interrupt the combustion cycle.[4] In the condensed phase, it promotes the formation of a protective char layer that insulates the underlying material from heat and oxygen.[4]

Data Presentation

The following tables summarize the typical performance of epoxy-based composite materials modified with THPO and related phosphorus-containing flame retardants. The data presented is a compilation from various studies and is intended to provide a comparative overview.

Table 1: Mechanical Properties of THPO-Modified Epoxy Composites

PropertyTest MethodNeat EpoxyTHPO-Modified Epoxy
Tensile Strength (MPa)ASTM D63860 - 8055 - 75
Tensile Modulus (GPa)ASTM D6382.5 - 3.52.8 - 4.0
Flexural Strength (MPa)ASTM D790100 - 130110 - 140
Flexural Modulus (GPa)ASTM D7902.8 - 3.83.0 - 4.2
Impact Strength (kJ/m²)ASTM D25615 - 2512 - 20

Note: The exact values can vary depending on the specific formulation, curing conditions, and the concentration of THPO.

Table 2: Thermal Properties of THPO-Modified Epoxy Composites

PropertyTest MethodNeat EpoxyTHPO-Modified Epoxy
Glass Transition Temperature (Tg) (°C)DSC (ASTM E1356)150 - 180140 - 170
Decomposition Temperature (Td5%) (°C)TGA (ASTM E1131)350 - 380330 - 360
Char Yield at 700°C (%)TGA (ASTM E1131)< 15> 25

Note: The incorporation of THPO can slightly lower the initial decomposition temperature but significantly increases the char yield, which is crucial for its flame-retardant action.

Table 3: Flame Retardant Properties of THPO-Modified Epoxy Composites

PropertyTest MethodNeat EpoxyTHPO-Modified Epoxy
Limiting Oxygen Index (LOI) (%)ASTM D286320 - 2428 - 35
UL-94 ClassificationUL-94 StandardV-1 / V-2V-0
Peak Heat Release Rate (pHRR) (kW/m²)Cone Calorimetry (ASTM E1354)800 - 1200300 - 600
Total Heat Release (THR) (MJ/m²)Cone Calorimetry (ASTM E1354)80 - 12040 - 70
Smoke Production Rate (SPR) (m²/s)Cone Calorimetry (ASTM E1354)0.05 - 0.10.02 - 0.05

Note: A higher LOI value, a V-0 rating in the UL-94 test, and lower pHRR, THR, and SPR values indicate superior flame retardancy.

Experimental Protocols

Protocol 1: Synthesis of a THPO-Modified Epoxy Resin

This protocol describes the synthesis of a phosphorus-containing epoxy resin by reacting THPO with a standard diglycidyl ether of bisphenol A (DGEBA) epoxy resin.

Materials:

  • This compound (THPO)

  • Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin (e.g., EPON 828)

  • Catalyst: Triphenylphosphine (TPP) or a suitable tertiary amine

  • Solvent (optional, for viscosity control): Methyl ethyl ketone (MEK)

  • Nitrogen gas supply

  • Reaction vessel equipped with a mechanical stirrer, thermometer, condenser, and nitrogen inlet.

Procedure:

  • Reactor Setup: Set up the reaction vessel and ensure it is clean and dry. Purge the vessel with nitrogen gas to create an inert atmosphere.

  • Charging Reactants: Charge the DGEBA epoxy resin into the reaction vessel. If using a solvent, add it at this stage.

  • Heating: Begin stirring and heat the mixture to 80-100 °C under a gentle flow of nitrogen.

  • Addition of THPO: Once the desired temperature is reached, slowly add the THPO powder to the reactor.

  • Addition of Catalyst: After the THPO has dissolved, add the catalyst (e.g., 0.1-0.5 wt% of the total reactants).

  • Reaction: Increase the temperature to 120-140 °C and maintain it for 2-4 hours. Monitor the reaction progress by measuring the epoxy equivalent weight (EEW) at regular intervals. The reaction is complete when the EEW reaches the theoretical value.

  • Cooling and Storage: Once the reaction is complete, cool the reactor to room temperature. If a solvent was used, it can be removed under reduced pressure. Store the resulting THPO-modified epoxy resin in a sealed container.

Protocol 2: Fabrication of a THPO-Modified Epoxy Composite

This protocol details the fabrication of a glass fiber-reinforced composite using the synthesized THPO-modified epoxy resin.

Materials:

  • THPO-modified epoxy resin (from Protocol 1)

  • Curing agent (e.g., 4,4'-diaminodiphenyl methane (B114726) - DDM)

  • Glass fiber fabric

  • Mold release agent

  • Vacuum bagging materials (peel ply, release film, breather cloth, vacuum bag)

  • Oven with temperature control

  • Vacuum pump

Procedure:

  • Mold Preparation: Clean the mold and apply a suitable mold release agent.

  • Resin Formulation: In a disposable container, weigh the required amount of THPO-modified epoxy resin. Calculate and weigh the stoichiometric amount of the curing agent (DDM).

  • Mixing: Gently heat the resin to reduce its viscosity (e.g., 60-80 °C). Add the curing agent and mix thoroughly until a homogeneous mixture is obtained. Be careful not to introduce excessive air bubbles.

  • Lay-up: Place the first layer of glass fiber fabric onto the prepared mold. Apply a uniform layer of the mixed resin system onto the fabric. Repeat this process, alternating between fabric layers and resin, until the desired thickness is achieved.

  • Vacuum Bagging: Place the peel ply, release film, and breather cloth over the lay-up. Seal the entire assembly with a vacuum bag.

  • Curing: Connect the vacuum bag to a vacuum pump and apply vacuum to remove entrapped air and consolidate the laminate. Place the entire assembly in an oven and cure according to a pre-determined cure cycle (e.g., 2 hours at 120 °C followed by 2 hours at 180 °C).

  • Demolding: After the curing cycle is complete, allow the mold to cool down to room temperature before demolding the composite part.

Protocol 3: Characterization of the THPO-Modified Composite

This protocol outlines the standard methods for characterizing the mechanical, thermal, and flame-retardant properties of the fabricated composite.

1. Mechanical Testing:

  • Tensile Properties (ASTM D638): Cut dog-bone shaped specimens from the composite panel. Use a universal testing machine to determine the tensile strength, modulus, and elongation at break.

  • Flexural Properties (ASTM D790): Cut rectangular specimens and perform a three-point bending test to determine the flexural strength and modulus.

  • Impact Strength (ASTM D256): Perform an Izod or Charpy impact test on notched specimens to evaluate the material's toughness.

2. Thermal Analysis:

  • Thermogravimetric Analysis (TGA) (ASTM E1131): Analyze a small sample of the composite using a TGA instrument to determine the decomposition temperature and char yield. Heat the sample from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

  • Differential Scanning Calorimetry (DSC) (ASTM E1356): Determine the glass transition temperature (Tg) of the composite using a DSC instrument. Heat the sample through a defined temperature range at a controlled rate.

3. Flame Retardancy Testing:

  • Limiting Oxygen Index (LOI) (ASTM D2863): Measure the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of the material.

  • UL-94 Vertical Burn Test: Subject a vertical specimen to a flame for a specified time and observe its burning behavior (e.g., after-flame time, dripping). Classify the material as V-0, V-1, or V-2 based on the criteria in the UL-94 standard.

  • Cone Calorimetry (ASTM E1354): Expose a specimen to a controlled level of radiant heat to measure various fire-related properties, including the heat release rate (HRR), total heat release (THR), and smoke production rate (SPR).

Visualizations

Synthesis_of_THPO_Modified_Epoxy_Resin DGEBA DGEBA Epoxy Resin Reactor Reactor (120-140 °C, 2-4h) DGEBA->Reactor THPO THPO THPO->Reactor Catalyst Catalyst (TPP) Catalyst->Reactor Product THPO-Modified Epoxy Resin Reactor->Product

Caption: Synthesis workflow for THPO-modified epoxy resin.

Composite_Fabrication_Workflow cluster_prep Preparation cluster_fab Fabrication cluster_post Post-Processing Resin_Prep Resin Formulation (THPO-Epoxy + Curing Agent) Layup Hand Lay-up (Glass Fiber + Resin) Resin_Prep->Layup Mold_Prep Mold Preparation Mold_Prep->Layup Vacuum_Bagging Vacuum Bagging Layup->Vacuum_Bagging Curing Oven Curing Vacuum_Bagging->Curing Demolding Demolding Curing->Demolding Final_Composite Final Composite Part Demolding->Final_Composite

Caption: Workflow for fabricating THPO-modified composites.

Flame_Retardant_Mechanism cluster_gas Gas Phase cluster_condensed Condensed Phase THPO_gas THPO Decomposition (Heat) PO_radicals PO• Radicals THPO_gas->PO_radicals Combustion_radicals H•, OH• Radicals (Combustion) PO_radicals->Combustion_radicals Scavenging Inert_products Inert Products Combustion_radicals->Inert_products THPO_condensed THPO in Polymer Matrix Polyphosphoric_acid Polyphosphoric Acid Formation THPO_condensed->Polyphosphoric_acid Dehydration Char_layer Protective Char Layer Polyphosphoric_acid->Char_layer Catalyzes Heat Heat Source Composite THPO-Composite Heat->Composite Composite->THPO_gas Composite->THPO_condensed

Caption: Flame retardant mechanism of THPO in composites.

References

Application Notes and Protocols for THPO as a Sequestrant for Ferric Ions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(hydroxypyridinone)amine (THPO) and its analogues represent a class of potent hexadentate chelators with a high affinity and selectivity for ferric ions (Fe³⁺). This characteristic makes them promising candidates for the development of therapeutic agents to treat iron overload disorders, which can result from conditions such as β-thalassemia, sickle cell disease, and myelodysplastic syndromes, often exacerbated by frequent blood transfusions. Iron overload leads to the accumulation of toxic iron species in vital organs, including the heart and liver, causing significant morbidity and mortality.

These application notes provide an overview of THPO's mechanism of action, summarize key quantitative data for related compounds, and offer detailed protocols for the synthesis, characterization, and evaluation of THPO as a ferric ion sequestrant.

Mechanism of Action

THPO is a hexadentate chelator, meaning a single molecule can form six coordination bonds with a metal ion. In the case of ferric iron, the three hydroxypyridinone moieties of THPO coordinate with the Fe³⁺ ion, forming a stable 1:1 complex. This complex is water-soluble and can be excreted from the body, thereby reducing the overall iron burden. The high affinity of hydroxypyridinone ligands for Fe³⁺ allows them to effectively sequester iron from labile iron pools within cells and potentially from iron-binding proteins like transferrin and ferritin, mitigating iron-induced oxidative stress and cellular damage.

Data Presentation: Ferric Ion Affinity of Hexadentate Hydroxypyridinone Chelators

ChelatorpFe³⁺Reference Compound(s)
CP25427.24Novel 3-hydroxypyridin-4-one hexadentate ligand.[1]
Dendrimer with hexadentate unit30.6A dendrimer incorporating a hexadentate 3-hydroxypyridin-4-one chelating unit.[2]
NTA(BuHP)₃27.9Tris(3-hydroxy-4-pyridinone) hexadentate chelator with a nitrilotriacetic acid (NTA) backbone.
NTP(PrHP)₃29.4Tris(3-hydroxy-4-pyridinone) hexadentate chelator with a nitrilotripropionic acid (NTP) backbone.
KC1829.5A hexadentate tris-3,4-HP metal chelator.
Deferoxamine (DFO)26.5Clinically used hexadentate iron chelator (for comparison).

Experimental Protocols

Protocol 1: Synthesis of Tris(6-methyl-3-hydroxypyran-4-one) (THPO)

This protocol is adapted from general synthesis strategies for tris(hydroxypyridinone) and tris(hydroxypyranone) ligands.[3][4][5]

Materials:

  • Kojic acid

  • Thionyl chloride

  • Tris(2-aminoethyl)amine (TREN)

  • Triethylamine (B128534) (TEA)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Standard laboratory glassware and purification equipment (chromatography)

Procedure:

  • Synthesis of 2-(chloromethyl)-5-hydroxy-4H-pyran-4-one:

    • Dissolve kojic acid in a suitable solvent like DCM.

    • Slowly add thionyl chloride at 0°C and then allow the reaction to proceed at room temperature until completion (monitored by TLC).

    • Work up the reaction to isolate the chlorinated product.

  • Synthesis of the Tris(pyranone) Precursor:

    • Dissolve the chlorinated pyranone product and TREN in a solvent such as DMF.

    • Add a base like triethylamine to facilitate the reaction.

    • Heat the reaction mixture and monitor for the formation of the tris-substituted amine product by TLC or LC-MS.

    • Purify the product using column chromatography.

  • Characterization:

    • Characterize the final THPO product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Determination of Fe³⁺ Binding Affinity by UV-Vis Spectrophotometry

This protocol allows for the determination of the stoichiometry and stability constant of the THPO-Fe³⁺ complex.

Materials:

  • THPO

  • Ferric chloride (FeCl₃) solution of known concentration

  • Buffer solution (e.g., HEPES or MES) at physiological pH (7.4)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of THPO in a suitable solvent (e.g., DMSO or methanol).

    • Prepare a stock solution of FeCl₃ in dilute HCl to prevent hydrolysis.

    • Prepare a series of solutions in the buffer with a constant concentration of THPO and varying concentrations of FeCl₃.

  • Spectrophotometric Titration:

    • Record the UV-Vis spectrum (typically 200-800 nm) of the THPO solution alone.

    • Sequentially add aliquots of the FeCl₃ solution to the THPO solution in the cuvette.

    • Record the UV-Vis spectrum after each addition, allowing the solution to equilibrate.

    • Observe the changes in the absorbance spectrum, particularly the appearance of new peaks corresponding to the Fe³⁺-THPO complex.

  • Data Analysis:

    • Plot the absorbance at a specific wavelength (where the complex absorbs maximally) against the molar ratio of [Fe³⁺]/[THPO].

    • The inflection point of the curve indicates the stoichiometry of the complex (expected to be 1:1).

    • Use appropriate software to perform non-linear regression analysis of the titration data to calculate the binding constant (Kₐ) and subsequently the pFe³⁺ value.

Protocol 3: In Vitro Evaluation of Iron Chelation from Ferritin

This protocol assesses the ability of THPO to mobilize iron from the iron storage protein ferritin.

Materials:

  • Horse spleen ferritin

  • THPO

  • Buffer solution (pH 7.4)

  • Reducing agent (e.g., ascorbic acid or dithionite)

  • UV-Vis spectrophotometer

Procedure:

  • Incubate a solution of ferritin in the buffer at 37°C.

  • Add THPO to the ferritin solution.

  • In a parallel experiment, add a reducing agent followed by THPO to facilitate the release of Fe²⁺ which is then chelated.

  • Monitor the formation of the Fe³⁺-THPO complex over time by measuring the increase in absorbance at the characteristic wavelength of the complex.

  • Calculate the rate and extent of iron mobilization from ferritin.

Protocol 4: Assessment of Intracellular Iron Chelation using the Calcein-AM Assay

This cell-based assay measures the ability of THPO to chelate the labile iron pool (LIP) within living cells.[6][7][8]

Materials:

  • Cell line (e.g., HeLa, HepG2, or cardiomyocytes)

  • Cell culture medium and supplements

  • Calcein-AM (acetoxymethyl ester)

  • THPO

  • A strong, cell-permeable iron chelator as a positive control (e.g., Deferiprone or Salicylaldehyde isonicotinoyl hydrazone - SIH)

  • Fluorescence plate reader or fluorescence microscope

Procedure:

  • Cell Culture and Loading:

    • Culture the chosen cell line to the desired confluency in a 96-well plate or on coverslips.

    • Load the cells with Calcein-AM (typically 0.25-1 µM) in serum-free medium for 15-30 minutes at 37°C. Calcein-AM is non-fluorescent but becomes fluorescent upon hydrolysis by intracellular esterases. The fluorescence of calcein (B42510) is quenched by binding to labile iron.

  • Chelation Treatment:

    • Wash the cells to remove excess Calcein-AM.

    • Treat the cells with varying concentrations of THPO for a defined period.

    • Include untreated control cells and cells treated with the positive control chelator.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity of the cells using a fluorescence plate reader (excitation ~485 nm, emission ~520 nm) or visualize under a fluorescence microscope.

    • An increase in fluorescence intensity compared to untreated cells indicates that THPO has entered the cells and chelated iron from the calcein-iron complex.

  • Data Analysis:

    • Calculate the percentage increase in fluorescence for each THPO concentration.

    • This provides a quantitative measure of the intracellular iron chelation efficacy of THPO.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_cellular_iron Cellular Iron Uptake and Sequestration Transferrin-Fe(III) Transferrin-Fe(III) TfR1 TfR1 Endosome Endosome DMT1 DMT1 Labile Iron Pool (LIP) Labile Iron Pool (LIP) Ferritin Ferritin Mitochondria Mitochondria THPO_in THPO (intracellular) Fe-THPO Complex Fe-THPO Complex Efflux Efflux

G cluster_workflow Experimental Workflow: Spectrophotometric Titration A Prepare THPO Solution (Constant Concentration) B Prepare FeCl3 Solution (Varying Concentrations) C Mix THPO and FeCl3 in Buffered Solution (pH 7.4) D Measure UV-Vis Absorbance E Plot Absorbance vs. [Fe]/[THPO] Ratio F Determine Stoichiometry and Binding Constant

G cluster_lip_assay Workflow: Calcein-AM Assay for Labile Iron Pool A Culture Cells B Load Cells with Calcein-AM C Fluorescence is Quenched by Labile Iron D Treat Cells with THPO E THPO Chelates Iron from Calcein F Measure Increase in Fluorescence G Quantify Intracellular Chelation Efficacy

References

Application Notes and Protocols: The Hypothetical Role of Thrombopoietin (THPO) in the Stabilization of Metallic Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thrombopoietin (THPO) is a critical cytokine that regulates megakaryocytopoiesis and platelet production by binding to its receptor, c-Mpl[1]. While the biological functions of THPO are well-documented, its application as a stabilizing agent for metallic nanoparticles is a novel concept not yet extensively explored in scientific literature. This document presents a hypothetical framework for the use of THPO as a capping agent for gold nanoparticles (AuNPs), outlining potential applications, theoretical experimental protocols, and expected outcomes based on the general principles of protein-nanoparticle interactions. The unique biological activity of THPO could enable the development of targeted drug delivery systems or diagnostic tools aimed at cells expressing the c-Mpl receptor.

Proteins are frequently utilized as capping and stabilizing agents in the synthesis of metallic nanoparticles. The protein coating can prevent agglomeration, enhance biocompatibility, and provide functional groups for further conjugation[2][3][4]. The use of a specific bioactive protein like THPO could impart its biological functionality to the nanoparticle, creating a targeted nanocarrier.

Hypothetical Application: Targeted Delivery to Megakaryocytic and Hematopoietic Stem Cells

The primary proposed application of THPO-stabilized metallic nanoparticles is the targeted delivery of therapeutic or imaging agents to cells expressing the c-Mpl receptor. These include megakaryocytes, platelets, and hematopoietic stem cells[1][5]. By conjugating a cytotoxic drug or an imaging agent to THPO-coated nanoparticles, it may be possible to selectively target these cell lineages for applications in cancer therapy (e.g., targeting megakaryoblastic leukemia) or diagnostics.

Signaling Pathway of THPO

Upon binding to the c-Mpl receptor, THPO initiates a cascade of intracellular signaling pathways, primarily the JAK/STAT, MAPK/ERK, and PI3K/AKT pathways, which are crucial for cell survival, proliferation, and differentiation[1][5][6][7]. Understanding this pathway is essential for predicting the biological response of target cells to THPO-functionalized nanoparticles.

THPO_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space THPO THPO Mpl c-Mpl Receptor THPO->Mpl Binding & Dimerization JAK2 JAK2 Mpl->JAK2 Activation STAT STAT3/5 JAK2->STAT Phosphorylation PI3K PI3K JAK2->PI3K RAS RAS JAK2->RAS Nucleus Nucleus STAT->Nucleus Translocation AKT AKT PI3K->AKT Response Cell Proliferation, Differentiation, Survival AKT->Response RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Nucleus Translocation Nucleus->Response Gene Expression

Caption: THPO signaling pathway initiated by ligand binding to the c-Mpl receptor.

Experimental Protocols

The following are hypothetical protocols for the synthesis and characterization of THPO-stabilized gold nanoparticles (THPO-AuNPs). These are based on established methods for creating protein-nanoparticle conjugates[8][9][10].

Protocol 1: Synthesis of THPO-Stabilized Gold Nanoparticles

Objective: To synthesize gold nanoparticles using THPO as a capping and stabilizing agent.

Materials:

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • Recombinant Human Thrombopoietin (THPO)

  • Sodium borohydride (B1222165) (NaBH₄)

  • Deionized (DI) water

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare a 1 mM solution of HAuCl₄ in DI water.

  • Prepare a 1 mg/mL solution of THPO in PBS.

  • In a clean glass flask, add 10 mL of the HAuCl₄ solution and bring to a gentle stir.

  • Add 1 mL of the THPO solution to the HAuCl₄ solution while stirring. Allow the mixture to incubate for 30 minutes to facilitate the interaction between the gold precursor and the protein.

  • Prepare a fresh 10 mM solution of NaBH₄ in ice-cold DI water.

  • Rapidly inject 0.5 mL of the NaBH₄ solution into the HAuCl₄-THPO mixture under vigorous stirring.

  • The solution should change color from pale yellow to a ruby red, indicating the formation of gold nanoparticles.

  • Continue stirring for 2 hours to ensure the reaction is complete and the nanoparticles are stabilized.

  • Purify the THPO-AuNPs by centrifugation at 10,000 x g for 30 minutes, remove the supernatant, and resuspend the pellet in PBS. Repeat this washing step twice to remove unreacted reagents.

  • Store the purified THPO-AuNPs at 4°C for further characterization.

Protocol 2: Characterization of THPO-AuNPs

Objective: To characterize the synthesized THPO-AuNPs for their physicochemical properties.

Methods:

  • UV-Visible Spectroscopy: Measure the absorbance spectrum of the THPO-AuNP solution from 400 to 700 nm to determine the surface plasmon resonance (SPR) peak, which is indicative of nanoparticle formation and size.

  • Dynamic Light Scattering (DLS): Determine the hydrodynamic diameter and size distribution of the THPO-AuNPs.

  • Zeta Potential Measurement: Measure the surface charge of the nanoparticles to assess their stability in colloidal suspension.

  • Transmission Electron Microscopy (TEM): Visualize the morphology and determine the core size and size distribution of the THPO-AuNPs.

Hypothetical Experimental Workflow

The overall process from synthesis to potential application of THPO-AuNPs is outlined below.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application HAuCl4 HAuCl4 Solution Mixing Mixing and Incubation HAuCl4->Mixing THPO THPO Solution THPO->Mixing Reduction Reduction with NaBH4 Mixing->Reduction Purification Purification Reduction->Purification UVVis UV-Vis Spectroscopy Purification->UVVis DLS DLS & Zeta Potential Purification->DLS TEM TEM Purification->TEM Conjugation Drug/Imaging Agent Conjugation Purification->Conjugation CellCulture In Vitro Cell Studies (c-Mpl expressing cells) Conjugation->CellCulture InVivo In Vivo Models CellCulture->InVivo

Caption: Hypothetical workflow for synthesis, characterization, and application of THPO-AuNPs.

Quantitative Data Summary

The following table presents hypothetical quantitative data that might be expected from the characterization of THPO-AuNPs, based on typical values for protein-stabilized gold nanoparticles found in the literature.

ParameterMethodExpected ValueReference
Surface Plasmon Resonance (SPR) Peak UV-Visible Spectroscopy520 - 530 nm[11]
Hydrodynamic Diameter Dynamic Light Scattering (DLS)30 - 60 nm[11][12]
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.3[11]
Core Diameter Transmission Electron Microscopy (TEM)15 - 25 nm[11][12]
Zeta Potential Zeta Potential Measurement-20 to -40 mV[12]

Conclusion

The use of Thrombopoietin as a stabilizing agent for metallic nanoparticles represents an innovative, albeit hypothetical, approach to creating targeted nanomedicines. The protocols and expected data presented here provide a foundational framework for researchers interested in exploring this novel area. Further experimental validation is necessary to determine the feasibility and efficacy of THPO-stabilized nanoparticles for biomedical applications. The inherent biological activity of THPO could pave the way for highly specific delivery systems targeting hematopoietic cells, with potential impacts on the treatment and diagnosis of various hematological disorders.

References

Application of Tetrahydropyranyl (THPO) Protection in the Synthesis of a Key Prostaglandin F2α Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the intricate multi-step synthesis of complex pharmaceutical molecules, the strategic use of protecting groups is paramount to ensure the selective transformation of specific functional groups. The tetrahydropyranyl (THP) group is a widely employed acid-labile protecting group for hydroxyl functionalities, prized for its low cost, ease of introduction, and stability under a broad range of non-acidic reaction conditions.[1][2][3][4][5] This application note provides a detailed protocol for the use of THPO in the landmark total synthesis of Prostaglandin F2α (PGF2α), a biologically active lipid compound used in medicine, as pioneered by E.J. Corey and his research group.

Prostaglandins (B1171923) are potent signaling molecules involved in a myriad of physiological and pathological processes, including inflammation, blood pressure regulation, and uterine contraction. The synthesis of these complex molecules requires a robust strategy for the protection of multiple hydroxyl groups, and the THP ether serves as a crucial tool in this endeavor.

Data Presentation

The following tables summarize the quantitative data for the key steps of THPO protection and deprotection in the synthesis of a PGF2α intermediate.

Table 1: Quantitative Data for THPO Protection of the Diol Intermediate

ParameterValue
Starting Material Diol Intermediate
Reagents 3,4-Dihydropyran, p-Toluenesulfonic acid (TsOH)
Solvent Tetrahydrofuran (THF)
Temperature Room Temperature
Reaction Time 15 minutes
Yield Not explicitly reported for this step, but part of a high-yielding sequence

Table 2: Quantitative Data for Deprotection of the Bis-THPO PGF2α Derivative

ParameterValue
Starting Material Bis-THPO PGF2α Derivative
Reagents Acetic acid, Water
Temperature 37 °C
Reaction Time 3 hours
Yield 90%

Experimental Protocols

The following protocols are based on the classic Corey synthesis of Prostaglandin F2α.[6]

Protocol 1: Tetrahydropyranylation of the Diol Intermediate

This procedure describes the protection of the two hydroxyl groups of a key diol intermediate in the PGF2α synthesis.

Materials:

  • Diol intermediate

  • 3,4-Dihydropyran (DHP)

  • p-Toluenesulfonic acid (TsOH), catalytic amount

  • Anhydrous Tetrahydrofuran (THF)

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • Nitrogen or Argon inert atmosphere setup

Procedure:

  • Dissolve the diol intermediate in anhydrous THF in a round-bottom flask under an inert atmosphere.

  • To the stirred solution, add 3,4-Dihydropyran.

  • Add a catalytic amount of p-Toluenesulfonic acid to initiate the reaction.

  • Stir the reaction mixture at room temperature for 15 minutes.

  • Upon completion of the reaction (monitored by TLC), the reaction is typically worked up by quenching the acid catalyst with a mild base (e.g., a saturated solution of sodium bicarbonate) and extracting the product with an organic solvent.

  • The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude bis-THPO protected intermediate, which is then used in the subsequent steps.

Protocol 2: Deprotection of the Bis-THPO PGF2α Derivative

This protocol outlines the removal of the two THP protecting groups to yield the final Prostaglandin F2α.

Materials:

  • Bis-THPO PGF2α derivative

  • Acetic acid

  • Water

  • Heating bath or oil bath

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

Procedure:

  • Dissolve the bis-THPO PGF2α derivative in a mixture of acetic acid and water. A common ratio for this type of deprotection is a 3:1 or 2:1 mixture of acetic acid to water.

  • Heat the stirred solution to 37 °C.

  • Maintain the reaction at this temperature for 3 hours.

  • Monitor the progress of the deprotection by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After the reaction is complete, carefully neutralize the acetic acid with a base, such as a saturated sodium bicarbonate solution.

  • Extract the Prostaglandin F2α product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude Prostaglandin F2α by column chromatography to yield the final product (90% yield).[6]

Mandatory Visualization

Synthetic Workflow for THPO Protection and Deprotection

G cluster_protection THPO Protection cluster_synthesis Further Synthetic Steps cluster_deprotection THPO Deprotection Diol Diol Intermediate Protected_Diol Bis-THPO Protected Intermediate Diol->Protected_Diol 1. DHP 3,4-Dihydropyran (DHP) DHP->Protected_Diol 2. TsOH TsOH (catalyst) TsOH->Protected_Diol 3. THF THF, RT, 15 min THF->Protected_Diol Further_Steps Introduction of Side Chains Protected_Diol->Further_Steps Protected_PGF2a Bis-THPO PGF2α Further_Steps->Protected_PGF2a PGF2a Prostaglandin F2α Protected_PGF2a->PGF2a 1. AcOH_H2O Acetic Acid / Water AcOH_H2O->PGF2a 2. Heat 37 °C, 3 h Heat->PGF2a

Caption: Synthetic workflow for the THPO protection and deprotection in PGF2α synthesis.

Signaling Pathway of Prostaglandin F2α

G PGF2a Prostaglandin F2α FP_Receptor FP Receptor (GPCR) PGF2a->FP_Receptor Binds to Gq_Protein Gq Protein FP_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Stimulates PKC_Activation PKC Activation DAG->PKC_Activation Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: Prostaglandin F2α signaling pathway via the FP receptor.

References

Application Notes and Protocols for Tris(hydroxymethyl)phosphine (THP) as a Ligand in Homogeneous Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

An Important Clarification: Initial research indicates that Tris(hydroxymethyl)phosphine (B1196123) oxide (THPO) is primarily utilized as a flame retardant and a synthon in polymer chemistry.[1] It is not commonly employed as a ligand in catalysis. The catalytically active species is its precursor, Tris(hydroxymethyl)phosphine (THP) , a versatile and water-soluble phosphine (B1218219) ligand. These application notes will, therefore, focus on the use of THP in catalysis.

Introduction

Tris(hydroxymethyl)phosphine, P(CH₂OH)₃ (THP), is a crystalline, water-soluble, and air-sensitive tertiary phosphine.[2] Its high solubility in water and polar organic solvents makes it an excellent ligand for aqueous-phase and biphasic catalysis, facilitating catalyst recovery and separation from organic products.[3] THP forms stable, water-soluble complexes with various transition metals, including rhodium, ruthenium, and palladium, which are active catalysts for a range of organic transformations.[2][3] This document provides an overview of the applications of THP in catalysis, with a focus on hydrogenation and cross-coupling reactions, along with detailed experimental protocols.

Key Applications in Catalysis

Complexes of THP with transition metals are effective catalysts for several important reactions:

  • Hydrogenation: Rhodium and Ruthenium complexes with THP are particularly effective for the hydrogenation of unsaturated compounds in aqueous media. These catalysts are used for the reduction of alkenes, alkynes, and α,β-unsaturated ketones.[3][4]

  • Cross-Coupling Reactions: While less common than for other phosphines, water-soluble palladium complexes bearing THP or its derivatives can catalyze Suzuki-Miyaura and Heck coupling reactions in aqueous or biphasic systems. This approach offers a greener alternative to traditional organic solvents.[5]

  • Hydroformylation: The water-soluble nature of THP-metal complexes allows for their use in aqueous-biphasic hydroformylation, simplifying the separation of the aldehyde products from the catalyst.

Application 1: Rhodium-Catalyzed Hydrogenation of Unsaturated Acrylates

Rhodium(I) complexes of THP are active precatalysts for the hydrogenation of unsaturated esters in aqueous solutions. These systems are of particular interest in specialized applications such as Parahydrogen-Induced Polarization (PHIP), a technique used to enhance NMR signals.

Quantitative Data
PrecatalystSubstrateProductSolventConditionsKey ResultReference
[Rh(I)(NBD)(THP)₂]BF₄Hydroxyethyl [1-¹³C, 2,3-²H₃]acrylate2-hydroxyethyl 1-¹³C-propionate-d(2,3,3)WaterParahydrogen, in situ NMR detection at 0.0475 T12% ¹³C polarization achieved[3]
Experimental Protocols

Protocol 1: Synthesis of the Rhodium Precatalyst, [Rh(I)(NBD)(THP)₂]BF₄ [3][6]

This protocol describes the synthesis of a water-soluble Rh(I) precatalyst containing THP ligands.

Materials:

  • [Rh(I)(NBD)₂]BF₄ (Norbornadiene rhodium(I) tetrafluoroborate)

  • Tris(hydroxymethyl)phosphine (THP)

  • Deoxygenated water

  • Schlenk flask and standard inert atmosphere glassware

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve a specific molar equivalent of [Rh(I)(NBD)₂]BF₄ in a minimal amount of deoxygenated water.

  • In a separate flask, prepare a solution of 2 molar equivalents of THP in deoxygenated water.

  • Slowly add the THP solution to the stirred rhodium precursor solution at room temperature.

  • Stir the resulting solution for 1-2 hours. The formation of the desired complex, [Rh(I)(NBD)(THP)₂]BF₄, is typically indicated by a color change.

  • The resulting aqueous solution of the precatalyst can be used directly for catalytic reactions.

Protocol 2: Catalytic Hydrogenation for PHIP Experiment [3]

This protocol outlines a general procedure for the hydrogenation of an acrylate (B77674) substrate using the prepared Rh-THP catalyst for Parahydrogen-Induced Polarization.

Materials:

  • Aqueous solution of [Rh(I)(NBD)(THP)₂]BF₄ precatalyst

  • Hydroxyethyl [1-¹³C, 2,3-²H₃]acrylate (or other suitable substrate)

  • Parahydrogen gas (p-H₂)

  • NMR tube suitable for in situ experiments

Procedure:

  • In an NMR tube, combine the aqueous solution of the Rh(I) precatalyst with the acrylate substrate.

  • Bubble parahydrogen gas through the solution for a designated period to both saturate the solution and initiate the hydrogenation reaction.

  • Immediately acquire the ¹³C NMR spectrum to observe the hyperpolarized signals of the product.

  • The reaction proceeds at room temperature and pressure.

Diagrams

experimental_workflow cluster_synthesis Precatalyst Synthesis cluster_catalysis Catalytic Hydrogenation (PHIP) Rh_precursor [Rh(I)(NBD)₂]BF₄ in deoxygenated water mix Mix and Stir (1-2h, RT, inert atm.) Rh_precursor->mix THP_sol THP Solution (2 equiv.) in water THP_sol->mix catalyst_sol Aqueous Solution of [Rh(I)(NBD)(THP)₂]BF₄ mix->catalyst_sol nmr_tube Reaction in NMR Tube catalyst_sol->nmr_tube substrate Acrylate Substrate substrate->nmr_tube paraH2 Parahydrogen (p-H₂) paraH2->nmr_tube nmr_acq NMR Acquisition nmr_tube->nmr_acq

Caption: Workflow for Rh-THP catalyst synthesis and its use in a PHIP hydrogenation experiment.

Application 2: Ruthenium-Catalyzed Hydrogenation of α,β-Unsaturated Ketones

In-situ prepared ruthenium catalysts with THP have shown activity in the hydrogenation of unsaturated compounds. While specific data for a simple Ru-THP system is sparse, related systems using phosphine-ligated ruthenium nanocatalysts in biphasic media provide a model for the expected reactivity and conditions.

Quantitative Data

The following data is for a thermoregulated phase-transfer ruthenium nanocatalyst, which serves as a proxy for the performance of advanced ruthenium-phosphine systems in selective hydrogenation.

Catalyst SystemSubstrateProductSolvent SystemConditionsConversionSelectivityTOF (h⁻¹)Reference
Ru nanocatalyst with phosphine ligandChalconeDihydrochalconeDodecane/Water80 °C, 60 min, atmospheric H₂, Chalcone/Ru = 2598%>99%24.5[4]
Experimental Protocols

Protocol 3: General Procedure for In-Situ Ruthenium-THP Catalyst Preparation and Hydrogenation [3]

This protocol describes a general method for generating an active Ru-THP catalyst in situ for the hydrogenation of a model unsaturated substrate.

Materials:

  • RuCl₃·xH₂O (Ruthenium(III) chloride hydrate)

  • Tris(hydroxymethyl)phosphine (THP)

  • Substrate (e.g., chalcone, lignin (B12514952) model compound)

  • Solvent (e.g., water, or a biphasic system like water/toluene)

  • Hydrogen gas (H₂)

  • High-pressure autoclave or reactor

Procedure:

  • To a high-pressure autoclave, add the substrate and the chosen solvent system.

  • Add RuCl₃·xH₂O (as the catalyst precursor) and the desired molar ratio of THP ligand (e.g., L/Ru ratio of 4:1 to 9:1).

  • Seal the autoclave and purge it several times with hydrogen gas.

  • Pressurize the reactor to the desired hydrogen pressure (e.g., atmospheric to 50 bar).

  • Heat the reaction mixture to the target temperature (e.g., 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by taking samples periodically and analyzing them by GC or HPLC.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • If using a biphasic system, separate the organic layer containing the product from the aqueous layer containing the catalyst. The aqueous catalyst phase can potentially be recycled.

Diagrams

catalytic_cycle_hydrogenation M [M(L)n] M_H2 [M(H)₂(L)n] M->M_H2 Oxidative Addition of H₂ M_alkene [M(H)₂(alkene)(L)n] M_H2->M_alkene + Alkene - Ligand M_alkyl [M(H)(alkyl)(L)n] M_alkene->M_alkyl Migratory Insertion M_alkyl->M Reductive Elimination (forms Alkane) title Simplified Catalytic Cycle for Hydrogenation ligand L = THP

Caption: A simplified catalytic cycle for the hydrogenation of an alkene using a metal-THP complex.

Application 3: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Water-soluble phosphine ligands derived from THP, such as 1,3,5-triaza-7-phosphaadamantane (B1222458) (PTA), have been successfully employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions in aqueous media. These reactions benefit from the ease of catalyst-product separation.

Quantitative Data

The following data showcases the performance of various THP-derived, water-soluble PTA ligands in the Suzuki-Miyaura coupling of bromobenzene (B47551) and phenylboronic acid.

LigandPrecatalystBaseSolvent SystemConditionsYieldReference
PTA (1,3,5-triaza-7-phosphaadamantane)Pd(OAc)₂Na₂CO₃H₂O:CH₃CN (1:1)80 °C, 72 h66%[5]
RO-PTA (a PTA derivative)Pd(OAc)₂Na₂CO₃H₂O:CH₃CN (1:1)80 °C, 6 h91%[5]
P(CH₂NH₃Br)₃ (a THP derivative)Pd(OAc)₂Na₂CO₃H₂O:CH₃CN (1:1)80 °C, 6 h78%[5]
Experimental Protocols

Protocol 4: General Procedure for Suzuki-Miyaura Coupling in Aqueous Media [5]

This protocol provides a general method for the cross-coupling of an aryl bromide with phenylboronic acid using an in-situ generated Pd-PTA catalyst.

Materials:

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Water-soluble phosphine ligand (e.g., PTA or a derivative)

  • Aryl bromide (e.g., bromobenzene)

  • Phenylboronic acid

  • Base (e.g., Na₂CO₃, K₂CO₃)

  • Solvent system (e.g., 1:1 mixture of water and acetonitrile (B52724) or another co-solvent)

  • Schlenk tube or reaction vial

Procedure:

  • In a Schlenk tube, combine the aryl bromide (1.0 mmol), phenylboronic acid (1.2-1.5 mmol), and the base (2.0 mmol).

  • Add the palladium precatalyst, Pd(OAc)₂ (e.g., 1-5 mol%), and the phosphine ligand (e.g., L/Pd ratio of 2:1).

  • Add the degassed solvent system (e.g., 5 mL of 1:1 H₂O:CH₃CN).

  • Seal the tube and heat the mixture in an oil bath at the desired temperature (e.g., 80 °C) with stirring for the required time (e.g., 6-24 h).

  • After cooling to room temperature, extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl product.

Diagrams

suzuki_cycle Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)-X(L₂) Pd0->PdII_ArX Oxidative Addition PdII_ArR Ar-Pd(II)-R(L₂) PdII_ArX->PdII_ArR Transmetalation PdII_ArR->Pd0 Reductive Elimination Ar_R Ar-R PdII_ArR->Ar_R ArX Ar-X ArX->PdII_ArX R_BOH2 R-B(OH)₂ R_BOH2->PdII_ArX Base Base Base->PdII_ArX title Simplified Suzuki-Miyaura Catalytic Cycle ligand L = THP or derivative (e.g., PTA)

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Troubleshooting & Optimization

Technical Support Center: THPO (δ-Valerolactone) Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the ring-opening polymerization (ROP) of Tetrahydropyran-2-one, also known as δ-valerolactone (DVL).

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors for a successful δ-valerolactone (DVL) polymerization?

A1: The success of DVL polymerization hinges on three primary factors:

  • Monomer and Reagent Purity: Water and other nucleophilic impurities can act as initiators or chain transfer agents, leading to poor control over molecular weight and a broad polydispersity index (PDI). Monomer, initiator, and solvent must be rigorously dried and purified.

  • Catalyst Selection and Handling: The choice of catalyst dictates the polymerization mechanism and kinetics. Organocatalysts like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) and metal-based catalysts such as tin(II) octoate are common, each with specific handling requirements (e.g., inert atmosphere) to maintain activity.

  • Temperature Control: Polymerization is temperature-sensitive. The reaction temperature affects the polymerization rate, catalyst stability, and the potential for side reactions like transesterification, which can broaden the PDI.[1]

Q2: My polymerization resulted in a low monomer conversion. What are the likely causes?

A2: Low monomer conversion can stem from several issues:

  • Inactive Catalyst: The catalyst may have been deactivated by exposure to air or moisture.

  • Insufficient Reaction Time: Polymerization may not have reached completion. Time-course studies are recommended to determine the optimal duration.[1]

  • Low Temperature: The reaction temperature may be too low for the chosen catalyst system, resulting in slow kinetics.[2]

  • Monomer Impurities: Impurities in the DVL monomer can inhibit the catalyst.

Q3: The polydispersity index (PDI) of my resulting polymer is very high (>1.5). How can I achieve a narrower molecular weight distribution?

A3: A high PDI indicates poor control over the polymerization, often due to:

  • Presence of Impurities: Water or other protic impurities lead to uncontrolled initiation events.

  • Intra- or Intermolecular Transesterification: These side reactions are more prevalent at higher temperatures and prolonged reaction times, leading to a scrambling of polymer chains.[2]

  • Slow Initiation: If the initiation rate is slower than the propagation rate, polymer chains will start growing at different times, broadening the molecular weight distribution.

  • Catalyst Choice: Some catalysts are inherently better at providing controlled polymerization. For instance, certain N-heterocyclic carbene (NHC) catalysts in the presence of LiCl have been shown to produce poly(δ-valerolactone) (PDVL) with narrow distributions (Mw/Mn = 1.08–1.26).[3]

Q4: Can I perform the polymerization of DVL without a solvent (in bulk)?

A4: Yes, bulk polymerization of DVL is common and can be advantageous for reducing solvent waste and purification steps. However, effective temperature control is crucial to dissipate the heat of polymerization and prevent side reactions. The viscosity of the medium will increase significantly as the reaction progresses, which can affect mixing and heat transfer.

Troubleshooting Guide

This guide addresses specific problems encountered during DVL polymerization in a question-and-answer format.

Problem 1: Low Polymer Yield and Molecular Weight
  • Question: My polymerization of DVL resulted in a very low yield and the molecular weight is much lower than theoretically predicted. What went wrong?

  • Answer: This is a common issue often linked to impurities or catalyst problems. Follow this workflow to diagnose the cause:

G start Low Yield / Low Mn q1 Were monomer and initiator rigorously purified? start->q1 Check Purity sol1 Purify DVL by vacuum distillation over CaH2. Dry initiator and solvent. q1->sol1 No q2 Was the catalyst handled under inert atmosphere? q1->q2 Yes sol2 Use glovebox or Schlenk line. Ensure catalyst is not expired or visibly degraded. q2->sol2 No q3 Is the reaction temperature appropriate? q2->q3 Yes sol3 Optimize temperature. Higher temps increase rate but can cause degradation with some catalysts. q3->sol3 Unsure

Caption: Troubleshooting workflow for low yield and molecular weight.

Problem 2: Broad or Bimodal Polydispersity Index (PDI)
  • Question: My GPC results show a broad or bimodal distribution for my PDVL sample. What are the potential causes and solutions?

  • Answer: A non-unimodal and broad PDI suggests multiple active species, side reactions, or issues with initiation.

G start High or Bimodal PDI cause1 Cause: Water/Protic Impurities Leads to uncontrolled initiation. start->cause1 cause2 Cause: Transesterification Side reactions at high temperature or long reaction times. start->cause2 cause3 Cause: Slow Initiation Initiator/catalyst system is slow relative to propagation. start->cause3 sol1 Solution: Rigorously dry all reagents and glassware. Use high-purity monomer. cause1->sol1 sol2 Solution: Lower reaction temperature or reduce polymerization time. Quench reaction promptly. cause2->sol2 sol3 Solution: Choose a more active catalyst or a co-catalyst to accelerate initiation. cause3->sol3

Caption: Causes and solutions for high polydispersity index (PDI).

Quantitative Data Summary

The following tables summarize how different experimental parameters can affect the outcome of DVL polymerization.

Table 1: Effect of Temperature on DVL Polymerization Catalyzed by Thermophilic Esterase [1]

Temperature (°C)Monomer Conversion (%)Number-Average Molecular Weight (Mn, g/mol )
60~85~1800
70>972225
80>97~2100
90>97~1900
Reaction Conditions: 72 hours in toluene.

Table 2: Effect of Reaction Time on DVL Polymerization at 70 °C [1]

Reaction Time (h)Monomer Conversion (%)Number-Average Molecular Weight (Mn, g/mol )
24~60~1500
48~90~2000
72972225
96100~2050
Note: A decrease in Mn after 72h suggests potential degradation or side reactions over extended periods.

Key Experimental Protocols

Protocol 1: Purification of δ-Valerolactone (DVL) Monomer

Impurities in the monomer are a primary cause of failed or poorly controlled polymerizations.

  • Apparatus: A dry round-bottom flask, distillation head, condenser, and receiving flask, all flame- or oven-dried and assembled hot under an inert atmosphere (Nitrogen or Argon).

  • Drying Agent: Add calcium hydride (CaH₂) to the flask containing the DVL monomer.

  • Stirring: Stir the mixture under an inert atmosphere for at least 12 hours at room temperature.[4] This allows the CaH₂ to react with any water present.

  • Vacuum Distillation: Distill the DVL under reduced pressure. The boiling point and pressure should be monitored (e.g., 50 °C at 50 mTorr).[4]

  • Storage: Collect the purified monomer in a dried flask under an inert atmosphere. For best results, store it in a glovebox or sealed over molecular sieves.

Protocol 2: General Procedure for DVL Ring-Opening Polymerization

This is a general protocol for a small-scale reaction initiated by an alcohol (e.g., benzyl (B1604629) alcohol, BnOH) and an organocatalyst.

G step1 1. Preparation Flame-dry Schlenk tube. Cool under vacuum & backfill with Argon/Nitrogen. step2 2. Reagent Addition In glovebox, add catalyst, initiator (e.g., BnOH), and solvent (if any). step1->step2 step3 3. Monomer Addition Add purified DVL monomer to the stirred solution. step2->step3 step4 4. Polymerization Immerse flask in oil bath at desired temperature. Monitor via NMR/GPC aliquots. step3->step4 step5 5. Quenching Terminate by adding a quenching agent (e.g., a weak acid). step4->step5 step6 6. Isolation Precipitate the polymer in a non-solvent (e.g., cold methanol). Filter and dry under vacuum. step5->step6

Caption: General experimental workflow for DVL polymerization.

Protocol 3: Polymer Characterization
  • Nuclear Magnetic Resonance (¹H NMR):

    • Purpose: To confirm the polymer structure and determine monomer conversion.

    • Procedure: Dissolve a small aliquot of the crude reaction mixture in a deuterated solvent (e.g., CDCl₃).

    • Analysis: Monomer conversion is calculated by comparing the integral of a characteristic monomer peak (e.g., methylene (B1212753) protons adjacent to the carbonyl) with the corresponding peak in the polymer repeating unit. The number-average molecular weight (Mn) can be estimated by comparing the integral of the polymer backbone with that of the initiator's end-group signals.[5][6]

  • Gel Permeation Chromatography (GPC):

    • Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).

    • Procedure: Dissolve the purified polymer in a suitable solvent (e.g., THF) at a known concentration (e.g., 1-2 mg/mL).[7][8] Filter the solution through a syringe filter (e.g., 0.22 µm) before injection.

    • Analysis: The system is calibrated using standards (e.g., polystyrene). The resulting chromatogram provides the molecular weight distribution of the polymer sample. A narrow, monomodal peak indicates a well-controlled polymerization.[9]

References

Technical Support Center: Optimizing Reaction Conditions for Tetrahydropyranyloxy (THPO) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of tetrahydropyranyl (THP) ethers. The information is presented in a practical, question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

What is the THPO group in organic synthesis?

In organic synthesis, "THPO" typically refers to the tetrahydropyranyloxy group. It is more commonly abbreviated as the THP ether. This group is formed by reacting an alcohol with 3,4-dihydro-2H-pyran (DHP) under acidic conditions.[1][2] It functions as a protecting group for the hydroxyl moiety, converting the acidic and nucleophilic alcohol into a more stable ether linkage that is tolerant of a wide range of non-acidic reagents.[2][3]

Why is the THP group a useful protecting group for alcohols?

The THP group is a valuable tool in multi-step synthesis for several reasons:

  • Stability : It is stable under strongly basic conditions, and toward organometallic reagents (like Grignard or organolithium reagents), hydrides, and various acylating and alkylating agents.[1][2][4]

  • Ease of Introduction : The protection reaction is typically straightforward and high-yielding.

  • Mild Removal : The THP group can be easily removed under mild acidic conditions, often using acetic acid or a catalytic amount of a stronger acid.[1][5]

What are the typical reaction conditions for forming a THP ether?

THP ethers are formed by reacting an alcohol with dihydropyran (DHP) in the presence of an acid catalyst.[5] Common catalysts include p-toluenesulfonic acid (TsOH), pyridinium (B92312) p-toluenesulfonate (PPTS), and various Lewis acids or solid-supported acids.[3][4][5] The reaction is usually performed in an aprotic solvent like dichloromethane (B109758) (CH₂Cl₂) or tetrahydrofuran (B95107) (THF) at room temperature.[6]

What are the main advantages and disadvantages of the THP protecting group?

  • Advantages : Low cost of the protecting group reagent (DHP), general stability to many common reagents, and ease of introduction and removal.[7]

  • Disadvantages : The primary drawback is the introduction of a new stereocenter upon reaction with the alcohol. If the alcohol is already chiral, this results in the formation of a mixture of diastereomers, which can complicate purification and spectroscopic analysis (e.g., NMR).[1][2] Additionally, THP ethers are sensitive to acidic conditions.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and deprotection of THP ethers.

Q1: My reaction shows low or no conversion to the desired THP ether. What are the possible causes and solutions?

Low yield is a common issue with several potential root causes.[8][9][10]

  • Insufficient or Inactive Catalyst : The acid catalyst may be old or insufficient. Try increasing the catalyst loading or using a fresh batch.[3]

  • Presence of Water : The reaction is sensitive to water. Ensure you are using anhydrous solvents and that your glassware is properly dried.[3]

  • Steric Hindrance : Highly hindered alcohols (secondary or tertiary) react more slowly.[4] For these substrates, you may need more forcing conditions, such as a stronger acid catalyst, higher temperature, or longer reaction times.[3][4]

  • Incomplete Reaction : The reaction may not have reached equilibrium or completion. Monitor the reaction's progress using Thin-Layer Chromatography (TLC). If the reaction stalls, adding more DHP or catalyst may help drive it to completion.[11]

Q2: I am observing significant byproduct formation. How can I minimize this?

Byproduct formation often arises from the reactivity of DHP or the sensitivity of your substrate.

  • Polymerization of DHP : Dihydropyran can polymerize in the presence of strong acids.[3] To mitigate this, use a milder acid catalyst like PPTS instead of TsOH and maintain a controlled temperature (e.g., room temperature or below).[3]

  • Degradation of Acid-Sensitive Groups : If your starting material contains other acid-sensitive functional groups, they may react or degrade. Employing a milder, more chemoselective catalyst can prevent this.[3] Heterogeneous catalysts like silica-supported ammonium (B1175870) bisulfate (NH₄HSO₄@SiO₂) can also be beneficial as they are easily filtered off, preventing prolonged exposure of the product to acid during workup.[12]

Q3: I am having difficulty with the deprotection of my THP ether. What should I consider?

Deprotection issues usually relate to the choice of acid and reaction conditions.

  • Incomplete Deprotection : If the deprotection is sluggish, you may need a stronger acid or slightly elevated temperatures. However, be cautious with sensitive substrates. A common mild condition is a mixture of acetic acid, THF, and water.[6][13]

  • Substrate Degradation : If the desired alcohol is sensitive to the deprotection conditions, leading to low recovery, use milder reagents. Catalytic PPTS in a protic solvent like ethanol (B145695) is a very gentle method.[1] Careful selection of the catalyst is crucial for achieving high yields, especially with acid-sensitive substrates.[13]

Q4: My NMR spectrum looks unexpectedly complex after THP protection. Why is that?

The complexity in the NMR spectrum is a known characteristic of THP ethers.

  • Formation of Diastereomers : As mentioned in the FAQs, the reaction of DHP with a chiral alcohol creates a new chiral center at the anomeric carbon of the THP ring. This results in a pair of diastereomers.[1][2] Since diastereomers have different physical and spectroscopic properties, you will see two distinct sets of peaks in your NMR spectrum, complicating the analysis.[1] This is an inherent feature of the THP group and is important to anticipate.

Data Presentation: Reaction Condition Optimization

The choice of catalyst and reaction conditions is critical for both the formation and cleavage of THP ethers. The following tables summarize various systems to aid in method selection.

Table 1: Comparison of Catalytic Systems for THP Ether Formation

CatalystSubstrate TypeSolventTemperatureTypical TimeYield (%)Reference
NH₄HSO₄@SiO₂Primary AlcoholsCyclopentyl methyl etherRoom Temp.4 h>95[12]
NH₄HSO₄@SiO₂Secondary AlcoholsCyclopentyl methyl etherRoom Temp.4 h~80[12]
p-TsOHPrimary/Secondary AlcoholsDichloromethaneRoom Temp.0.5 - 2 hHigh[1][5]
PPTSAcid-Sensitive AlcoholsDichloromethaneRoom Temp.2 - 4 hHigh[6]
Niobium Phosphate (NbP)Primary AlcoholsDichloromethaneRoom Temp.2 - 5 h75 - 94[4]
Niobium Phosphate (NbP)Secondary/Tertiary AlcoholsDichloromethaneRoom Temp.2 - 5 h50 - 84[4]
Bismuth TriflateAlcohols & PhenolsSolvent-freeRoom Temp.< 1 hHigh[2]

Table 2: Selected Conditions for Deprotection of THP Ethers

Reagent/CatalystSolventTemperatureTypical TimeNotesReference
Acetic AcidTHF / Water (3:1:1)Room Temp.4 - 8 hMild and common[6][13]
PPTSEthanolReflux1 - 3 hVery mild, good for sensitive substrates[1]
Amberlyst-15MethanolRoom Temp.0.5 - 2 hSolid acid, easy workup (filtration)[13]
Cerium(IV) Ammonium NitrateAcetonitrile / WaterRoom Temp.0.25 - 2 hCan also effect oxidative deprotection[13]
LiCl / H₂ODMSO90 °C6 hNeutral, non-aqueous conditions[14]

Detailed Experimental Protocols

The following are representative, generalized procedures for the protection and deprotection of a primary alcohol.

Protocol 1: Protection of a Primary Alcohol using Pyridinium p-toluenesulfonate (PPTS)

  • Reagents and Materials :

    • Primary alcohol (1.0 eq)

    • 3,4-Dihydropyran (DHP) (1.2 eq)

    • Pyridinium p-toluenesulfonate (PPTS) (0.1 eq)

    • Anhydrous dichloromethane (CH₂Cl₂)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Procedure :

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol and dissolve it in anhydrous CH₂Cl₂.

    • Add DHP to the stirred solution at room temperature, followed by the addition of the PPTS catalyst.[6]

    • Stir the reaction at room temperature and monitor its progress by TLC until the starting alcohol is consumed (typically 2-4 hours).[6]

    • Quench the reaction by adding saturated aqueous NaHCO₃ solution and transfer the mixture to a separatory funnel.[6]

    • Separate the organic layer. Wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[6]

    • Purify the resulting crude product by flash column chromatography on silica (B1680970) gel (e.g., using a gradient of ethyl acetate (B1210297) in hexanes) to yield the pure THP ether.[3]

Protocol 2: Deprotection of a THP Ether using Acetic Acid

  • Reagents and Materials :

    • THP-protected alcohol (1.0 eq)

    • Tetrahydrofuran (THF)

    • Acetic acid (AcOH)

    • Water

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Ethyl acetate (EtOAc)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure :

    • Dissolve the THP ether in a 3:1:1 mixture of THF:AcOH:H₂O.[6][13]

    • Stir the solution at room temperature and monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).[6][13]

    • Once complete, carefully neutralize the reaction mixture by the slow, dropwise addition of a saturated aqueous NaHCO₃ solution until effervescence ceases.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (e.g., 3 times).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.[6]

    • Filter the mixture and concentrate the solvent under reduced pressure to yield the deprotected alcohol. Further purification can be performed by column chromatography if necessary.

Visual Guides: Mechanisms and Workflows

The following diagrams illustrate key processes and logical flows for THP ether synthesis.

G cluster_mech Mechanism of THP Ether Formation DHP Dihydropyran (DHP) Activated_DHP Protonated DHP (Resonance-Stabilized Carbocation) DHP->Activated_DHP + H+ H_plus H+ Oxonium_Intermediate Oxonium Intermediate ROH Alcohol (R-OH) ROH->Oxonium_Intermediate Nucleophilic Attack THP_Ether THP Ether (R-OTHP) Oxonium_Intermediate->THP_Ether - H+ Catalyst_Regen H+ (Catalyst Regenerated)

Caption: Mechanism of Acid-Catalyzed THP Ether Formation.

G cluster_workflow General Experimental Workflow Start 1. Setup (Anhydrous Conditions) Reaction 2. Reaction (Alcohol + DHP + Catalyst) Start->Reaction Monitor 3. Monitor (via TLC) Reaction->Monitor Quench 4. Quench (e.g., NaHCO₃) Monitor->Quench Reaction Complete Workup 5. Aqueous Workup (Extraction) Quench->Workup Dry 6. Dry & Concentrate Workup->Dry Purify 7. Purification (Column Chromatography) Dry->Purify

Caption: General Experimental Workflow for THP Protection.

G cluster_troubleshoot Troubleshooting Logic for Low Yield Start Low Yield or No Reaction Check_Catalyst Is catalyst active and sufficient? Start->Check_Catalyst Check_Conditions Are conditions anhydrous? Check_Catalyst->Check_Conditions Yes Sol_Catalyst Increase catalyst loading or use fresh catalyst. Check_Catalyst->Sol_Catalyst No Check_Substrate Is the alcohol sterically hindered? Check_Conditions->Check_Substrate Yes Sol_Conditions Use anhydrous solvent and oven-dried glassware. Check_Conditions->Sol_Conditions No Check_Time Is reaction time sufficient (TLC)? Check_Substrate->Check_Time No Sol_Substrate Use stronger acid, higher temp, or longer reaction time. Check_Substrate->Sol_Substrate Yes Sol_Time Increase reaction time. Check_Time->Sol_Time No

Caption: Troubleshooting Logic for Low Yield in THP Synthesis.

References

Technical Support Center: Purity Analysis of Synthesized Tris(hydroxymethyl)phosphine oxide (THPO)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthesized Tris(hydroxymethyl)phosphine (B1196123) oxide (THPO).

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing THPO?

A1: THPO is typically synthesized through the oxidation of tris(hydroxymethyl)phosphine (THP).[1][2][3][4] The precursor THP can be generated from tetrakis(hydroxymethyl)phosphonium (B1206150) salts like tetrakis(hydroxymethyl)phosphonium chloride (THPC) or sulfate (B86663) (THPS) through neutralization.[1][2][3] Common oxidizing agents used to convert THP to THPO include hydrogen peroxide (H₂O₂) and air/oxygen.[1][2][3][4]

Q2: What are the expected spectral characteristics of pure THPO?

A2: Pure THPO can be characterized by various spectroscopic techniques. The expected data is summarized in the table below.

Analytical Technique Parameter Expected Value
³¹P NMR Chemical Shift (δ) in D₂O~49 ppm (singlet)[1][5][6]
¹³C NMR Chemical Shift (δ) in D₂O~52.2 ppm (doublet)[5][6]
¹H NMR InstrumentVarian A-60D[7]
Mass Spectrometry Molecular Weight140.07 g/mol [7]
Mass (Computed)140.02384576 Da[7]
Infrared (IR) Spectroscopy TechniqueFTIR, Capillary Cell: Melt (Liquid Phase)[7]

Q3: What are the potential impurities in synthesized THPO?

A3: Depending on the synthetic route and purification methods, potential impurities can include:

  • Unreacted starting materials: Tris(hydroxymethyl)phosphine (THP), Tetrakis(hydroxymethyl)phosphonium chloride (THPC).

  • Byproducts of synthesis: Formaldehyde, water.[2]

  • Oxidation byproducts: Air oxidation can lead to the insertion of oxygen into P-C bonds, resulting in various byproducts.[8]

  • Side reaction products: In the synthesis of THP from THPC, side reactions can occur. For instance, THP can rearrange into bis(hydroxymethyl)methylphosphine oxide at high temperatures.[3][9]

Troubleshooting Guides

This section addresses specific issues that may arise during the purity analysis of your synthesized THPO.

Issue 1: Unexpected Peaks in the ³¹P NMR Spectrum

Possible Cause 1: Presence of Unreacted Starting Material (THP)

  • Identification: A peak corresponding to THP may be observed in the ³¹P NMR spectrum.

  • Suggested Solution: Increase the reaction time or the amount of oxidizing agent to ensure complete conversion of THP to THPO. Monitor the reaction progress by ³¹P NMR until the peak corresponding to THP disappears.

Possible Cause 2: Presence of Other Phosphorus-Containing Impurities

  • Identification: Multiple unexpected peaks in the ³¹P NMR spectrum.

  • Suggested Solution:

    • Identify Impurities: Compare the chemical shifts of the unknown peaks with potential phosphorus-containing byproducts mentioned in the literature.

    • Purification: Recrystallization of the product can help in removing impurities. THPO can be recrystallized from solvents like ethanol, n-butanol, acetone, or isopropanol.[3]

Issue 2: Discrepancies in Elemental Analysis or Mass Spectrometry Data

Possible Cause 1: Presence of Water or Solvent Residue

  • Identification: The elemental analysis results deviate from the calculated values for C₃H₉O₄P, and the mass spectrum may show ions corresponding to adducts.

  • Suggested Solution: Dry the sample thoroughly under vacuum to remove any residual water or solvent.

Possible Cause 2: Formation of Adducts

  • Identification: Mass spectrometry data shows peaks with higher m/z values than expected for THPO. For instance, reactions with hydrogen peroxide can sometimes form H₂O₂ adducts.[8]

  • Suggested Solution: Adjust the purification method. Techniques like column chromatography might be necessary to separate the desired product from any adducts formed.

Issue 3: Poor Resolution or Tailing Peaks in HPLC Analysis

Possible Cause 1: Inappropriate Column or Mobile Phase

  • Identification: Broad, asymmetric peaks or co-elution of THPO with impurities.

  • Suggested Solution:

    • Column Selection: A reverse-phase column with low silanol (B1196071) activity, such as a Newcrom R1 column, can be effective.[10] For the analysis of related compounds like TRIS, a mixed-mode column like Amaze TH has been used.[11]

    • Mobile Phase Optimization: A typical mobile phase for similar compounds consists of acetonitrile, water, and an acid like phosphoric acid or formic acid for MS compatibility.[10] Adjust the gradient and composition to achieve optimal separation.

Possible Cause 2: On-Column Degradation

  • Identification: Inconsistent peak areas and the appearance of new impurity peaks upon repeated injections, which can be an issue with easily oxidizable phosphine (B1218219) compounds.[12]

  • Suggested Solution: To prevent on-column oxidation, a small amount of a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) can be added to the aqueous mobile phase.[12]

Experimental Protocols

Protocol 1: Synthesis of THPO from THPC

This protocol is a generalized procedure based on literature descriptions.[1][5][6]

  • Neutralization of THPC: Dissolve THPC in water. Add a base, such as triethylamine, to neutralize the THPC and generate THP in situ.

  • Oxidation: To the aqueous solution of THP, add hydrogen peroxide (30 wt% in water) dropwise while maintaining the temperature around 35-50°C.[1][5]

  • Monitoring: Monitor the reaction progress using ³¹P NMR spectroscopy until the signal for THP disappears and a single peak for THPO is observed at approximately 49 ppm.[5]

  • Workup: Evaporate the water under reduced pressure to obtain THPO as a white solid.[5][6]

  • Purification: The crude product can be used directly or purified further by recrystallization if necessary.[5]

Protocol 2: Purity Analysis by ³¹P NMR Spectroscopy
  • Sample Preparation: Dissolve a small amount of the synthesized THPO in deuterium (B1214612) oxide (D₂O).

  • Instrument Setup:

    • Spectrometer: Use a standard NMR spectrometer.

    • Frequency: A typical frequency for ³¹P NMR is 121.47 MHz.[5][6]

  • Data Acquisition: Acquire the ³¹P NMR spectrum.

  • Data Analysis:

    • Chemical Shift: The main peak for THPO should appear as a singlet at approximately 49 ppm.[1][5][6]

    • Integration: Integrate all peaks in the spectrum. The purity can be estimated by the relative integration of the THPO peak compared to the total integration of all phosphorus-containing species.

Visualizations

Synthesis_Workflow THPC THPC (Tetrakis(hydroxymethyl)phosphonium chloride) Neutralization Neutralization (e.g., Triethylamine) THPC->Neutralization THP THP (Tris(hydroxymethyl)phosphine) Neutralization->THP Oxidation Oxidation (e.g., H₂O₂) THP->Oxidation Crude_THPO Crude THPO Oxidation->Crude_THPO Purification Purification (e.g., Recrystallization) Crude_THPO->Purification Pure_THPO Pure THPO Purification->Pure_THPO

Caption: A simplified workflow for the synthesis of THPO.

Troubleshooting_Workflow Start Purity Analysis Issue NMR_Issue Unexpected NMR Peaks? Start->NMR_Issue MS_Issue Incorrect Mass Spec Data? Start->MS_Issue HPLC_Issue Poor HPLC Separation? Start->HPLC_Issue Check_Starting_Material Check for Unreacted Starting Material NMR_Issue->Check_Starting_Material Yes Check_Byproducts Identify Potential Byproducts NMR_Issue->Check_Byproducts Yes Check_Solvent Check for Residual Solvent/Water MS_Issue->Check_Solvent Yes Check_Adducts Check for Adduct Formation MS_Issue->Check_Adducts Yes Optimize_HPLC_Method Optimize HPLC Method (Column, Mobile Phase) HPLC_Issue->Optimize_HPLC_Method Yes Prevent_Degradation Prevent On-Column Degradation HPLC_Issue->Prevent_Degradation Yes Optimize_Reaction Optimize Reaction Conditions Check_Starting_Material->Optimize_Reaction Purify_Product Purify Product Check_Byproducts->Purify_Product Dry_Sample Dry Sample Thoroughly Check_Solvent->Dry_Sample Modify_Purification Modify Purification Method Check_Adducts->Modify_Purification

Caption: A logical workflow for troubleshooting THPO purity analysis.

References

Technical Support Center: Tris(hydroxymethyl)phosphine oxide (THPO) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tris(hydroxymethyl)phosphine oxide (THPO) in chemical reactions. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on identifying and mitigating byproduct formation.

I. Troubleshooting Guides

This section offers solutions to common problems observed during reactions involving THPO with isocyanates, epoxides, and phenols.

Reactions with Isocyanates (e.g., Methylene Diphenyl Diisocyanate - MDI)

Issue: The final polyurethane product is brittle, discolored, or shows poor mechanical properties.

Possible Cause: Formation of unwanted side products such as allophanates and biurets due to excess isocyanate or high reaction temperatures. The presence of moisture can also lead to the formation of urea (B33335) linkages, which can affect the polymer's properties.[1][2]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for THPO-isocyanate reactions.

Detailed Steps:

  • Stoichiometric Control: Carefully control the molar ratio of isocyanate (NCO) to hydroxyl (OH) groups from THPO. A ratio close to 1:1 is often ideal. Excess isocyanate can lead to allophanate (B1242929) and biuret (B89757) formation.[1][2]

  • Moisture Control: Isocyanates are highly reactive with water, which leads to the formation of an unstable carbamic acid that decomposes to an amine and carbon dioxide. The resulting amine can then react with another isocyanate group to form a rigid urea linkage, which can make the polymer brittle.[3] Ensure all reactants, solvents, and glassware are thoroughly dried. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended.

  • Temperature Management: High temperatures can promote side reactions. Monitor and control the reaction temperature according to the specific protocol.

  • Analytical Verification: Use techniques like Fourier-transform infrared spectroscopy (FTIR) to monitor the disappearance of the NCO peak (~2270 cm⁻¹) and the appearance of urethane (B1682113) linkages. Nuclear magnetic resonance (NMR) spectroscopy can be used to identify and quantify the presence of allophanate and biuret structures.

Reactions with Epoxides (e.g., Bisphenol A Diglycidyl Ether - BADGE)

Issue: Incomplete curing or the final epoxy resin has low cross-linking density.

Possible Cause: Unreacted THPO or epoxide monomers may remain in the final product. Side reactions involving the curing catalyst or impurities can also hinder the desired polymerization.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for THPO-epoxide reactions.

Detailed Steps:

  • Reactant Purity and Stoichiometry: Ensure the purity of THPO and the epoxide monomer. Impurities can interfere with the polymerization. Accurately measure the reactants to achieve the desired stoichiometric ratio.

  • Curing Conditions: Optimize the curing temperature and time as they are critical for complete polymerization. Use Differential Scanning Calorimetry (DSC) to determine the optimal curing profile.

  • Catalyst Selection: The choice of catalyst can significantly impact the reaction. Ensure the catalyst is appropriate for the chosen epoxide and THPO system and is used at the correct concentration.

  • Monitor for Residual Monomers: Use Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to detect and quantify any unreacted THPO or epoxide in the final product. Solid-state NMR can also be a powerful tool for characterizing the cross-linked network and identifying unreacted species.[4][5]

Reactions with Phenols

Issue: The resulting phenolic resin has a strong odor of formaldehyde (B43269) and exhibits poor performance.

Possible Cause: Incomplete reaction or side reactions leading to the release of formaldehyde as a byproduct.[4] This occurs due to the cleavage of a P-C bond in the THPO molecule during the condensation reaction with phenols.[4]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for THPO-phenol reactions.

Detailed Steps:

  • Optimize Reaction Conditions: The extent of P-C bond cleavage and subsequent formaldehyde release can be influenced by reaction temperature and the type of catalyst used. Experiment with milder conditions to minimize this side reaction.

  • Formaldehyde Scavengers: Consider adding a formaldehyde scavenger, such as urea, to the reaction mixture to react with the liberated formaldehyde and incorporate it into the polymer network.

  • Post-reaction Purification: After the reaction is complete, employ techniques like vacuum stripping to remove any residual free formaldehyde.

  • Quantify Free Formaldehyde: Use established analytical methods, such as titration or HPLC after derivatization, to quantify the amount of free formaldehyde in the final resin.[6]

II. Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in THPO reactions?

A1: The byproducts depend on the co-reactant.

  • With Isocyanates: Potential byproducts include allophanates and biurets from the reaction of the urethane linkage with excess isocyanate, and urea linkages if moisture is present.[1][2]

  • With Epoxides: The primary concern is typically unreacted monomers (THPO or the epoxide). Side reactions can also occur depending on the specific catalyst and reaction conditions.

  • With Phenols: The most significant byproduct is formaldehyde , which is released due to the cleavage of a P-C bond in the THPO molecule.[4]

Q2: How can I detect and quantify these byproducts?

A2: A combination of analytical techniques is often necessary.

Analytical TechniqueByproducts Detected/Quantified
FTIR Spectroscopy Monitoring the disappearance of reactant functional groups (e.g., -NCO) and the appearance of product linkages (e.g., urethane).
NMR Spectroscopy (¹H, ¹³C, ³¹P) Identification and quantification of specific byproduct structures like allophanates, biurets, and unreacted monomers. ³¹P NMR is particularly useful for analyzing phosphorus-containing compounds.[4][5]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation and identification of volatile and semi-volatile byproducts and unreacted monomers.[7][8][9]
High-Performance Liquid Chromatography (HPLC) Quantification of non-volatile byproducts and unreacted monomers, including formaldehyde (after derivatization).[6]
Differential Scanning Calorimetry (DSC) To study the curing process and detect incomplete reactions.

Q3: Are there any general strategies to minimize byproduct formation in THPO reactions?

A3: Yes, several general principles apply:

  • Purity of Reactants: Always use high-purity THPO and co-reactants to avoid side reactions catalyzed by impurities.

  • Stoichiometric Control: Precise control over the molar ratios of reactants is crucial.

  • Reaction Conditions: Optimize temperature, pressure, and reaction time to favor the desired reaction pathway.

  • Inert Atmosphere: For moisture-sensitive reactions, such as those with isocyanates, working under an inert atmosphere is essential.

  • Appropriate Catalyst: Select a catalyst that is specific for the desired reaction and use it at the optimal concentration.

III. Experimental Protocols

General Protocol for Analysis of Byproducts by GC-MS

This protocol provides a general guideline for the analysis of volatile and semi-volatile byproducts in a THPO reaction mixture.

1. Sample Preparation: a. Quench the reaction at a specific time point by cooling the reaction mixture rapidly. b. Dilute a known amount of the reaction mixture in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate). c. If necessary, perform a liquid-liquid extraction to separate the products from the reaction medium. d. Derivatize the sample if the byproducts are not readily volatile or to improve chromatographic separation.

2. GC-MS Instrument Parameters (Example):

  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.
  • Injector Temperature: 250 °C.
  • Oven Program: Initial temperature of 50 °C, hold for 2 min, then ramp at 10 °C/min to 280 °C and hold for 10 min.
  • Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 500.

3. Data Analysis: a. Identify the peaks in the chromatogram by comparing the mass spectra with a library (e.g., NIST). b. For quantification, use an internal standard and create a calibration curve with known concentrations of the expected byproducts.

General Protocol for Analysis of Byproducts by NMR Spectroscopy

This protocol outlines a general approach for identifying and quantifying byproducts using NMR.

1. Sample Preparation: a. Take an aliquot of the reaction mixture. b. Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). c. Add an internal standard with a known concentration for quantitative analysis (e.g., tetramethylsilane (B1202638) - TMS).

2. NMR Data Acquisition: a. Acquire ¹H, ¹³C, and ³¹P NMR spectra. b. For complex mixtures, 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be used to aid in structure elucidation.

3. Data Analysis: a. Assign the signals in the spectra to the expected products and potential byproducts based on their chemical shifts and coupling constants. b. Integrate the signals corresponding to the byproducts and the internal standard to determine their relative concentrations.

References

Technical Support Center: Tris(hydroxymethyl)phosphine oxide (THPO) Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the stability of Tris(hydroxymethyl)phosphine oxide (THPO) in solution. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (THPO) and why is its stability in solution a concern?

This compound (THPO) is a water-soluble, organophosphorus compound utilized in various applications, including as a building block in the synthesis of flame retardants and pharmaceuticals.[1] The stability of THPO in solution is crucial as its degradation can impact experimental outcomes, product purity, and efficacy in drug development.

Q2: What are the primary factors that affect the stability of THPO in solution?

The stability of THPO in aqueous solutions is significantly influenced by:

  • pH: THPO is most stable in neutral to slightly acidic conditions. It is susceptible to degradation under basic conditions.

  • Temperature: Elevated temperatures can accelerate the degradation of THPO, especially in alkaline solutions.

  • Presence of Impurities: The primary precursor to THPO is Tris(hydroxymethyl)phosphine (THP). Residual THP in a THPO solution can be problematic as THP itself is unstable, disproportionating at a pH below 7 and oxidizing at a pH above 10.

Q3: What is the main degradation pathway for THPO?

Under basic conditions, particularly when heated, THPO undergoes alkaline hydrolysis. The primary degradation products are bis(hydroxymethyl)phosphinic acid (BHMPA) and hydrogen gas.[2]

Q4: Are there any observable signs that my THPO solution may have degraded?

Yes, you may observe the following:

  • A shift in pH: Degradation to acidic products like BHMPA can cause a decrease in the pH of an unbuffered solution.

  • Gas evolution: The formation of hydrogen gas may be noticeable, especially at higher concentrations and temperatures.

  • Unexpected experimental results: Inconsistent or unexpected outcomes in your assays can be an indicator of THPO degradation.

  • Appearance of new peaks in analytical chromatograms: Techniques like HPLC can reveal the presence of degradation products.

Q5: How can I prevent the degradation of my THPO solution?

To maintain the stability of your THPO solution, it is recommended to:

  • Use high-purity THPO: Start with a high-quality reagent to minimize impurities like THP.

  • Maintain appropriate pH: Prepare solutions in neutral or slightly acidic buffers (pH 6-7). Avoid alkaline conditions (pH > 8) if possible.

  • Control temperature: Store stock solutions at 2-8°C and avoid prolonged exposure to elevated temperatures. For long-term storage, consider freezing at -20°C or below.

  • Use freshly prepared solutions: For critical applications, it is best to use freshly prepared solutions.

Troubleshooting Guide

This guide will help you diagnose and resolve common issues related to THPO solution instability.

Observed Issue Potential Cause Troubleshooting Steps
Unexpectedly low pH in an unbuffered THPO solution. Degradation of THPO to acidic byproducts like bis(hydroxymethyl)phosphinic acid (BHMPA).1. Confirm the pH of a freshly prepared solution for comparison. 2. Analyze the solution using HPLC or 31P NMR to identify and quantify degradation products (see Experimental Protocols). 3. If degradation is confirmed, discard the solution and prepare a fresh one using a buffered solvent.
Inconsistent results in biological or chemical assays. Partial degradation of THPO leading to a lower effective concentration. The degradation products may also interfere with the assay.1. Prepare a fresh stock solution of THPO and repeat the experiment. 2. Perform a stability study of THPO under your specific assay conditions (pH, temperature, duration) to determine its compatibility. 3. Analyze the aged solution to identify any potential interfering degradation products.
Appearance of an unexpected peak in HPLC analysis. Formation of degradation products such as BHMPA.1. If possible, obtain a standard of BHMPA to confirm the identity of the peak by retention time. 2. Use a mass spectrometry detector coupled with HPLC to identify the molecular weight of the unknown peak. 3. Review the storage conditions and preparation of your solution to identify potential causes of degradation.

Quantitative Data Summary

While specific kinetic data for THPO degradation across a wide range of conditions is not extensively published, the primary degradation pathway is well-established. The following table summarizes the key stability characteristics.

Condition Effect on THPO Stability Primary Degradation Product
Alkaline pH (e.g., with NaOH or Na2CO3) Promotes degradation, especially with heating.Bis(hydroxymethyl)phosphinic acid (BHMPA) and H2 gas.[2]
Neutral to Acidic pH Generally stable.Minimal degradation.
Elevated Temperature Accelerates degradation, particularly in alkaline solutions.Bis(hydroxymethyl)phosphinic acid (BHMPA) and H2 gas.

Experimental Protocols

Protocol 1: HPLC Method for Stability Testing of THPO

This method allows for the separation and quantification of THPO and its primary degradation product, BHMPA.

1. Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

2. Reagents and Mobile Phase:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Diluent: Water or a buffer compatible with your sample.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • UV Detection: 210 nm

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 5
    10.0 50
    12.0 95
    15.0 95
    15.1 5

    | 20.0 | 5 |

4. Sample Preparation:

  • Prepare a stock solution of THPO in the diluent at a known concentration (e.g., 1 mg/mL).

  • For stability studies, incubate the solution under the desired conditions (e.g., specific pH and temperature).

  • At each time point, withdraw an aliquot, dilute as necessary with the diluent, and inject into the HPLC system.

5. Data Analysis:

  • Identify the peaks for THPO and BHMPA based on their retention times (BHMPA is expected to elute earlier than THPO due to its higher polarity).

  • Quantify the amount of each compound by comparing the peak areas to a calibration curve prepared from standards of known concentrations.

  • Calculate the percentage of THPO remaining at each time point to determine the degradation rate.

Protocol 2: 31P NMR Spectroscopy for Monitoring THPO Degradation

31P NMR is a powerful technique for directly observing and quantifying phosphorus-containing compounds.

1. Instrumentation:

  • NMR spectrometer with a phosphorus probe.

2. Sample Preparation:

  • Dissolve a known amount of the THPO sample in a suitable deuterated solvent (e.g., D2O).

  • Add a known amount of an internal standard (e.g., triphenyl phosphate) for quantification.

3. NMR Acquisition Parameters:

  • Nucleus: 31P

  • Decoupling: Proton decoupled (1H decoupling)

  • Relaxation Delay (d1): At least 5 times the longest T1 of the compounds of interest to ensure full relaxation for accurate quantification. A d1 of 10 seconds is a conservative starting point.

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 64 or 128 scans).

4. Data Analysis:

  • Process the 31P NMR spectrum.

  • Identify the signals corresponding to THPO (typically around +49 ppm) and BHMPA.

  • Integrate the peaks for THPO, BHMPA, and the internal standard.

  • Calculate the concentration of THPO and BHMPA relative to the known concentration of the internal standard.

Visualizations

THPO_Degradation_Pathway THPO This compound (THPO) BHMPA Bis(hydroxymethyl)phosphinic acid (BHMPA) THPO->BHMPA Alkaline Hydrolysis (e.g., NaOH, heat) H2 Hydrogen Gas (H2) THPO->H2 Alkaline Hydrolysis (e.g., NaOH, heat)

Caption: Alkaline hydrolysis pathway of THPO.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation prep Prepare THPO solution in desired buffer incubate Incubate at specific temperature and pH prep->incubate aliquot Collect aliquots at time points incubate->aliquot hplc HPLC Analysis aliquot->hplc nmr 31P NMR Analysis aliquot->nmr quantify Quantify THPO and degradation products hplc->quantify nmr->quantify kinetics Determine degradation rate and half-life quantify->kinetics

Caption: Workflow for THPO stability testing.

Troubleshooting_Logic start Inconsistent Experimental Results? check_solution Check for visual signs of degradation (pH, color) start->check_solution analyze Analyze solution via HPLC or 31P NMR check_solution->analyze degraded Degradation Confirmed analyze->degraded Degradation products found stable No Degradation Detected analyze->stable Only THPO detected fresh_solution Prepare fresh THPO solution re_run Re-run experiment fresh_solution->re_run degraded->fresh_solution other_issue Investigate other experimental variables stable->other_issue

Caption: Troubleshooting decision tree for THPO.

References

Technical Support Center: Tris(hydroxymethyl)phosphine Oxide (THPO) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tris(hydroxymethyl)phosphine Oxide (THPO) reactions. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experiments, with a specific focus on preventing the unwanted cleavage of the phosphorus-carbon (P–C) bond.

Frequently Asked Questions (FAQs)

Q1: What is P–C bond cleavage in the context of THPO reactions?

A1: P–C bond cleavage refers to the breaking of the covalent bond between the central phosphorus atom and one of the three carbon atoms of the hydroxymethyl (-CH2OH) groups in the THPO molecule. This degradation leads to the formation of undesired byproducts, often including formaldehyde (B43269), which can compromise the reaction yield, alter the final product's structure, and affect its performance.[1][2]

Q2: Under what primary conditions is P–C bond cleavage a significant risk?

A2: P–C bond cleavage in THPO is most commonly observed under specific, often harsh, reaction conditions. Key factors include:

  • High Temperatures: Particularly in polymerization reactions with diacids, temperatures exceeding 200°C can lead to thermal decomposition where P-C bond cleavage is a likely degradation pathway.[1]

  • Strongly Basic or Acidic Media: Extreme pH conditions can catalyze the cleavage.

  • Specific Reagents: Certain reactants are known to promote this cleavage. For instance, the condensation of THPO with phenols to produce flame-retardant resins proceeds specifically through a P–C bond cleavage mechanism, liberating formaldehyde in the process.[1][2]

Q3: How can I analytically detect that P–C bond cleavage has occurred in my reaction?

A3: Several analytical techniques can be employed to detect P–C bond cleavage:

  • ³¹P NMR Spectroscopy: This is one of the most direct methods. The appearance of new signals in the ³¹P NMR spectrum, shifted from the characteristic peak of THPO, indicates the formation of new phosphorus-containing species resulting from degradation.

  • ¹H NMR Spectroscopy: The detection of formaldehyde or its derivatives in the reaction mixture can be a strong indicator of P–C bond cleavage.

  • Chromatography (GC-MS, LC-MS): Mass spectrometry techniques can identify the molecular weights of byproducts, helping to confirm the structures of degradation products.

  • Thermogravimetric Analysis (TGA): TGA can be used to determine the thermal stability of THPO under your specific reaction conditions (e.g., in an inert or oxidative atmosphere) to identify the onset temperature of decomposition.

Troubleshooting Guide

Problem: My high-temperature ( >200°C) polymerization using THPO as a cross-linker resulted in a low yield and a brittle, discolored product.

  • Suspected Cause: You are likely observing thermal decomposition of the THPO molecule via P–C bond cleavage. High temperatures can provide the necessary energy to break the P-C bond, introducing structural defects into the polymer backbone and reducing its molecular weight and desired mechanical properties.[1]

  • Solutions & Troubleshooting Steps:

    • Re-evaluate Reaction Temperature: Determine the lowest practical temperature for your polymerization. The use of a suitable catalyst, such as titanium(IV) butoxide ((n-BuO)₄Ti) or titanium dioxide (TiO₂), may allow for lower reaction temperatures (e.g., 190-240°C) and reduced reaction times, thereby minimizing thermal stress on the THPO.[1]

    • Monitor the Reaction: If possible, take aliquots from the reaction at different time points and temperatures. Analyze them using ³¹P NMR to correlate the onset of byproduct formation with specific reaction conditions.

    • Use an Inert Atmosphere: Ensure the reaction is conducted under a rigorously inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative degradation, which can occur in conjunction with thermal decomposition.

The following table summarizes the hypothetical effect of temperature on product integrity in a THPO-based polyesterification.

Reaction Temperature (°C)CatalystReaction Time (h)Polymer Yield (%)Product IntegrityP–C Cleavage Byproducts (³¹P NMR)
180(n-BuO)₄Ti1295High (Flexible, clear)Not Detected
220(n-BuO)₄Ti880Moderate (Slightly brittle)Minor peaks detected
250(n-BuO)₄Ti665Low (Brittle, discolored)Significant peaks detected

Problem: While reacting THPO with a strong base or an organometallic reagent, I am seeing a rapid decomposition of my starting material.

  • Suspected Cause: Strong bases can deprotonate the hydroxymethyl groups, forming an alkoxide. This intermediate may facilitate a retro-Abramov or related fragmentation reaction, leading to P-C bond cleavage. Similarly, highly nucleophilic organometallic reagents can attack the phosphorus center, potentially leading to bond scission.

  • Solutions & Troubleshooting Steps:

    • Use a Milder Base: If a base is required, switch to a non-nucleophilic, sterically hindered base or a weaker inorganic base (e.g., K₂CO₃ instead of n-BuLi).

    • Protect the Hydroxymethyl Groups: The -OH groups can be protected (e.g., as silyl (B83357) ethers) before introducing the strong base or organometallic reagent. This prevents the formation of the reactive alkoxide intermediate. The protecting groups can be removed in a subsequent step under milder conditions.

    • Consider Lewis Acid Additives: In some phosphine-triol systems, the presence of a Lewis acid like Al³⁺ has been shown to suppress P-C bond cleavage by complexing with the molecule and increasing its stability.[3] This approach could be explored cautiously.

Experimental Protocols

Protocol: Synthesis of a THPO-Polyester Adduct with Minimized P–C Bond Cleavage

This protocol describes a representative esterification reaction where temperature control is critical to prevent THPO degradation.

Reagents:

  • This compound (THPO)

  • Adipic acid

  • 1,4-Butanediol (B3395766)

  • Titanium(IV) butoxide ((n-BuO)₄Ti) catalyst

  • Toluene (for water removal)

Procedure:

  • Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, a Dean-Stark trap fitted with a condenser, and a nitrogen inlet/outlet.

  • Charging Reagents: Charge the flask with THPO (0.1 mol), adipic acid (1.0 mol), and 1,4-butanediol (1.1 mol).

  • Inert Atmosphere: Purge the system with dry nitrogen for 15 minutes to remove air. Maintain a gentle positive pressure of nitrogen throughout the reaction.

  • Catalyst Addition: Add the titanium(IV) butoxide catalyst (0.1% by weight of total reactants) to the stirred mixture.

  • Heating Protocol:

    • Slowly heat the mixture to 160°C. Water from the initial esterification will begin to collect in the Dean-Stark trap.

    • Maintain the temperature at 160-180°C for 4-6 hours, or until the majority of the theoretical amount of water has been collected. Critical Step: Avoid temperatures above 200°C to minimize the risk of THPO decomposition.[1]

    • For the final stage, gradually increase the temperature to 190-200°C and apply a vacuum to remove the last traces of water and drive the polymerization to completion.

  • Cooling and Isolation: Once the desired viscosity is reached, cool the reaction mixture under nitrogen. The resulting polyester (B1180765) can be isolated and purified as required.

Visualizations

THPO THPO (HOCH₂)₃P=O Intermediate Activated Intermediate THPO->Intermediate Activation Stressor Stressor (e.g., High Temp, Nu⁻) Stressor->Intermediate Cleavage P–C Bond Cleavage Intermediate->Cleavage Products Degradation Products: (HOCH₂)₂P(O)H + CH₂O Cleavage->Products

Caption: A conceptual diagram of P-C bond cleavage in THPO under stress.

start Problem Encountered: Low Yield / Byproducts check_temp Was reaction temp > 200°C? start->check_temp check_ph Were strong acids or bases used? check_temp->check_ph No analyze_nmr Action: Analyze by ³¹P NMR & ¹H NMR check_temp->analyze_nmr Yes check_ph->start No (Re-evaluate other params) check_ph->analyze_nmr Yes confirm_cleavage Cleavage Confirmed analyze_nmr->confirm_cleavage solution_temp Solution: Lower temp, use catalyst solution_ph Solution: Use milder reagents / buffer confirm_cleavage->solution_temp If temp-related confirm_cleavage->solution_ph If pH-related

Caption: A workflow for troubleshooting suspected P-C bond cleavage.

cause1 High Temperature (>200°C) problem P–C Bond Cleavage in THPO cause1->problem cause2 Harsh pH Conditions cause2->problem cause3 Reactive Reagents (e.g., Phenols) cause3->problem prev1 Temperature Control & Catalysis problem->prev1 prev2 pH Management & Buffering problem->prev2 prev3 Reagent Selection & Protecting Groups problem->prev3

Caption: Key factors causing P-C bond cleavage and their countermeasures.

References

Technical Support Center: Synthesis of THPO from THPC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Tris(hydroxymethyl)phosphine (B1196123) oxide (THPO) from Tetrakis(hydroxymethyl)phosphonium chloride (THPC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth solutions for improving the yield and purity of THPO.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing THPO from THPC?

A1: The industrial and laboratory-scale synthesis of THPO from THPC is primarily achieved through the straightforward oxidation of neutralized THPC.[1][2] The most common and effective oxidizing agents used for this transformation are hydrogen peroxide (H₂O₂) and air (O₂).[1][2] The reaction is typically conducted in an aqueous medium.

Q2: Why is pH control important during the reaction?

A2: pH control is critical for both yield and purity. The oxidation of THPC to THPO is often performed under alkaline conditions. Raising the pH of the THPC solution (e.g., to a range of 9.0-11.5) is a key step before initiating the oxidation.[3] Improper pH can lead to side reactions and the formation of impurities, such as bis(hydroxymethyl)phosphinic acid (BHMPA), especially when heating under strongly basic conditions with reagents like NaOH.[3]

Q3: What are common impurities in THPO synthesis and how can they be avoided?

A3: Common impurities can include unreacted starting material (THPC), byproducts from side reactions, and degradation products. For instance, thermal rearrangement of the precursor tris(hydroxymethyl)phosphine (THP) can form bis(hydroxymethyl)methylphosphine oxide.[4] To avoid these, precise control of reaction parameters like temperature and pH is essential. Using a formaldehyde (B43269) scavenger, such as sodium sulfite (B76179) (Na₂SO₃), can also help produce THPO in high yield and purity.[3]

Q4: What are the recommended methods for purifying crude THPO?

A4: Purifying THPO can be challenging due to its high polarity and water solubility.[5] Effective purification techniques include:

  • Ion Exchange Chromatography: This is a highly effective method. A common procedure involves passing the diluted reaction mixture through a sulfonated cation exchange resin (e.g., Amberlite IR-120 H) to remove cations, followed by a weakly basic polyamine resin (e.g., Amberlite IR-45) to remove anionic impurities.[3]

  • Crystallization: As a solid, THPO can be purified by crystallization from appropriate solvents, which is a standard method for isolating and upgrading solid products.[6]

  • Reslurrying: This technique, analogous to trituration, can be an effective alternative to recrystallization for removing impurities.[6]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of THPO from THPC.

Issue 1: Low Yield of THPO

Question: My reaction has resulted in a significantly lower yield of THPO than expected. What are the potential causes and how can I fix this?

Answer: Low yield is a common problem that can stem from several factors. A systematic approach is best for troubleshooting.

  • Cause 1: Incomplete Neutralization/Incorrect pH: The oxidation reaction is most efficient in a specific alkaline pH range. If the THPC solution is not properly neutralized or the pH is too low, the reaction may be incomplete.

    • Solution: Before adding the oxidant, carefully monitor and adjust the pH of the aqueous THPC solution to the optimal range (e.g., 9.0-11.5) using a base like sodium hydroxide (B78521) (NaOH).[3] Use a calibrated pH meter for accurate measurement.

  • Cause 2: Insufficient or Degraded Oxidizing Agent: The stoichiometry of the oxidizing agent is crucial. Using too little hydrogen peroxide will result in an incomplete reaction. H₂O₂ can also degrade over time.

    • Solution: Ensure you are using a sufficient molar equivalent of the oxidizing agent. It is advisable to use a fresh, properly stored bottle of hydrogen peroxide and to verify its concentration if degradation is suspected.

  • Cause 3: Suboptimal Reaction Temperature: The reaction rate is temperature-dependent. If the temperature is too low, the reaction may proceed too slowly, leading to an incomplete conversion within the allotted time.

    • Solution: Maintain the reaction mixture at the recommended temperature (e.g., ~75°C) using a temperature-controlled water bath or heating mantle.[3] Monitor the internal temperature of the reaction vessel.

Issue 2: Low Purity of Final Product

Question: My final THPO product contains significant impurities according to my analysis (NMR, HPLC). How can I improve its purity?

Answer: Purity issues often arise from side reactions or incomplete removal of reagents and byproducts during workup.

  • Cause 1: Formation of Byproducts: Uncontrolled reaction conditions (temperature, pH) can promote the formation of byproducts. For example, excessive heating in the presence of a strong base can cause degradation.[3]

    • Solution: Strictly adhere to the optimal reaction conditions. Consider adding a formaldehyde scavenger like Na₂SO₃ to suppress a key side reaction pathway.[3]

  • Cause 2: Ineffective Purification: The chosen purification method may not be suitable for the specific impurities present in your crude product.

    • Solution: If crystallization is ineffective, employ ion exchange chromatography. Using a sequence of cation and anion exchange resins is a robust method to remove ionic impurities and unreacted starting materials.[3][5] Ensure the resins are properly activated and regenerated according to the manufacturer's instructions.

  • Cause 3: Presence of Excess Reagents: Residual base (e.g., NaOH) or salts from the reaction can contaminate the final product.

    • Solution: After the reaction, neutralize the mixture carefully before proceeding with purification. The use of ion exchange resins is particularly effective at removing residual salts.

Data Presentation

The following table summarizes reaction conditions for the oxidation of THPC to THPO using different methodologies.

MethodOxidizing AgentBase / AdditiveTemperature (°C)Key ConditionsReported OutcomeReference
Alkaline Oxidation Hydrogen Peroxide (H₂O₂)50% aq. NaOH~75 °CpH adjusted to 9.0-11.5; Agitation for 2hHigh Yield & Purity[3]
Air Oxidation Air / O₂-50 °CPass air through solution for several hoursSlow oxidation to THPO[1]
Ion Exchange Water (in situ oxidation)Strongly Basic Anion Exchange ResinAmbientExcess resin required; Liberates H₂ gasSubstantially pure THPO[5]
Carbonate Method -Barium Carbonate (BaCO₃)Boiling Water-THPO formation; Requires subsequent ion exchange to remove Ba²⁺[3]

Experimental Protocols

Protocol: Synthesis of THPO from THPC via Hydrogen Peroxide Oxidation

This protocol is based on a high-yield method described in the literature.[3]

Materials:

  • Tetrakis(hydroxymethyl)phosphonium chloride (THPC)

  • Sodium Hydroxide (NaOH), 50% aqueous solution

  • Sodium Sulfite (Na₂SO₃) (optional, as formaldehyde scavenger)

  • Hydrogen Peroxide (H₂O₂), 30-35% aqueous solution

  • Deionized Water

  • Calibrated pH meter

Equipment:

  • Round-bottom flask equipped with a magnetic stirrer, thermometer, and addition funnel

  • Heating mantle or water bath

  • Ice bath

Procedure:

  • Preparation: In a round-bottom flask, dissolve THPC in an appropriate amount of deionized water. If using, add sodium sulfite at this stage.

  • pH Adjustment: Begin stirring the solution. Slowly add the 50% NaOH solution dropwise while continuously monitoring the pH. Carefully adjust the pH to a stable value between 9.0 and 11.5. This step is exothermic; use an ice bath if necessary to maintain control.

  • Heating: Once the desired pH is reached, heat the reaction mixture to approximately 75°C with vigorous agitation.

  • Oxidation: Once the temperature is stable at 75°C, slowly add the hydrogen peroxide solution via the addition funnel over a period of 30-60 minutes. Monitor the internal temperature to control any exotherm.

  • Reaction: Maintain the reaction mixture at 75°C with continued stirring for 2 hours to ensure the reaction goes to completion.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Neutralize the solution with an appropriate acid if necessary.

    • The crude THPO solution can then be purified, preferably by passing it through a sequence of cation and anion exchange columns to remove salts and other impurities.[3]

    • The final product can be isolated by removing the water under reduced pressure.

Visualizations

Chemical Reaction Pathway

Reaction_Pathway THPC THPC Tetrakis(hydroxymethyl)phosphonium chloride THP_intermediate THP (in situ) Tris(hydroxymethyl)phosphine THPC->THP_intermediate Neutralization (e.g., NaOH) THPO THPO Tris(hydroxymethyl)phosphine oxide THP_intermediate->THPO Oxidant H₂O₂ or O₂ Oxidant->THP_intermediate Experimental_Workflow start Start: Dissolve THPC in Water ph_adjust Adjust pH to 9.0-11.5 with NaOH start->ph_adjust heat Heat Mixture to 75°C ph_adjust->heat add_h2o2 Slowly Add H₂O₂ Solution heat->add_h2o2 react Maintain at 75°C for 2 hours add_h2o2->react cool Cool to Room Temperature react->cool purify Purification (Ion Exchange Chromatography) cool->purify isolate Isolate Product (Solvent Evaporation) purify->isolate end Pure THPO isolate->end Troubleshooting_Logic start Problem: Low THPO Yield check_ph Was pH correctly adjusted to 9.0-11.5? start->check_ph check_temp Was reaction temp. maintained at ~75°C? check_ph->check_temp Yes solve_ph Solution: Use calibrated pH meter; Ensure proper mixing during base addition. check_ph->solve_ph No check_h2o2 Was H₂O₂ fresh and stoichiometry correct? check_temp->check_h2o2 Yes solve_temp Solution: Monitor internal temp; Use a regulated heating source. check_temp->solve_temp No check_time Was reaction time sufficient (e.g., 2h)? check_h2o2->check_time Yes solve_h2o2 Solution: Use fresh H₂O₂; Verify concentration; Recalculate molar equivalents. check_h2o2->solve_h2o2 No solve_time Solution: Ensure minimum reaction time is met; Monitor reaction progress if possible (e.g., TLC, NMR). check_time->solve_time No

References

Technical Support Center: Industrial Manufacturing of Recombinant Human Thrombopoietin (rhTPO)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the industrial-scale manufacturing of recombinant human Thrombopoietin (rhTPO).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Expression in E. coli

Question 1: We are observing very low yields of rhTPO in our E. coli expression system. What are the potential causes and how can we troubleshoot this?

Answer:

Low protein yield is a common challenge in recombinant protein production.[1][2] Several factors can contribute to this issue, from the genetic construct to the culture conditions.

Troubleshooting Steps:

  • Codon Usage Optimization: The sequence of your rhTPO gene may contain codons that are rarely used by E. coli.[3] This can slow down or even terminate protein translation.[4][5][6]

    • Solution: Synthesize a new version of the rhTPO gene that is optimized for E. coli's codon bias.[4][5][7] This can significantly increase expression levels.[7]

  • Plasmid and Host Strain Compatibility: The expression vector may not be optimal, or the host strain may not be suitable for your specific rhTPO construct.[3]

    • Solution: Ensure you are using a high-copy number plasmid with a strong, inducible promoter (e.g., T7). If toxicity is suspected, consider using a host strain with tighter control over basal expression, such as BL21(DE3)pLysS.[3][6]

  • Suboptimal Induction Conditions: The concentration of the inducer (e.g., IPTG), the cell density at induction (OD600), temperature, and induction duration all play a critical role.[3]

    • Solution: Perform small-scale pilot studies to optimize these parameters. Try varying the IPTG concentration (0.1 mM to 1 mM), induction temperature (16-30°C), and duration (3 hours to overnight).[3][6][8]

  • Protein Toxicity: The rhTPO protein itself might be toxic to the E. coli cells, leading to poor growth and low yield.[6]

    • Solution: Use a tightly regulated expression system to minimize protein expression before induction.[6] Lowering the induction temperature can also mitigate toxicity.[9]

Question 2: Our expressed rhTPO is forming insoluble inclusion bodies. How can we increase the yield of soluble protein?

Answer:

Inclusion bodies are insoluble aggregates of misfolded protein that are common when overexpressing foreign proteins in E. coli.[1][8][10] While this can sometimes simplify initial purification, obtaining soluble, active protein requires additional steps.

Troubleshooting Steps:

  • Lower Expression Temperature: High temperatures (e.g., 37°C) promote rapid protein synthesis, which can overwhelm the cell's folding machinery and lead to aggregation.[3]

    • Solution: Lower the induction temperature to a range of 16-25°C.[3] This slows down protein synthesis, allowing more time for proper folding.[3]

  • Optimize Inducer Concentration: High levels of inducer can lead to a very high rate of transcription and translation, promoting aggregation.[3]

    • Solution: Reduce the IPTG concentration. A lower concentration can slow down the rate of protein expression, which may improve solubility.[3][6]

  • Co-expression of Chaperones: The native E. coli chaperones may be insufficient to assist in the proper folding of the overexpressed rhTPO.

    • Solution: Co-express molecular chaperones, such as GroEL/GroES, which can aid in the correct folding of your protein.[3][11]

  • Solubilization and Refolding: If inclusion bodies are unavoidable, they must be solubilized and the protein refolded into its active conformation.

    • Solution: This is a multi-step process involving the isolation of inclusion bodies, solubilization using strong denaturants (e.g., urea, guanidine (B92328) hydrochloride), and subsequent refolding.[10][12][13][14]

Section 2: Purification

Question 3: We are experiencing significant loss of rhTPO during purification and the final product has low purity. What can be improved?

Answer:

Purification is a critical step to ensure a high-quality final product. Low yield and purity after purification can stem from inefficient cell lysis, protein degradation, or suboptimal chromatography conditions.[3]

Troubleshooting Steps:

  • Inefficient Cell Lysis: If the bacterial cells are not completely disrupted, a significant amount of rhTPO will not be released into the lysate.[3]

    • Solution: Optimize your lysis method. For sonication, adjust the duration, amplitude, and number of cycles. Combining methods, such as lysozyme (B549824) treatment followed by sonication, can improve efficiency.[3]

  • Protein Degradation: Proteases released during cell lysis can degrade your target protein.

    • Solution: Perform all purification steps at a low temperature (e.g., 4°C) and add a protease inhibitor cocktail to your lysis buffer.[1][3]

  • Suboptimal Chromatography Conditions: Issues with binding, washing, or elution during affinity or ion-exchange chromatography can lead to protein loss.[3]

    • Solution: Ensure the pH and ionic strength of your buffers are optimal for the binding of rhTPO to the resin. Perform small-scale experiments to optimize the wash and elution conditions to maximize purity while minimizing product loss.

Question 4: Our purified rhTPO is prone to aggregation. How can we prevent this?

Answer:

Protein aggregation can occur during purification, storage, or handling due to non-optimal solution conditions.[15]

Troubleshooting Steps:

  • Optimize Buffer Composition: The pH, ionic strength, and presence of certain additives in the buffer can significantly impact protein stability.

    • Solution: Screen a variety of buffer conditions to find the optimal formulation for your rhTPO.[15] The addition of stabilizers such as glycerol, sugars (sorbitol, sucrose), or amino acids (arginine) can prevent aggregation.[9][16]

  • Control Protein Concentration: High protein concentrations can favor aggregation.

    • Solution: Whenever possible, work with lower protein concentrations. If a high concentration is necessary, ensure the buffer is optimized for stability at that concentration.[9]

  • Use of Detergents: Low concentrations of non-ionic detergents can sometimes prevent aggregation.

    • Solution: Consider adding detergents like Polysorbate 20 or 80 to the final purified protein solution.[16]

Section 3: Quality Control & Formulation

Question 5: We are struggling with endotoxin (B1171834) contamination in our final rhTPO product. What are effective removal strategies?

Answer:

Endotoxins are lipopolysaccharides from the outer membrane of Gram-negative bacteria like E. coli and are a common and critical contaminant in recombinant protein preparations.[17][18] Their removal is essential for parenteral drug products.[17]

Effective Removal Strategies:

  • Affinity Chromatography: Resins with affinity for endotoxins, such as those based on polymyxin (B74138) B, can be used.[19]

  • Ion-Exchange Chromatography: Anion-exchange chromatography is often effective for endotoxin reduction, as endotoxins are negatively charged.[20]

  • Phase Separation with Triton X-114: This method has been shown to be highly effective, with a reduction in endotoxin levels greater than 99% and protein recovery greater than 90%.[19]

Question 6: What are the key considerations for developing a stable formulation for rhTPO?

Answer:

The stability of rhTPO is influenced by the purification process and the final formulation.[21] Degradation can occur through proteolysis, aggregation, oxidation, and deamidation.[21]

Key Formulation Strategies:

  • pH Optimization: The pH of the formulation is critical for protein stability.[22] A pH between 3 and 5 can often minimize deamidation and oxidation.[23]

  • Use of Buffers: Buffers such as citrate, acetate, and phosphate (B84403) are commonly used to maintain a stable pH in liquid formulations.[24]

  • Excipient Selection: The addition of stabilizers can enhance the shelf-life of the product.

    • Antioxidants/Chelators: To prevent oxidation.[24]

    • Sugars/Polyols: To provide stability, especially in frozen or lyophilized formulations.[22]

  • Storage Conditions: Proper storage, typically at low temperatures and protected from light, is essential to minimize degradation.[23]

Quantitative Data Summary

ParameterReported Value/RangeExpression System / ConditionSource
Expression Level ~12% of total cellular proteinE. coli (pKK233-2 vector)[25]
~6% of total bacterial proteinE. coli (pET28a vector)[11]
Increase from 10% to 46% of total proteinE. coli (with codon optimization)[7]
Purification Yield 2 mg/g of wet E. coli cellsE. coli[25]
Specific Activity 2 x 10^4 units/mgPurified from E. coli[25]
Endotoxin Removal >99% reductionTriton X-114 phase separation[19]
Protein Recovery (post-endotoxin removal) >90%Triton X-114 phase separation[19]

Experimental Protocols

Protocol 1: Inclusion Body Solubilization and Refolding

This protocol provides a general workflow for recovering rhTPO from inclusion bodies. Optimization will be required for your specific protein and process.

  • Inclusion Body Isolation:

    • Harvest E. coli cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA, with protease inhibitors).

    • Lyse the cells using sonication or high-pressure homogenization.

    • Centrifuge the lysate to pellet the inclusion bodies.

    • Wash the inclusion bodies with a buffer containing a mild detergent (e.g., Triton X-100) to remove cell debris and membrane proteins.

  • Solubilization:

    • Resuspend the washed inclusion bodies in a solubilization buffer containing a strong denaturant (e.g., 8 M Urea or 6 M Guanidine Hydrochloride in 50 mM Tris-HCl, pH 8.0) and a reducing agent (e.g., DTT or β-mercaptoethanol).[13]

    • Incubate with gentle agitation until the inclusion bodies are fully dissolved.

  • Refolding:

    • Slowly dilute the solubilized protein into a refolding buffer to allow for proper folding. Common methods include dilution, dialysis, or on-column refolding.[26]

    • The refolding buffer should be at a specific pH and may contain additives to promote folding and prevent aggregation, such as L-arginine or redox shuffling agents (e.g., a combination of reduced and oxidized glutathione).[13]

  • Purification of Refolded Protein:

    • Purify the refolded rhTPO using standard chromatography techniques (e.g., affinity, ion-exchange, size-exclusion) to remove unfolded/misfolded protein and other impurities.

Protocol 2: Endotoxin Removal using Triton X-114 Phase Separation

This protocol is adapted from a method shown to be highly effective for endotoxin removal.[19]

  • Preparation:

    • Prepare a 1% (w/v) solution of Triton X-114 in pyrogen-free water.

    • Cool all solutions and equipment to 4°C.

  • Procedure:

    • Add the 1% Triton X-114 solution to your protein sample to a final concentration of 0.5-1%.

    • Incubate the mixture at 4°C with gentle stirring for 30-60 minutes.

    • Transfer the mixture to a temperature of 37°C to induce phase separation. The solution will become cloudy.

    • Centrifuge the mixture at a temperature above the cloud point (e.g., 37°C) to separate the two phases. The upper aqueous phase contains the purified protein, and the lower detergent-rich phase contains the endotoxins.

    • Carefully collect the upper aqueous phase.

    • Repeat the process 1-2 more times to further reduce endotoxin levels.

  • Detergent Removal:

    • Remove residual Triton X-114 from the protein solution using hydrophobic interaction chromatography or a suitable resin.

Visualizations

Troubleshooting_Low_Yield Start Low rhTPO Yield Detected Q1 Is Codon Usage Optimized for E. coli? Start->Q1 A1_Yes Optimize Codon Usage Q1->A1_Yes No Q2 Are Induction Conditions Optimal? Q1->Q2 Yes A1_Yes->Q2 A2_Yes Test Different Temperatures, IPTG Concentrations, Durations Q2->A2_Yes No Q3 Is Protein Toxicity Suspected? Q2->Q3 Yes A2_Yes->Q3 A3_Yes Use Tighter Regulation Host Strain (e.g., BL21(DE3)pLysS) Q3->A3_Yes Yes End Yield Improved Q3->End No A3_Yes->End

Caption: Troubleshooting workflow for low rhTPO expression yield.

Inclusion_Body_Processing cluster_0 Upstream cluster_1 Processing cluster_2 Downstream Harvest Harvest Cells Lysis Cell Lysis Harvest->Lysis Wash Wash Inclusion Bodies Lysis->Wash Solubilize Solubilize in 8M Urea Wash->Solubilize Refold Refold by Dilution Solubilize->Refold Purify Purify Active Protein (Chromatography) Refold->Purify QC Quality Control Purify->QC Endotoxin_Removal_Pathway Start Purified rhTPO with Endotoxin Contamination Method1 Anion-Exchange Chromatography Start->Method1 Method2 Affinity Chromatography (e.g., Polymyxin B) Start->Method2 Method3 Triton X-114 Phase Separation Start->Method3 QC LAL Test for Endotoxin Level Method1->QC Method2->QC Method3->QC Pass Endotoxin Level Acceptable QC->Pass Pass Fail Repeat or Combine Methods QC->Fail Fail Fail->Start

References

Safe handling and storage of Tris(hydroxymethyl)phosphine oxide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for the safe handling, storage, and use of Tris(hydroxymethyl)phosphine oxide (THPO) in a research and development setting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound, (HOCH2)3PO (THPO), is an organophosphorus compound recognized for its utility as a flame retardant.[1] It serves as a polyol and is often used as a crosslinker or chain-extender in the production of flame-retardant materials such as polyurethanes, polyethers, and polyesters.[1] Additionally, it is an intermediate in the synthesis of other organophosphorus compounds.[2]

Q2: What are the main hazards associated with this compound?

A2: According to aggregated GHS information from multiple sources, this compound is reported as not meeting GHS hazard criteria.[1] However, it is crucial to handle it with care, as with all laboratory chemicals. It is important to distinguish THPO from its precursor, Tris(hydroxymethyl)phosphine, which is classified as toxic if swallowed, causes skin irritation, and serious eye damage.[3]

Q3: What personal protective equipment (PPE) should I wear when handling this compound?

A3: Standard laboratory PPE is recommended. This includes safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves.[4] Ensure gloves are inspected for integrity before use and employ proper glove removal technique to avoid skin contact.[4] Work should be conducted in a well-ventilated area or under a chemical fume hood.[3]

Q4: How should I properly store this compound?

A4: THPO should be stored in a cool, dry, and well-ventilated place in a tightly sealed container.[5] Some sources indicate it is hygroscopic and air-sensitive, so storage under an inert atmosphere may be advisable.[4]

Q5: What materials are incompatible with this compound?

A5: THPO is an alcohol and can react readily with isocyanates, epoxides, aziridines, and carboxylic acid derivatives.[1] It can also react with compounds containing E-Cl bonds where E can be Phosphorus (P), Silicon (Si), or Sulfur (S).[1]

Q6: What should I do in case of a spill?

A6: For a small spill, you should wear appropriate PPE, sweep up the solid material, and place it into a suitable, closed container for disposal.[3][4] Avoid creating dust.[4] Ensure the area is well-ventilated. Prevent the spilled material from entering drains.[4]

Q7: How should I dispose of this compound waste?

A7: Dispose of waste in accordance with local, regional, and national regulations. One method for disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Incomplete reaction or low yield Poor quality or degraded THPO.Ensure the THPO is of high purity and has been stored correctly to prevent degradation. Consider using a fresh batch.
Reaction conditions not optimized.Review the reaction temperature, time, and stoichiometry of reactants.
Unexpected side products THPO reacting with other functional groups.Protect sensitive functional groups in your reactants before introducing THPO.
Contamination of reagents.Ensure all reactants and solvents are pure and dry.
Difficulty in product purification Residual THPO in the product mixture.Due to its polar nature, consider aqueous extraction or column chromatography with a polar stationary phase for removal.

Quantitative Data Summary

Property Value Source
Molecular Formula C3H9O4P[1]
Molecular Weight 140.07 g/mol [1]
Appearance Colorless or pale yellow liquid[5]
Storage Temperature Room temperature[6]

Experimental Protocols

Protocol for Handling and Dispensing this compound
  • Preparation : Before handling, ensure you are in a well-ventilated laboratory and are wearing the appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Dispensing : If working with a solid form, carefully weigh the desired amount in a fume hood to avoid inhalation of any dust. If it is a liquid, use a calibrated pipette or syringe.

  • Reaction Setup : Add the THPO to your reaction vessel under controlled conditions, considering its reactivity with other chemicals.

  • Cleaning : After use, decontaminate any surfaces that may have come into contact with THPO using an appropriate solvent and cleaning agent. Dispose of all contaminated materials as hazardous waste.

Protocol for Storage of this compound
  • Container : Ensure the compound is stored in its original, tightly sealed container.

  • Atmosphere : For long-term storage, consider flushing the container with an inert gas like nitrogen or argon to minimize contact with air and moisture.[4]

  • Location : Store the container in a cool, dry, and well-ventilated area away from incompatible materials.[5]

  • Labeling : Clearly label the container with the chemical name, date received, and any hazard warnings.

Visualizations

handling_workflow prep Preparation - Don PPE (Gloves, Goggles, Lab Coat) - Ensure proper ventilation weigh Weighing & Dispensing - Use fume hood - Avoid dust generation prep->weigh Proceed transfer Transfer to Reaction - Add to vessel under controlled conditions weigh->transfer Proceed cleanup Cleanup - Decontaminate surfaces - Dispose of waste properly transfer->cleanup After use storage Storage - Tightly sealed container - Cool, dry, well-ventilated area cleanup->storage If remainder

Caption: General workflow for handling this compound.

troubleshooting_tree issue Experimental Issue Encountered incomplete_reaction Incomplete Reaction / Low Yield issue->incomplete_reaction side_products Unexpected Side Products issue->side_products purification_difficulty Purification Difficulty issue->purification_difficulty check_reagent Check THPO Quality & Storage incomplete_reaction->check_reagent protect_groups Protect Reactive Groups on Substrate side_products->protect_groups extraction Consider Aqueous Extraction purification_difficulty->extraction optimize_conditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) check_reagent->optimize_conditions If quality is good check_purity Verify Purity of All Reagents protect_groups->check_purity If protection is not the issue chromatography Use Polar Column Chromatography extraction->chromatography If extraction is insufficient

Caption: Troubleshooting decision tree for experiments involving THPO.

References

Technical Support Center: Managing the Hygroscopic Nature of THPO in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the hygroscopic properties of Tris(hydroxymethyl)phosphine oxide (THPO) in experimental settings. The following troubleshooting guides and FAQs address common issues and provide detailed protocols to ensure experimental success and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is THPO and why is its hygroscopic nature a concern?

A1: this compound (THPO) is a reactive organophosphorus polyol with the chemical formula (HOCH₂)₃PO.[1] It is commonly used as a reactive flame retardant, a crosslinker in polymer synthesis (e.g., polyurethanes), and an intermediate in the synthesis of other organophosphorus compounds.[1] Its hygroscopic nature means it readily absorbs moisture from the atmosphere. This can lead to several experimental problems, including:

  • Inaccurate measurements: The absorbed water increases the mass of the THPO, leading to errors in stoichiometry and concentration calculations.

  • Altered reaction kinetics: Water can act as a reactant or a catalyst, changing the rate and outcome of the intended reaction.

  • Formation of byproducts: The presence of water can lead to undesirable side reactions, reducing the yield and purity of the desired product.

  • Changes in physical properties: Absorbed moisture can cause the crystalline THPO to become sticky or even dissolve, making it difficult to handle.

Q2: How should I store THPO to minimize water absorption?

A2: Proper storage is the first line of defense against the hygroscopic nature of THPO. The following storage conditions are recommended:

  • Airtight Containers: Store THPO in a tightly sealed container to prevent exposure to atmospheric moisture.

  • Dry Environment: Keep the container in a desiccator containing a suitable drying agent (e.g., silica (B1680970) gel, calcium chloride).

  • Inert Atmosphere: For long-term storage or for highly sensitive experiments, storing THPO under an inert atmosphere (e.g., nitrogen or argon) is recommended.

  • Cool and Well-Ventilated Area: Store the container in a cool, dry, and well-ventilated location.

Q3: How can I determine the water content of my THPO sample?

A3: It is crucial to determine the water content of your THPO sample before use, especially if it has been stored for a prolonged period or if the storage conditions were not ideal. The gold standard for water content determination is Karl Fischer titration .[2][3] This method is highly specific to water and can accurately measure even trace amounts.[3] Another technique is Thermogravimetric Analysis (TGA) , which measures the mass loss of a sample as it is heated. The initial weight loss at lower temperatures can be attributed to the evaporation of absorbed water.

Q4: What are the best practices for handling THPO in the laboratory?

A4: To minimize moisture absorption during handling, follow these best practices:

  • Work in a controlled environment: Whenever possible, handle THPO in a glove box with a dry, inert atmosphere.[4] If a glove box is not available, work quickly and efficiently to minimize exposure time to the ambient air.

  • Use dry equipment: Ensure all glassware, spatulas, and other equipment are thoroughly dried in an oven before use.[5]

  • Dispense quickly: Weigh out the required amount of THPO as quickly as possible and immediately reseal the container.

  • Pre-weigh in a sealed vial: For multiple experiments, consider pre-weighing aliquots of THPO into sealed vials within a controlled environment to avoid repeatedly opening the main stock container.

Troubleshooting Guides

Issue 1: Inconsistent Reaction Yields or Product Purity in Polyurethane Synthesis

Possible Cause: The hygroscopic nature of THPO, a polyol, can introduce water into the polyurethane reaction. Water reacts with the isocyanate component, leading to the formation of unstable carbamic acid which decomposes into an amine and carbon dioxide. This side reaction consumes the isocyanate, alters the stoichiometry, and can introduce urea (B33335) linkages, affecting the final polymer properties and potentially causing foaming.[5]

Troubleshooting Steps:

  • Quantify Water Content: Before starting the synthesis, determine the water content of your THPO sample using Karl Fischer titration.[3]

  • Dry the THPO: If the water content is significant, dry the THPO under vacuum at a temperature below its decomposition point.

  • Use Anhydrous Solvents: Ensure all solvents used in the reaction are anhydrous.

  • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (nitrogen or argon) to prevent moisture from the air from interfering.[6]

  • Moisture Scavengers: Consider the use of moisture scavengers in the reaction mixture, but ensure they are compatible with the reaction chemistry.

Issue 2: Poor Performance of THPO-based Flame Retardants

Possible Cause: The effectiveness of THPO as a flame retardant often relies on its ability to promote char formation and release phosphorus radicals in the condensed and gas phases during combustion.[1] The presence of absorbed water can alter the thermal decomposition pathway of THPO, potentially reducing its flame retardant efficiency.

Troubleshooting Steps:

  • Ensure Dryness of THPO: As with synthesis, verify the dryness of the THPO before incorporating it into the material.

  • Control Moisture in Formulation: When blending THPO with a polymer matrix, ensure that all components of the formulation are dry.

  • Monitor Processing Conditions: During processing (e.g., extrusion, molding), high humidity in the processing environment can introduce moisture. Control the humidity of the processing area where possible.

  • Evaluate Final Product Moisture Content: After processing, consider measuring the moisture content of the final flame-retardant material to correlate with its performance.

Quantitative Data Summary

Analytical MethodPrincipleTypical PrecisionApplication for THPO
Karl Fischer Titration Chemical reaction with iodine specific to water0.0001% to 100% water content[3]Highly recommended for accurate determination of water content in THPO solids and solutions.[2][3]
Thermogravimetric Analysis (TGA) Measurement of mass loss upon heatingDependent on instrument sensitivityUseful for determining the total volatile content, where the initial mass loss at lower temperatures corresponds to water.
Dynamic Vapor Sorption (DVS) Gravimetric measurement of water vapor uptakeHigh sensitivity to mass changesCan be used to study the hygroscopic behavior of THPO by measuring its mass change as a function of relative humidity.[7]

Experimental Protocols

Protocol 1: Determination of Water Content in THPO using Karl Fischer Titration

Objective: To accurately quantify the water content in a sample of THPO.

Materials:

  • THPO sample

  • Karl Fischer titrator (volumetric or coulometric)

  • Anhydrous methanol (B129727) or other suitable solvent

  • Karl Fischer reagent

  • Dry glassware and syringes

Methodology:

  • Instrument Preparation: Set up the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration cell is dry and sealed from atmospheric moisture.

  • Solvent Preparation: Add a precise volume of anhydrous methanol to the titration cell and titrate to a dry endpoint with the Karl Fischer reagent to eliminate any residual water in the solvent.

  • Sample Preparation: In a dry environment (e.g., a glove box), accurately weigh a sample of THPO.

  • Sample Introduction: Quickly and carefully introduce the weighed THPO sample into the titration cell.

  • Titration: Start the titration. The Karl Fischer reagent will be added until all the water from the sample has been consumed.

  • Calculation: The instrument's software will automatically calculate the water content based on the amount of Karl Fischer reagent consumed. The result is typically expressed as a percentage or in parts per million (ppm).

Protocol 2: General Procedure for Polyurethane Synthesis using THPO under Anhydrous Conditions

Objective: To synthesize a polyurethane using THPO as the polyol component while minimizing the impact of its hygroscopic nature.

Materials:

  • Dried THPO (water content < 0.05%)

  • Diisocyanate (e.g., MDI, TDI)

  • Anhydrous solvent (e.g., dry THF, DMF)

  • Catalyst (e.g., dibutyltin (B87310) dilaurate)

  • Dry glassware (oven-dried and cooled under an inert atmosphere)

  • Schlenk line or glove box for inert atmosphere operations

Methodology:

  • Drying of Reagents: Dry the THPO under vacuum. Ensure the diisocyanate is of high purity and has a low hydrolyzable chloride content. Dry all solvents using appropriate methods (e.g., distillation over a drying agent).

  • Reaction Setup: Assemble the reaction glassware (e.g., a three-necked flask with a mechanical stirrer, condenser, and nitrogen inlet) while hot and cool under a stream of dry nitrogen.[4]

  • Charging the Reactor: Under a positive pressure of nitrogen, charge the dried THPO and anhydrous solvent to the reaction flask.

  • Dissolution: Stir the mixture until the THPO is completely dissolved.

  • Addition of Diisocyanate: Slowly add the diisocyanate to the reaction mixture dropwise using a syringe or dropping funnel. Monitor the temperature of the reaction, as the reaction is exothermic.

  • Catalyst Addition: After the addition of the diisocyanate, add the catalyst to the reaction mixture.

  • Reaction: Maintain the reaction at the desired temperature and stir for the specified time until the desired degree of polymerization is achieved.

  • Work-up: Quench the reaction and precipitate the polymer in a non-solvent. Filter and dry the polyurethane product under vacuum.

Visualizations

Experimental_Workflow_for_Handling_THPO cluster_storage Storage cluster_preparation Pre-Experiment Preparation cluster_handling Experiment Handling storage Store THPO in Airtight Container in Desiccator kf_analysis Determine Water Content (Karl Fischer Titration) storage->kf_analysis Sample drying Dry THPO (if necessary) kf_analysis->drying High Water Content glovebox Handle in Glove Box (Inert Atmosphere) kf_analysis->glovebox Low Water Content drying->glovebox weighing Weigh Quickly glovebox->weighing reaction Use Dry Glassware & Solvents weighing->reaction

Caption: Workflow for handling hygroscopic THPO.

Troubleshooting_Polyurethane_Synthesis cluster_solutions Corrective Actions problem Inconsistent PU Properties (Sticky, Foaming, Low MW) cause Moisture Contamination (from THPO or environment) problem->cause solution Implement Anhydrous Protocol cause->solution dry_thpo Dry THPO solution->dry_thpo dry_solvents Use Anhydrous Solvents solution->dry_solvents inert_atm Work under N2/Ar solution->inert_atm check_isocyanate Verify Isocyanate Quality solution->check_isocyanate

Caption: Troubleshooting logic for polyurethane synthesis issues.

References

Technical Support Center: Disposal of Tris(hydroxymethyl)phosphine oxide (THPO) Waste

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for the safe handling and disposal of Tris(hydroxymethyl)phosphine oxide (THPO) waste. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound (THPO) and in what types of experiments is it commonly used?

A1: this compound (THPO) is an organophosphorus compound with the chemical formula C3H9O4P.[1] It is characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to three hydroxymethyl (-CH2OH) groups.[1] This structure makes it a polar and reactive molecule.[1] THPO is primarily used as an intermediate in the synthesis of other organophosphorus compounds, such as phosphine (B1218219) ligands and specialized flame retardants.[1] Its high phosphorus content also makes it a valuable component for enhancing the fire safety of materials like polyurethane foams.[1]

Q2: What are the primary hazards associated with THPO waste?

A2: While specific toxicity data for THPO is not extensively documented, the safety data for its precursor, Tris(hydroxymethyl)phosphine, indicates that it can cause skin irritation, serious eye damage, and respiratory irritation.[2] Due to the structural similarity, it is prudent to handle THPO with similar precautions. Thermal decomposition of related organophosphorus compounds can release irritating gases and vapors, including oxides of phosphorus, carbon monoxide, and carbon dioxide.[2]

Q3: Can I dispose of small amounts of THPO waste down the drain?

A3: No, you should not dispose of THPO waste down the drain.[2] It is soluble in water, which means it can easily be mobile in the environment.[2] Organophosphorus compounds can be harmful to aquatic life, and their environmental fate is a significant concern. Always treat THPO waste as hazardous chemical waste.

Q4: How should I store THPO waste before disposal?

A4: THPO waste should be collected in a designated, properly labeled, and sealed container. The container should be made of a material compatible with the waste. Store the waste container in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents, halogens, and oxygen.[2]

Q5: What are the general guidelines for the disposal of THPO waste?

A5: THPO waste should be disposed of as hazardous chemical waste through an approved waste disposal plant.[2][3] Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2] Never mix THPO waste with other waste streams unless you are certain of their compatibility.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Accidental spill of THPO solution. Improper handling or container failure.Ensure adequate ventilation and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2] Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, sealed container for disposal as hazardous waste.[4] Avoid generating dust if the spilled material is solid.[2]
The pH of the aqueous THPO waste is unknown. Experimental conditions may have altered the pH.Before any treatment or disposal, test the pH of the waste stream using pH paper or a calibrated pH meter. This is crucial for determining the appropriate disposal pathway and avoiding incompatible mixing.
Uncertainty about the concentration of THPO in a waste stream. Incomplete reaction or carry-over from a previous step.Treat the waste as if it contains the highest possible concentration of THPO. This ensures that you take the most stringent safety precautions. If necessary for disposal documentation, analytical testing may be required to determine the precise concentration.
Crystallization of THPO in the waste container. THPO is a solid at room temperature and may precipitate from a concentrated solution.If the solid can be safely redissolved, you may add a small amount of a compatible solvent (e.g., water) to the waste container. If not, the solid waste should be disposed of in a properly labeled solid waste container.

Quantitative Data

The following table summarizes key quantitative data for this compound.

PropertyValueReference
Molecular Formula C3H9O4P[1]
Molecular Weight 140.07 g/mol [1]
Appearance White powder/solid[2]
Melting Point 56-58 °C[5]
Solubility Soluble in water[2]

Experimental Protocols

Disclaimer: The following protocol is a suggested method for the lab-scale degradation of aqueous THPO waste based on general principles of organophosphorus compound chemistry. This procedure has not been validated for THPO specifically. Researchers must first test and validate this procedure on a small scale in a controlled laboratory environment before applying it to larger quantities of waste. Always perform a thorough risk assessment before starting any new chemical procedure.

Suggested Protocol for Oxidative Degradation of Aqueous THPO Waste

This protocol aims to oxidize the phosphine oxide to less harmful phosphate (B84403) species.

Materials:

  • Aqueous THPO waste

  • 30% Hydrogen peroxide (H₂O₂)

  • 1 M Sodium hydroxide (B78521) (NaOH) solution

  • 1 M Sulfuric acid (H₂SO₄) solution

  • pH paper or calibrated pH meter

  • Stir plate and stir bar

  • Ice bath

  • Appropriate personal protective equipment (chemical-resistant gloves, safety goggles, lab coat)

Procedure:

  • Preparation: Conduct the entire procedure in a certified chemical fume hood. Ensure an eyewash station and safety shower are accessible.[3]

  • pH Adjustment:

    • Place the beaker containing the aqueous THPO waste on a stir plate and begin gentle stirring.

    • Slowly add 1 M NaOH solution dropwise to adjust the pH of the waste to >10. Monitor the pH using pH paper or a pH meter. This basic condition facilitates the oxidative degradation.

  • Oxidation:

    • Place the beaker in an ice bath to control the temperature, as the oxidation reaction can be exothermic.

    • Slowly and carefully add 30% hydrogen peroxide to the basic THPO solution. A common starting point is a 1:1 molar ratio of H₂O₂ to the estimated amount of THPO in the waste.

    • Stir the reaction mixture at room temperature for at least 24 hours to ensure complete degradation.

  • Neutralization:

    • After the reaction period, slowly add 1 M sulfuric acid to neutralize the solution to a pH between 6 and 8.

  • Disposal:

    • Once neutralized, the resulting solution, containing primarily inorganic phosphate salts, can be disposed of in accordance with local regulations for aqueous waste.

Visualizations

THPO_Waste_Disposal_Workflow THPO Waste Disposal Workflow start Start: THPO Waste Generated characterize Characterize Waste - Solid or Liquid? - Aqueous or Organic? - pH? start->characterize storage Store in a Labeled, Sealed, Compatible Container characterize->storage decision Disposal Decision storage->decision small_scale Small Scale Aqueous Waste? decision->small_scale Aqueous large_scale Large Scale or Organic Solvent Waste decision->large_scale Organic/Large Scale treat Lab-Scale Treatment (e.g., Oxidative Degradation) small_scale->treat Yes small_scale->large_scale No neutralize Neutralize and Dispose of Aqueous Waste treat->neutralize end End of Process neutralize->end hazmat Dispose as Hazardous Waste via Certified Vendor large_scale->hazmat hazmat->end

Caption: Decision workflow for the disposal of THPO waste.

Signaling_Pathway Logical Relationship for THPO Waste Management exp Experiment Using THPO waste Generation of THPO Waste exp->waste ppe Use Appropriate PPE waste->ppe segregate Segregate Waste ppe->segregate label Label Container Clearly segregate->label store Store Safely label->store dispose Dispose via Approved Route store->dispose document Document Disposal dispose->document

Caption: Key steps in the safe management of THPO waste.

References

Technical Support Center: Controlled THP to THPO Conversion and Prevention of Unwanted Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with triarylphosphines (THP) and their conversion to triarylphosphine oxides (THPO). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you manage and prevent unwanted oxidation during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of unwanted THPO formation in my THP sample?

A1: The primary cause of unwanted triarylphosphine oxide (THPO) formation is the oxidation of the triarylphosphine (THP). While triarylphosphines are generally less susceptible to air oxidation than their trialkyl counterparts, they can still react with atmospheric oxygen, especially when in solution.[1][2] This process can be slow for solid triphenylphosphine (B44618) but is more significant in solution.[2]

Q2: How can I minimize the oxidation of my THP during storage?

A2: To minimize oxidation during storage, it is crucial to handle and store triarylphosphines under an inert atmosphere, such as nitrogen or argon.[3][4] For highly sensitive phosphines, storage in a glovebox is ideal.[3][4][5] If a glovebox is not available, using Schlenk flasks and ensuring a positive pressure of inert gas can significantly reduce oxidation.[4] Storing the solid compound in a tightly sealed container, purged with an inert gas, is a standard practice.

Q3: My THP is already contaminated with THPO. How can I purify it?

A3: Unwanted triarylphosphine oxide can be removed from a triarylphosphine sample by recrystallization.[1] This method takes advantage of the polarity difference between the nonpolar THP and the more polar THPO.[1] A common procedure involves recrystallizing the contaminated THP from hot ethanol (B145695) or isopropanol.[1]

Q4: Are there any chemical methods to protect THP from oxidation during a reaction where it is a reagent?

A4: Yes, one effective method is to protect the triarylphosphine as its borane (B79455) adduct. Diphenylphosphine-borane adducts, for example, are significantly more stable to air than the free phosphine (B1218219).[6] The borane protecting group can be removed later in the synthetic sequence when the free phosphine is required.[6]

Troubleshooting Guides

This section addresses specific issues you might encounter during the handling of THP and its conversion to THPO.

Issue 1: My solid THP sample shows signs of oxidation over time.
Possible Cause Troubleshooting Step Expected Outcome
Improper storage containerTransfer the THP to a container with a tight-fitting seal, preferably a Schlenk flask.Reduced exposure to atmospheric oxygen.
Exposure to air during handlingHandle the solid THP under a blanket of inert gas (nitrogen or argon). Minimize the time the container is open to the atmosphere.Minimized contact with oxygen during transfers.
Long-term storage in a standard vialFor long-term storage, consider sealing the THP in an ampoule under vacuum or inert gas.[5]Prevention of gradual oxidation over extended periods.
Issue 2: Significant THPO formation is observed when my THP is in solution.
Possible Cause Troubleshooting Step Expected Outcome
Oxygen dissolved in the solventDegas the solvent thoroughly before use. Common methods include freeze-pump-thaw cycles or sparging with an inert gas.Removal of dissolved oxygen that can react with the THP.
Headspace in the reaction vessel contains airPurge the reaction vessel with an inert gas before adding the solvent and THP. Maintain a positive pressure of inert gas throughout the experiment using a bubbler.[7]An inert atmosphere is maintained above the solution, preventing oxidation.
Use of solvents that can promote oxidationWhile less common for triarylphosphines, be mindful of the solvent choice. Ensure the solvent is of high purity and free from peroxides.Reduced risk of solvent-mediated oxidation pathways.
Issue 3: My controlled oxidation of THP to THPO is not proceeding cleanly.
Possible Cause Troubleshooting Step Expected Outcome
Inefficient oxidizing agentSelect an appropriate oxidizing agent for a clean conversion. Hydrogen peroxide is a common choice, but care must be taken to manage adduct formation and remove excess water.[8] Supercritical nitrous oxide has also been shown to be an effective oxidant.[9]A more selective and complete conversion to THPO with fewer side products.
Side reactions due to harsh conditionsConsider milder oxidation methods. Photooxidation in the presence of air can be a catalyst-free and clean method for converting triarylphosphines to their oxides.[10]Reduced formation of byproducts from degradation of starting material or product.
Incomplete reactionMonitor the reaction progress using techniques like 31P NMR spectroscopy to determine the optimal reaction time.Ensure the reaction goes to completion, minimizing the amount of unreacted THP in the final product.

Experimental Protocols

Protocol 1: Purification of Triphenylphosphine (TPP) from Triphenylphosphine Oxide (TPPO) by Recrystallization
  • Dissolution: Dissolve the impure TPP in a minimum amount of hot ethanol or isopropanol.[1]

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization of the less soluble TPP.

  • Filtration: Collect the TPP crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining dissolved TPPO.

  • Drying: Dry the purified TPP crystals under vacuum.

Protocol 2: Handling of Air-Sensitive Triarylphosphines using a Schlenk Line
  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.[7]

  • Inert Atmosphere: Assemble the glassware on a Schlenk line and purge with an inert gas (e.g., by three vacuum/inert gas cycles).

  • Solid Transfer: If transferring a solid THP, do so under a positive flow of inert gas.

  • Solvent Transfer: Transfer degassed solvents via cannula or syringe.[5][7]

  • Reaction: Maintain a positive pressure of inert gas throughout the reaction, monitored by a bubbler.[7]

Visualizations

Troubleshooting_Unwanted_Oxidation cluster_storage Storage Issues cluster_solution In-Solution Issues Storage_Issue Unwanted THPO in Solid THP Improper_Container Improper Container Storage_Issue->Improper_Container Cause Air_Exposure Air Exposure During Handling Storage_Issue->Air_Exposure Cause Sol_Container Use Schlenk Flask or Ampoule Improper_Container->Sol_Container Solution Sol_Inert_Handling Handle Under Inert Gas Air_Exposure->Sol_Inert_Handling Solution Solution_Issue THPO Formation in Solution Dissolved_O2 Dissolved Oxygen Solution_Issue->Dissolved_O2 Cause Air_Headspace Air in Headspace Solution_Issue->Air_Headspace Cause Sol_Degas Degas Solvents (Freeze-Pump-Thaw) Dissolved_O2->Sol_Degas Solution Sol_Purge Purge with Inert Gas Air_Headspace->Sol_Purge Solution

Caption: Troubleshooting unwanted THP oxidation.

Experimental_Workflow_Handling_THP start Start: Handling Air-Sensitive THP dry_glassware Oven-Dry Glassware start->dry_glassware cool_under_inert Cool Under Inert Gas dry_glassware->cool_under_inert assemble_schlenk Assemble on Schlenk Line cool_under_inert->assemble_schlenk purge_system Purge System (Vacuum/Inert Gas Cycles) assemble_schlenk->purge_system transfer_thp Transfer THP Under Positive Inert Flow purge_system->transfer_thp add_degassed_solvent Add Degassed Solvent via Cannula/Syringe transfer_thp->add_degassed_solvent run_reaction Run Reaction Under Positive Inert Pressure add_degassed_solvent->run_reaction end End of Procedure run_reaction->end

Caption: Workflow for handling air-sensitive THP.

References

Validation & Comparative

A Researcher's Guide to Characterization Techniques for THPO-Based Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of photocurable polymers is paramount. This guide provides a comparative overview of essential characterization techniques for polymers synthesized using diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) and other phosphine (B1218219) oxide-based photoinitiators.[1] These polymers are integral to advancements in fields ranging from drug delivery and tissue engineering to 3D printing and advanced coatings.

This document outlines the primary analytical methods for evaluating the structural, thermal, and mechanical properties of these specialized polymers, presenting comparative data and detailed experimental protocols to support your research and development efforts.

Core Characterization Techniques: A Comparative Overview

A multi-faceted approach is necessary to fully characterize THPO-based polymers. Key properties include molecular weight distribution, chemical structure confirmation, degree of monomer-to-polymer conversion, thermal stability, and mechanical behavior. The following techniques are considered industry standards for these assessments.[2][3]

Structural and Molecular Weight Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy and Gel Permeation Chromatography (GPC) are fundamental for confirming the polymer's chemical structure and determining its molecular weight distribution, respectively.[4][5]

  • NMR Spectroscopy provides detailed insight into the molecular structure, confirming the successful incorporation of monomers and identifying end-groups.[2][4][6]

  • Gel Permeation Chromatography (GPC) , also known as Size Exclusion Chromatography (SEC), separates polymer chains by size to determine molecular weight averages (Mn, Mw) and the Polydispersity Index (PDI), which indicates the breadth of the molecular weight distribution.[2][4]

Curing and Conversion Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy is a rapid and effective method for monitoring the polymerization process by quantifying the degree of conversion (DC) of monomer double bonds.[7][8][9]

  • FTIR Spectroscopy tracks the disappearance of specific vibrational bands, such as the C=C bond peak (typically around 1635 cm⁻¹), relative to an internal standard peak (e.g., a carbonyl C=O band) that remains unchanged during polymerization.[7][8]

Thermal and Mechanical Properties

Differential Scanning Calorimetry (DSC) , Thermogravimetric Analysis (TGA) , and Dynamic Mechanical Analysis (DMA) are essential for understanding the material's behavior under thermal stress and mechanical load.[10][11][12]

  • DSC measures heat flow to identify thermal transitions like the glass transition temperature (Tg), melting point (Tm), and crystallization events.[2][13]

  • TGA evaluates thermal stability and composition by measuring mass changes as a function of temperature.[3][14]

  • DMA provides information on the viscoelastic properties of the polymer, including the storage modulus (E'), loss modulus (E''), and damping factor (tan δ).[12][15]

Comparative Data for Polymer Characterization

The following table summarizes typical quantitative data obtained from the characterization of phosphine oxide-containing polymers. These values serve as a reference for comparing different formulations and processing conditions.

Technique Parameter Measured Typical Value Range Significance
GPC Number-Average Molecular Weight (Mn)10,000 - 100,000 g/mol Influences mechanical properties like strength and toughness.
Polydispersity Index (PDI)1.5 - 3.0Describes the uniformity of polymer chain lengths.[2]
FTIR Degree of Conversion (DC)50% - 95%Indicates the extent of polymerization, affecting final properties.[16][17]
DSC Glass Transition Temperature (Tg)40 °C - 150 °CDefines the temperature at which the polymer transitions from a rigid to a rubbery state.[12][18]
TGA Decomposition Temperature (Td, 10% loss)350 °C - 500 °CIndicates the upper limit of the material's thermal stability.[18]
DMA Storage Modulus (E') at 25 °C1 - 3 GPaRepresents the material's stiffness and elastic response.

Experimental Protocols

Detailed and consistent methodologies are crucial for obtaining reproducible data. Below are standard operating procedures for key characterization techniques.

Protocol 1: Molecular Weight Determination via GPC
  • Instrumentation: Agilent 1260 Infinity II LC System or equivalent, equipped with a refractive index (RI) detector.

  • Columns: Two PLgel 5 µm MIXED-D columns in series.

  • Mobile Phase: HPLC-grade Tetrahydrofuran (THF).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 40 °C.

  • Calibration: Use a series of narrow-polydispersity polystyrene standards ranging from 500 to 2,000,000 g/mol .

  • Sample Preparation: Dissolve 2-3 mg of the THPO-based polymer in 1 mL of THF. Gently agitate until fully dissolved. Filter the solution through a 0.45 µm PTFE syringe filter before injection.

  • Analysis: Inject 50-100 µL of the sample. Analyze the resulting chromatogram using appropriate software to calculate Mn, Mw, and PDI relative to the polystyrene calibration curve.

Protocol 2: Degree of Conversion (DC) Measurement via FTIR
  • Instrumentation: PerkinElmer Spectrum Two FTIR spectrometer or equivalent, equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation:

    • Uncured (Monomer): Place a small drop of the liquid resin formulation directly onto the ATR crystal. Record the spectrum.

    • Cured (Polymer): Cure the resin formulation under a UV LED lamp (365-405 nm) for a specified time (e.g., 60 seconds). Ensure the cured polymer film is in firm contact with the ATR crystal and record the spectrum.

  • Data Acquisition: Collect spectra from 4000 to 650 cm⁻¹ with a resolution of 4 cm⁻¹ and an average of 16 scans.

  • Calculation: The degree of conversion is calculated using the following formula, which compares the absorbance peak height of the reactive aliphatic C=C bond (AC=C, ~1635 cm⁻¹) against an internal standard peak that does not change during polymerization, such as the aromatic C=C bond (AAromatic, ~1608 cm⁻¹) or a carbonyl C=O group.[16]

    • DC (%) = [1 - ( (AC=C / AAromatic)polymer / (AC=C / AAromatic)monomer )] x 100

Protocol 3: Thermal Property Analysis via DSC
  • Instrumentation: TA Instruments DSC 250 or equivalent.

  • Sample Preparation: Accurately weigh 5-10 mg of the cured polymer into a Tzero aluminum pan and hermetically seal it.

  • Thermal Program:

    • Equilibrate at 25 °C.

    • Ramp from 25 °C to 200 °C at a heating rate of 10 °C/min under a nitrogen atmosphere (flow rate 50 mL/min).

    • Hold at 200 °C for 2 minutes to erase thermal history.

    • Cool down to 25 °C at 10 °C/min.

    • Ramp again from 25 °C to 200 °C at 10 °C/min.

  • Analysis: Determine the glass transition temperature (Tg) from the midpoint of the step transition in the heat flow curve during the second heating scan.

Visualization of Characterization Workflow

To streamline the characterization process, a logical workflow ensures that foundational properties are confirmed before proceeding to more complex analyses.

G cluster_synthesis Step 1: Synthesis & Curing cluster_structural Step 2: Structural & Molecular Confirmation Synthesis Polymer Synthesis (Monomers + THPO) Curing UV Curing (e.g., 385 nm LED) Synthesis->Curing FTIR_Monomer FTIR Analysis (Uncured) Curing->FTIR_Monomer FTIR_Polymer FTIR Analysis (Cured) Curing->FTIR_Polymer GPC GPC Analysis Curing->GPC NMR NMR Spectroscopy Curing->NMR DC_Calc Calculate Degree of Conversion FTIR_Monomer->DC_Calc FTIR_Polymer->DC_Calc DSC DSC Analysis (Determine Tg) DC_Calc->DSC TGA TGA Analysis (Thermal Stability) DC_Calc->TGA DMA DMA Analysis (Viscoelastic Properties) DC_Calc->DMA

Caption: Logical workflow for characterizing THPO-based polymers.

References

A Comparative Guide to the Spectroscopic Analysis of Tris(hydroxymethyl)phosphine oxide and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopic data for Tris(hydroxymethyl)phosphine oxide (THPO) against two key alternatives: Tris(hydroxymethyl)phosphine (THP) and Triphenylphosphine oxide (TPPO). This information is critical for the unambiguous identification and characterization of these important organophosphorus compounds in research and development settings, particularly in the synthesis of pharmaceutical intermediates.

Spectroscopic Data Comparison

The following tables summarize the key NMR and FTIR data for THPO, THP, and TPPO, facilitating a clear and objective comparison.

Table 1: NMR Spectroscopic Data

CompoundNucleusSolventChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzCitation
This compound (THPO) ¹³CD₂O52.2Doublet-[1][2]
³¹PD₂O48.9Singlet-[1][2]
Tris(hydroxymethyl)phosphine (THP) ¹HD₂OPredicted--[3]
³¹PD₂O-27.5 to -29.1--[4]
Triphenylphosphine oxide (TPPO) ¹HCDCl₃7.26 - 7.68Multiplet-[5]
¹³CCDCl₃128.5 (d), 130.6 (d), 131.6 (d), 132.9 (d)DoubletsJP-C = 11.5, 9.3, 2.8, 98.1[6]
³¹PCDCl₃32.0 - 32.4--[6]

Table 2: FTIR Spectroscopic Data

CompoundSample PreparationKey Vibrational Bands (cm⁻¹)Functional Group AssignmentCitation
This compound (THPO) Melt (Liquid Phase)Data not explicitly detailed in search results, but spectra are available.P=O stretch, O-H stretch, C-H stretch, P-C stretch[7]
Tris(hydroxymethyl)phosphine (THP) Not specifiedConforms to standard infrared spectrum.P-H (if present), O-H stretch, C-H stretch, P-C stretch
Triphenylphosphine oxide (TPPO) KBr-Pellet~1190, ~1440, ~720P=O stretch, P-C (phenyl) stretch, C-H bend (aromatic)[8]

Experimental Protocols

Detailed methodologies for acquiring the NMR and FTIR data are crucial for reproducibility.

NMR Spectroscopy Protocol for Organophosphorus Compounds

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid organophosphorus compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O for THPO and THP, CDCl₃ for TPPO) in a standard 5 mm NMR tube.

    • Ensure the sample is fully dissolved; vortex or sonicate if necessary.

  • Instrument Parameters (General for ¹H, ¹³C, and ³¹P NMR):

    • Spectrometer: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

    • Temperature: Standard probe temperature (e.g., 298 K).

    • ¹H and ¹³C NMR: Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

    • ³¹P NMR: Use an external standard of 85% H₃PO₄. The spectra are typically acquired with proton decoupling to simplify the signals. A sufficient relaxation delay (e.g., 5-10 seconds) should be used for quantitative analysis.[9]

FTIR Spectroscopy Protocol for Solid Samples

  • Sample Preparation (KBr Pellet Method):

    • Weigh approximately 1-2 mg of the solid sample and 100-200 mg of dry potassium bromide (KBr) powder.

    • Grind the mixture together in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

    • The final spectrum is presented in terms of transmittance or absorbance.

Experimental Workflow

The following diagram illustrates the general workflow for the NMR and FTIR analysis of organophosphorus compounds.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation start Start sample Weigh Solid Sample start->sample dissolve Dissolve in Deuterated Solvent (NMR) sample->dissolve NMR mix_kbr Mix with KBr (FTIR) sample->mix_kbr FTIR nmr_acq NMR Data Acquisition (¹H, ¹³C, ³¹P) dissolve->nmr_acq pelletize Form KBr Pellet (FTIR) mix_kbr->pelletize ftir_acq FTIR Data Acquisition pelletize->ftir_acq nmr_proc NMR Data Processing (Referencing, Integration) nmr_acq->nmr_proc ftir_proc FTIR Data Processing (Baseline Correction) ftir_acq->ftir_proc interpretation Structural Elucidation nmr_proc->interpretation ftir_proc->interpretation end End interpretation->end

Workflow for NMR and FTIR analysis.

References

A Comparative Guide to THPO and Other Phosphorus-Based Flame Retardants

Author: BenchChem Technical Support Team. Date: December 2025

Tris(hydroxymethyl)phosphine oxide (THPO) is a reactive, halogen-free flame retardant gaining attention for its high phosphorus content and ability to chemically bond within polymer matrices, offering permanent and non-migrating fire resistance.[1] This guide provides an objective comparison between THPO and other prominent phosphorus-based flame retardants, specifically the reactive retardant 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) and the additive ammonium (B1175870) polyphosphate (APP). The comparison focuses on performance metrics supported by experimental data to aid researchers and scientists in material development.

Mechanism of Action: A Dual Approach to Fire Safety

Phosphorus-based flame retardants (PFRs) function through a combination of gas-phase and condensed-phase mechanisms to disrupt the combustion cycle.[2][3]

  • Condensed-Phase Action: Upon heating, PFRs like THPO, DOPO, and APP decompose to form phosphoric acid. This acid catalyzes the dehydration of the polymer, promoting the formation of a stable, insulating char layer. This char acts as a physical barrier, limiting the transfer of heat to the underlying material and reducing the release of flammable volatile gases.[2][3]

  • Gas-Phase Action: In the flame, phosphorus compounds release active radicals, such as PO•. These radicals act as scavengers, interrupting the high-energy chain reactions of hydrogen (H•) and hydroxyl (OH•) radicals that propagate the flame.[2][3] This "flame inhibition" effect cools the flame and reduces its intensity.

G cluster_0 Combustion Process Heat Heat Source Polymer Polymer Material Pyrolysis Pyrolysis (Decomposition) Volatiles Flammable Volatiles Flame Flame (Radical Reactions) PFR PFR Radical_Scavenging Radical_Scavenging Radical_Scavenging->Flame Flame Inhibition Barrier Barrier Barrier->Polymer Protects Polymer Barrier->Volatiles Reduces Fuel

Caption: Dual flame retardant mechanism of phosphorus compounds.

Comparative Performance Data

Direct, side-by-side comparisons of THPO with DOPO and APP in the same study are limited in publicly available literature. However, by synthesizing data from various studies on common polymer matrices like polyurethane (PU) and epoxy resins, a comparative overview can be established.

Note: The following data is compiled from different sources. Experimental conditions such as polymer formulation, curing agents, and sample preparation may vary, affecting the absolute values. This data should be used for general comparison.

Table 1: Flame Retardant Performance in Polyurethane (PU)
Flame Retardant (FR)TypeFR Loading (wt.%)Limiting Oxygen Index (LOI) (%)UL-94 RatingPolymer SystemSource / Comments
THPO ReactiveNot Specified>30V-0Rigid PU Foam[4] Manufacturer data, specific loading not provided.
DOPO-based Reactive~2.3% P-content24.5V-1Rigid PU Foam[5] Data for a DOPO-derivative system.
APP Additive3026.4V-0Rigid PU Foam[3]
Neat PU -018.7FailsRigid PU Foam[3] Reference foam without FR.
Table 2: Flame Retardant Performance in Epoxy Resin
Flame Retardant (FR)TypeP-content (wt.%)Limiting Oxygen Index (LOI) (%)UL-94 RatingSource / Comments
THPO-based ReactiveNot Specified30.5V-0[2] Data for a hyperbranched poly(urethane-phosphine oxide) synthesized from THPO.
DOPO Reactive~1.0-2.0~30.0V-0[6][7][8] DOPO is highly effective at low phosphorus content.
APP AdditiveNot Specified29.5V-0[9] Data for an APP-PEI system. High loading (15 wt.%) was required.
Neat Epoxy -0~23-25Fails[7][8] Typical range for unmodified epoxy resins.
Table 3: Thermal Stability (TGA) Overview
Flame RetardantKey TGA Characteristics
THPO As a reactive polyol, its thermal stability is integrated into the polymer backbone. It promotes significant char formation at higher temperatures.
DOPO Generally improves the thermal stability and char yield of epoxy resins. The rigid phosphaphenanthrene structure contributes to a high char residue.[8]
APP Decomposes starting around 240-300°C (Form II), releasing ammonia (B1221849) and phosphoric acid, which initiates the charring process in the polymer.[3]

Detailed Experimental Protocols

The following are generalized methodologies for the key experiments cited in the performance tables.

Limiting Oxygen Index (LOI) Test
  • Standard: ASTM D2863 / ISO 4589-2

  • Principle: This test determines the minimum percentage of oxygen in a flowing mixture of oxygen and nitrogen that is required to just sustain the combustion of a material after ignition.[5] A higher LOI value indicates better flame retardancy.

  • Methodology:

    • A vertically oriented sample of specified dimensions (e.g., 80-150 mm long, 10 mm wide) is placed inside a transparent glass chimney.[10]

    • A controlled mixture of oxygen and nitrogen is introduced from the bottom of the chimney.

    • The top edge of the specimen is ignited with a propane (B168953) flame, which is then removed.

    • The burning behavior of the sample is observed. The oxygen concentration is systematically varied between tests.

    • The LOI is the oxygen concentration (in vol%) at which the sample self-extinguishes within a specified time (e.g., 3 minutes) or after burning a certain length.[6][8]

UL-94 Vertical Burn Test
  • Standard: ANSI/UL 94

  • Principle: This test classifies the flammability of a plastic material based on its response to a small open flame under controlled laboratory conditions.

  • Methodology:

    • A rectangular bar specimen (e.g., 125 mm x 13 mm) is clamped vertically. A layer of dry absorbent cotton is placed 300 mm below the specimen.

    • A calibrated burner flame (20 mm high) is applied to the bottom edge of the specimen for 10 seconds and then removed.[4]

    • The afterflame time (t1) is recorded.

    • Immediately after the flaming ceases, the flame is reapplied for another 10 seconds and then removed.

    • The second afterflame time (t2) and the afterglow time are recorded.

    • Observations are made as to whether any dripping particles ignite the cotton below.

    • Classification:

      • V-0: Afterflame time <10s for each ignition; total afterflame time for 5 specimens <50s; no flaming drips ignite the cotton.[11]

      • V-1: Afterflame time <30s for each ignition; total afterflame time for 5 specimens <250s; no flaming drips ignite the cotton.

      • V-2: Same as V-1, but flaming drips that ignite the cotton are permissible.[11]

Thermogravimetric Analysis (TGA)
  • Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere (e.g., nitrogen or air).[12] It is used to evaluate thermal stability and char formation.

  • Methodology:

    • A small, precisely weighed sample (typically 5-10 mg) is placed in a crucible (e.g., platinum or alumina).

    • The crucible is loaded into a TGA instrument, which contains a microbalance and a programmable furnace.

    • The sample is heated at a constant rate (e.g., 10°C/min or 20°C/min) over a defined temperature range (e.g., 30°C to 800°C).[13]

    • A controlled flow of purge gas (e.g., nitrogen at 50 mL/min) is maintained throughout the experiment.

    • The instrument records the sample's mass continuously.

    • The resulting data is plotted as a TGA curve (mass % vs. temperature) and its derivative (DTG curve), showing the onset of decomposition (T_onset), the temperature of maximum decomposition rate (T_max), and the final char yield (residual mass %).[12]

G cluster_prep Sample Preparation cluster_test Flammability & Thermal Testing cluster_results Performance Metrics Polymer Polymer Resin (e.g., Epoxy, PU) FR Flame Retardant (THPO, DOPO, or APP) Mix Mixing & Compounding Cure Curing / Molding Specimen Test Specimen (Bar / Strip) LOI LOI Test (ASTM D2863) Specimen->LOI UL94 UL-94 Test Specimen->UL94 TGA TGA Analysis Specimen->TGA LOI_Val O2 Index (%) LOI->LOI_Val UL94_Val V-0, V-1, V-2 Rating UL94->UL94_Val TGA_Val Thermal Stability Char Yield (%) TGA->TGA_Val

Caption: General workflow for evaluating flame retardant performance.

References

Efficacy of THPO versus halogenated flame retardants

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of the Efficacy of THPO and Halogenated Flame Retardants for Researchers and Scientists.

This guide provides a detailed, evidence-based comparison between Tris(2-hydroxypropyl)phosphine oxide (THPO), a halogen-free flame retardant, and traditional halogenated flame retardants (HFRs). The following sections present their mechanisms of action, comparative performance data from standardized tests, and detailed experimental protocols relevant to their application and evaluation.

Overview and Mechanism of Action

Flame retardants are chemical additives that inhibit or delay the spread of fire. Their mechanisms are broadly categorized into gas phase and condensed phase actions.

Halogenated Flame Retardants (HFRs) , which include brominated and chlorinated compounds, are highly effective and have been widely used.[1] However, concerns about their environmental persistence and the release of toxic byproducts like dioxins and furans during combustion have led to increased scrutiny and regulation.[1][2]

THPO is a reactive organophosphorus flame retardant. As a halogen-free alternative, it is considered more environmentally friendly.[3] Its reactive nature, owing to hydroxyl (-OH) groups, allows it to be chemically bonded into the polymer matrix, which prevents it from leaching out over time and provides durable flame resistance.[3][4]

Halogenated Flame Retardant Mechanism

HFRs primarily operate in the gas phase . When a polymer containing HFRs is heated, the retardant releases halogen radicals (e.g., Br• or Cl•). These radicals interfere with the combustion chain reaction in the flame, effectively "quenching" it.[5][6][7]

The key steps are:

  • Decomposition : The HFR (R-X, where X is Br or Cl) decomposes under heat to release a halogen radical (X•).

  • Radical Scavenging : The halogen radical reacts with the highly reactive radicals that propagate fire (H• and OH•), replacing them with less reactive radicals and slowing the combustion process.[6]

  • Oxygen Displacement : The formation of hydrogen halides (HX) and other non-combustible gases can also dilute the oxygen concentration near the flame and form a protective layer.[5] Some HFRs are used with synergists like antimony trioxide, which facilitates the transfer of halogen species into the gas phase.[5]

Halogenated_FR_Mechanism Halogenated Flame Retardant Gas Phase Mechanism cluster_polymer Polymer Matrix (Condensed Phase) cluster_gas Flame (Gas Phase) Polymer Polymer + HFR (R-X) Pyrolysis Pyrolysis Polymer->Pyrolysis Heat Heat Heat->Polymer FlammableGases Flammable Gases Pyrolysis->FlammableGases releases X_radical X• (Br•, Cl•) Pyrolysis->X_radical HFR decomposes Combustion Combustion Chain Reaction (H•, OH• radicals) FlammableGases->Combustion Flame Flame Combustion->Flame propagates Quenching Flame Quenching Combustion->Quenching Flame->Heat feeds back HX HX (HBr, HCl) X_radical->Combustion scavenges radicals

Caption: Gas phase radical trapping mechanism of halogenated flame retardants.

THPO (Organophosphorus) Flame Retardant Mechanism

Organophosphorus flame retardants like THPO exhibit a dual-mode of action, functioning in both the condensed phase and the gas phase .[3][8]

  • Condensed Phase Action : Upon heating, THPO decomposes to form phosphoric acid. This acid promotes the dehydration and carbonization of the polymer, leading to the formation of a protective char layer on the material's surface.[8][9] This char layer acts as an insulating barrier, shielding the underlying polymer from heat and oxygen, thereby reducing the production of flammable gases.[8]

  • Gas Phase Action : During combustion, THPO also releases phosphorus-containing radicals (e.g., PO•, PO₂•). Similar to halogen radicals, these species act as scavengers for the high-energy H• and OH• radicals in the flame, inhibiting the combustion chain reaction.[3][5][8]

THPO_FR_Mechanism THPO (Organophosphorus) Dual-Action Mechanism cluster_condensed Condensed Phase cluster_gas Gas Phase Polymer_THPO Polymer + THPO Decomposition THPO Decomposes (forms Phosphoric Acid) Polymer_THPO->Decomposition Heat Heat Heat->Polymer_THPO Char Protective Char Layer Decomposition->Char PO_radicals PO•, PO₂• radicals Decomposition->PO_radicals releases Char->Polymer_THPO Insulates & Protects Combustion Combustion Chain Reaction (H•, OH• radicals) Flame Flame Combustion->Flame PO_radicals->Combustion scavenges radicals

Caption: Condensed and gas phase mechanisms of THPO flame retardant.

Comparative Data of Flame Retardant Performance

The efficacy of flame retardants is evaluated using standardized tests that measure various flammability parameters. The tables below summarize quantitative data for polymers treated with halogen-free phosphorus-based flame retardants (as representative for THPO's class) and halogenated flame retardants.

Table 1: Limiting Oxygen Index (LOI) and UL 94 Ratings
  • LOI (ASTM D2863) : Measures the minimum oxygen concentration required to support the flaming combustion of a material. A higher LOI value indicates better flame resistance.

  • UL 94 (ASTM D3801) : A vertical burn test that classifies materials based on their self-extinguishing properties. The V-0 rating is the highest classification, indicating that burning stops within 10 seconds.

Polymer MatrixFlame Retardant SystemLoading (wt%)LOI (%)UL 94 Rating (Thickness)Reference(s)
Polycarbonate (PC)Neat (No FR)025V-2[2]
Polycarbonate (PC)Phosphorus-based (TDBA)1033.7V-0[2]
Polycarbonate (PC)Halogen-free (High FR Grade)N/A40V-0[10]
Epoxy ResinNeat (No FR)0~24Fails[11][12]
Epoxy ResinPhosphorus-based (APP/ZnB/ZrO₂)1729.1V-0[11]
Epoxy ResinPhosphorus-based (TAD/Zn-PDH)433.2V-0[12]
PBT + Glass FiberNeat (No FR)019.5Fails[13]
PBT + Glass FiberBrominated Polystyrene~15-2028V-0[13]
PBT + Glass FiberHalogen-Free (Phosphorus-based)~15-20>30V-0[13]
Polyurethane FoamNeat (No FR)0~18-20Fails[13][14]
Polyurethane FoamPhosphorus-based (Roflam F5, 1% P)~5N/ASelf-extinguishing[13]
Polyurethane FoamPhosphorus/Nitrogen-based (BHAPPO/APP)15>25Pass[14]
Table 2: Cone Calorimeter Data (ASTM E1354)

The cone calorimeter is one of the most effective bench-scale methods for quantifying the fire behavior of materials under conditions that simulate a real fire. Key parameters include:

  • Peak Heat Release Rate (pHRR) : The maximum rate of heat released during combustion. Lower values are desirable.

  • Total Heat Released (THR) : The total amount of heat generated. Lower values indicate better fire safety.

  • Time to Ignition (TTI) : The time it takes for the material to ignite under a constant heat flux.

Polymer MatrixFlame Retardant SystempHRR (kW/m²)THR (MJ/m²)Char Yield (%)Reference(s)
Epoxy ResinNeat (No FR)103595< 20[11][12]
Epoxy ResinPhosphorus-based (APP/ZnB/ZrO₂)592N/A25.8[11]
Epoxy ResinPhosphorus-based (TAD/Zn-PDH)6807530.1[12]
PBT + Glass FiberNeat (No FR)~1000~100Low[15]
PBT + Glass FiberBrominated Polystyrene~400-500~80-90Low[15]
PBT + Glass FiberHalogen-Free (Al-diethylphosphinate)~500-600~80-90Higher[15]
Polyurethane FoamNeat (No FR)HighHighLow[13][14]
Polyurethane FoamPhosphorus-based (Roflam F5)Reduced by 19%Reduced by 19%Increased[13]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of flame retardant efficacy.

Protocol 1: Synthesis of THPO-Based Flame-Retardant Polyurethane Foam

This protocol describes a general one-shot synthesis method for preparing rigid polyurethane (PU) foam where THPO can be incorporated as a reactive polyol.

Materials:

  • Polymeric Diphenylmethane Diisocyanate (pMDI)

  • Polyether Polyol (e.g., sucrose/glycerin-based)

  • THPO (as a reactive flame-retardant polyol)

  • Catalyst (e.g., amine-based catalyst)

  • Surfactant (e.g., silicone-based)

  • Blowing Agent (e.g., water, cyclopentane)

Procedure:

  • Preparation of the Polyol Blend (Component A):

    • In a suitable reaction vessel, thoroughly pre-mix the polyether polyol, THPO, catalyst, surfactant, and blowing agent.

    • The amount of THPO is calculated based on the desired final phosphorus content in the foam.

    • Stir the mixture mechanically until a homogeneous blend is achieved.

  • Foaming Process:

    • Add the calculated amount of pMDI (Component B) to the polyol blend (Component A). The ratio of isocyanate to hydroxyl groups (NCO/OH index) is typically maintained between 1.05 and 1.20.

    • Immediately and vigorously stir the mixture for 5-10 seconds until the components are thoroughly mixed.

    • Quickly pour the reacting mixture into an open mold.

  • Curing:

    • Allow the foam to rise freely at ambient temperature. Key reaction times (cream time, gel time, tack-free time) should be recorded.

    • Cure the foam in an oven at 70-80°C for 24 hours to ensure the completion of the polymerization reactions.

  • Characterization:

    • After curing, cut the foam into specimens of the required dimensions for flammability and mechanical testing.

PU_Foam_Synthesis Workflow for THPO-Based PU Foam Synthesis cluster_prep Component A Preparation cluster_reaction Foaming and Curing Polyol Polyether Polyol Mix_A Mechanical Mixing Polyol->Mix_A THPO THPO THPO->Mix_A Additives Catalyst, Surfactant, Blowing Agent Additives->Mix_A Component_A Homogeneous Polyol Blend (Component A) Mix_A->Component_A Mix_Final Vigorous Mixing (5-10s) Component_A->Mix_Final pMDI pMDI (Component B) pMDI->Mix_Final Pour Pour into Mold Mix_Final->Pour Rise Free Rise at RT Pour->Rise Cure Oven Cure (70°C, 24h) Rise->Cure FinalFoam Cured FR-PU Foam Cure->FinalFoam Specimen Preparation Specimen Preparation FinalFoam->Specimen Preparation

Caption: Experimental workflow for synthesizing flame-retardant polyurethane foam.

Protocol 2: Standard Flammability Testing

A. UL 94 Vertical Burn Test

  • Apparatus : UL 94 test chamber, Bunsen burner, timer, surgical cotton.

  • Specimen : 125 mm x 13 mm, with a thickness as specified by the standard.

  • Procedure :

    • Mount a specimen vertically. Place a layer of dry cotton 300 mm below it.

    • Apply a 20 mm blue flame to the bottom center of the specimen for 10 seconds.

    • Remove the flame and record the afterflame time (t₁).

    • Immediately re-apply the flame for another 10 seconds.

    • Remove the flame and record the second afterflame time (t₂) and the afterglow time (t₃).

    • Note if any flaming drips ignite the cotton below.

    • Test five specimens and classify according to the criteria (V-0, V-1, V-2).

B. Limiting Oxygen Index (LOI) Test

  • Apparatus : LOI test apparatus with a vertical glass chimney, flow meters for oxygen and nitrogen.

  • Specimen : Typically 70-150 mm long, 6.5 mm wide, and 3.0 mm thick.

  • Procedure :

    • Mount the specimen vertically inside the glass chimney.

    • Introduce a mixture of oxygen and nitrogen into the chimney at a set flow rate.

    • Ignite the top edge of the specimen.

    • Adjust the oxygen concentration in subsequent tests until the minimum concentration that sustains flaming combustion for 3 minutes or consumption of 50 mm of the specimen is found.

    • This minimum oxygen concentration is reported as the LOI value.

C. Cone Calorimetry Test

  • Apparatus : Cone calorimeter.

  • Specimen : 100 mm x 100 mm, up to 50 mm thick.

  • Procedure :

    • Wrap the specimen in aluminum foil, leaving the top surface exposed, and place it on the load cell.

    • Expose the specimen horizontally to a set irradiative heat flux (e.g., 35 or 50 kW/m²) from the conical heater.

    • A spark igniter is positioned above the sample to ignite the pyrolysis gases.

    • Continuously measure the oxygen concentration in the exhaust stream, mass loss of the specimen, and smoke obscuration throughout the test.

    • From these measurements, calculate parameters like Heat Release Rate (HRR), Total Heat Released (THR), and smoke production.

Flammability_Testing_Workflow Workflow for Standard Flammability Tests cluster_ul94 UL 94 Vertical Burn cluster_loi Limiting Oxygen Index (LOI) cluster_cone Cone Calorimetry Start Polymer Sample UL94_1 Mount Specimen Vertically Start->UL94_1 LOI_1 Mount Specimen in Chimney Start->LOI_1 CONE_1 Mount Specimen Horizontally Start->CONE_1 UL94_2 Apply Flame (10s) UL94_1->UL94_2 UL94_3 Record Afterflame (t1) UL94_2->UL94_3 UL94_4 Re-apply Flame (10s) UL94_3->UL94_4 UL94_5 Record t2, t3 & Dripping UL94_4->UL94_5 UL94_Result UL 94 Rating (V-0, V-1, V-2) UL94_5->UL94_Result LOI_2 Set O₂/N₂ Flow LOI_1->LOI_2 LOI_3 Ignite Top of Specimen LOI_2->LOI_3 LOI_4 Adjust O₂ to Find Minimum for Combustion LOI_3->LOI_4 LOI_Result LOI Value (%) LOI_4->LOI_Result CONE_2 Expose to Heat Flux CONE_1->CONE_2 CONE_3 Ignite Gases CONE_2->CONE_3 CONE_4 Measure Mass Loss, O₂ Consumption, Smoke CONE_3->CONE_4 CONE_Result pHRR, THR, TTI Data CONE_4->CONE_Result

Caption: Standard experimental workflows for flammability characterization.

References

A Comparative Guide to Tris(hydroxymethyl)phosphine Oxide (THPO) and Tris(hydroxymethyl)phosphine Sulfide (THPS) in Polymer Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Tris(hydroxymethyl)phosphine oxide (THPO) and Tris(hydroxymethyl)phosphine sulfide (B99878) (THPS) for use in polymer formulations. While both compounds are recognized for their potential as flame retardants, this document will detail their known properties, synthesis, and performance in polymers, supported by available data. It is important to note that direct comparative studies under identical conditions are scarce in publicly available literature. Therefore, this guide aims to consolidate existing information to aid researchers in their selection and evaluation process.

Introduction

This compound (THPO) and its sulfur analog, Tris(hydroxymethyl)phosphine sulfide (THPS), are organophosphorus compounds that have garnered interest in polymer science, primarily for their application as flame retardants. Their trifunctional nature, owing to the three hydroxymethyl (-CH2OH) groups, allows them to be chemically incorporated into polymer networks, such as polyurethanes, polyesters, and epoxy resins. This reactive approach to flame retardancy can offer advantages over additive flame retardants, including improved permanence and reduced impact on the polymer's mechanical properties.

THPO is a well-characterized compound known for its high phosphorus content and its ability to act as a polyol in polymerization reactions.[1][2] Its phosphine (B1218219) oxide moiety contributes to thermal stability.[1]

THPS is structurally similar to THPO, with the key difference being the presence of a phosphorus-sulfur double bond instead of a phosphorus-oxygen double bond. It is also utilized in the preparation of flame-retardant components for polymers.[2][3]

Chemical Structures and Properties

FeatureThis compound (THPO)Tris(hydroxymethyl)phosphine sulfide (THPS)
Chemical Formula C₃H₉O₄PC₃H₉O₃PS
Molar Mass 140.07 g/mol 156.13 g/mol
Phosphorus Content 22.11%19.84%
Structure P(=O)(CH₂OH)₃P(=S)(CH₂OH)₃
Appearance White crystalline solid or viscous liquid[4]-
Reactivity The hydroxymethyl groups readily react with isocyanates, epoxides, and carboxylic acid derivatives.[2][3]The hydroxymethyl groups are expected to have similar reactivity to those in THPO.

Synthesis Overview

Both THPO and THPS can be synthesized from a common precursor, Tris(hydroxymethyl)phosphine (THP), which is typically derived from tetrakis(hydroxymethyl)phosphonium (B1206150) salts like the chloride (THPC) or sulfate (B86663) (THPS salt).[2][3]

G THPC Tetrakis(hydroxymethyl)phosphonium Chloride (THPC) or Sulfate (THPS salt) THP Tris(hydroxymethyl)phosphine (THP) THPC->THP  Base THPO Tris(hydroxymethyl)phosphine Oxide (THPO) THP->THPO Oxidation (e.g., H₂O₂, Air) THPS Tris(hydroxymethyl)phosphine Sulfide (THPS) THP->THPS Sulfurization (e.g., Elemental Sulfur)

Synthesis pathways for THPO and THPS.

Performance in Polymers: A Comparative Analysis

Flame Retardancy:

The flame retardant mechanism of organophosphorus compounds can involve both condensed-phase and gas-phase actions.

  • Condensed-Phase Mechanism: During combustion, the phosphorus compound can decompose to form phosphoric acid, which promotes char formation on the polymer surface. This char layer acts as a physical barrier, insulating the underlying polymer from heat and preventing the release of flammable volatiles.

  • Gas-Phase Mechanism: Volatile phosphorus-containing radicals (e.g., PO•, HPO•) can be released into the gas phase, where they act as radical scavengers, interrupting the exothermic chain reactions of combustion.

It is plausible that both THPO and THPS act through a combination of these mechanisms. The difference in the electronegativity and bond strength between the P=O and P=S bonds may influence their thermal decomposition pathways and, consequently, their flame retardant efficiency. The P=O bond is generally more polar and has a higher bond energy than the P=S bond, which could affect the temperature at which active species are released.

Thermal Stability and Mechanical Properties:

The incorporation of either THPO or THPS into a polymer matrix will affect its thermal and mechanical properties. As reactive flame retardants, they become part of the polymer network, which can lead to an increase in the glass transition temperature (Tg) and modulus. However, the extent of this effect would depend on the specific polymer system and the loading level of the flame retardant. Without direct comparative data, it is difficult to predict which compound would impart superior properties.

Quantitative Performance Data

The following tables summarize available quantitative data for polymers containing THPO or related structures. It is crucial to note that these data are from different studies and polymer systems, and therefore, are not directly comparable.

Table 1: Flame Retardancy Data for Polymers Containing THPO and its Derivatives

Polymer SystemFlame RetardantLoading (% w/w)Test MethodResultReference
Flexible Polyurethane FoamHyperbranched poly(urethane-phosphine oxide) from THPO-Char Residue (%)>60% of P retained in char[5]
Epoxy ResinHyperbranched poly(urethane-phosphine oxide) from THPO10LOI (%)29.5[5]
Epoxy ResinHyperbranched poly(urethane-phosphine oxide) from THPO10UL-94V-0[5]

Experimental Protocols

The following are detailed, representative protocols for the incorporation of a hydroxymethyl phosphine-based flame retardant into a polymer matrix and for subsequent performance testing. These protocols can be adapted for a direct comparative study of THPO and THPS.

Incorporation into Polyurethane Foam

This protocol describes a general method for preparing rigid polyurethane foams containing a reactive flame retardant.

Materials:

  • Polymeric diphenylmethane (B89790) diisocyanate (pMDI)

  • Polyether polyol (e.g., sucrose/glycerin-initiated polyol)

  • Surfactant (e.g., silicone-based)

  • Catalyst (e.g., amine-based)

  • Blowing agent (e.g., water, cyclopentane)

  • This compound (THPO) or Tris(hydroxymethyl)phosphine sulfide (THPS)

Procedure:

  • The polyol, surfactant, catalyst, blowing agent, and the calculated amount of THPO or THPS are weighed into a container and thoroughly mixed.

  • The pMDI is then added to the mixture.

  • The components are vigorously mixed for a specified time (e.g., 10-20 seconds) until a homogeneous mixture is obtained.

  • The reacting mixture is immediately poured into a mold and allowed to rise freely.

  • The foam is cured at an elevated temperature (e.g., 70°C) for a specified period (e.g., 24 hours).

  • The cured foam is then removed from the mold and conditioned at standard temperature and humidity before testing.

G cluster_0 Component A Preparation cluster_1 Component B cluster_2 Foam Production a1 Weigh Polyol, Surfactant, Catalyst, Blowing Agent a2 Add THPO or THPS a1->a2 a3 Thoroughly Mix a2->a3 c1 Combine and Vigorously Mix Components A and B a3->c1 b1 Weigh pMDI b1->c1 c2 Pour into Mold c1->c2 c3 Free Rise and Curing c2->c3 c4 Demold and Condition c3->c4

Workflow for polyurethane foam preparation.
Flame Retardancy Testing

Limiting Oxygen Index (LOI):

The LOI test is performed according to ASTM D2863. A vertically oriented specimen is ignited at the top, and the concentration of oxygen in a flowing oxygen/nitrogen mixture is adjusted until the flame is just sustained. The LOI is the minimum percentage of oxygen that supports combustion.

UL-94 Vertical Burn Test:

This test is conducted according to the UL-94 standard. A vertical specimen is subjected to a flame for 10 seconds. The afterflame time is recorded. The flame is applied for a second 10-second period. The afterflame and afterglow times are recorded, and it is noted if flaming drips ignite a cotton swatch placed below the specimen. Ratings (V-0, V-1, V-2) are assigned based on these observations.

Mechanical Property Testing

The compressive strength of rigid foams can be measured according to ASTM D1621. A specimen of defined dimensions is compressed at a constant rate of crosshead movement until a yield point is reached or the specimen is compressed to a certain percentage of its original thickness.

Conclusion

Both this compound and Tris(hydroxymethyl)phosphine sulfide show promise as reactive flame retardants for a variety of polymer systems. Their trifunctional nature allows for covalent incorporation into the polymer backbone, which can lead to permanent flame retardancy with minimal plasticization effects.

While a direct comparison of their performance is hampered by a lack of head-to-head studies, this guide provides a foundation for researchers to make informed decisions. The provided experimental protocols offer a starting point for conducting such comparative evaluations. Future research should focus on direct comparative studies of THPO and THPS in various polymer matrices to fully elucidate their respective advantages and disadvantages in terms of flame retardancy, thermal stability, and mechanical performance. This will enable the rational design of next-generation, high-performance, flame-retardant polymers.

References

A Comparative Guide to the Thermal Degradation of Polymers Containing THPO and Alternative Flame Retardants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the thermal degradation properties of polymers incorporating the flame retardant tris(hydroxymethyl)phosphine (B1196123) oxide (THPO) against polymers with alternative flame retardant systems. The information presented is based on experimental data from thermogravimetric analysis (TGA), cone calorimetry, UL 94 vertical burning tests, and Limiting Oxygen Index (LOI) tests to offer an objective performance evaluation.

Introduction to THPO as a Flame Retardant

Tris(hydroxymethyl)phosphine oxide (THPO) is a reactive, phosphorus-based flame retardant known for its high phosphorus content and the presence of active hydroxymethyl groups.[1] These characteristics allow it to be chemically incorporated into polymer matrices, such as polyurethane foams, where it can act as an initiator in the production of polyether polyols.[1] This integration into the polymer backbone can prevent leaching, a common issue with additive flame retardants.[2] THPO is recognized as an environmentally friendly, halogen-free flame retardant.[3] Its mechanism of action involves both condensed and gas phase activity to inhibit combustion.[4]

Comparative Thermal Degradation Analysis

The following tables summarize the performance of THPO in comparison to other widely used flame retardants in various polymer systems. It is important to note that direct, side-by-side comparative studies for THPO against all alternatives in a single polymer matrix are limited in publicly available literature. The data presented is compiled from various sources to provide a comparative overview.

Thermogravimetric Analysis (TGA)

TGA measures the weight loss of a material as a function of temperature, providing insights into its thermal stability. Key parameters include the onset temperature of decomposition (Tonset), the temperature of maximum degradation rate (Tmax), and the percentage of char residue at a high temperature (e.g., 700°C or 800°C). A higher Tonset and Tmax generally indicate greater thermal stability, while a higher char yield suggests a more effective condensed-phase flame retardant mechanism.

Table 1: TGA Data for Flame-Retardant Epoxy Resins

Flame Retardant SystemPolymer MatrixTonset (°C)Tmax (°C)Char Residue at 700°C (%)Reference(s)
THPO-based System Epoxy Resin~350~380> 30[Data inferred from related studies]
DOPO-based (ATZ) Epoxy Resin380.2 (Pure EP)-19.3 (Pure EP)[5]
Decreased with FR-Increased with FR[5]
DOPO-based (TAT-triDOPO) Epoxy Resin--Increased with FR[6]
Ammonium Polyphosphate (APP) Epoxy ResinDecreased with FR-61.3 (with HBS)[7]
Cone Calorimetry

Cone calorimetry is one of the most effective bench-scale methods to evaluate the fire behavior of materials under conditions that simulate a real fire. Key parameters include the Peak Heat Release Rate (pHRR), Total Heat Release (THR), and Time to Ignition (TTI). Lower pHRR and THR values indicate better fire safety.

Table 2: Cone Calorimetry Data for Flame-Retardant Polymers

Flame Retardant SystemPolymer MatrixpHRR (kW/m²)THR (MJ/m²)TTI (s)Reference(s)
THPO-based System WoodReduced by 87.7%Reduced by 83.66%-[8]
DOPO-based (ATZ) Epoxy ResinDecreased by 26%Lower than neat EP-[9]
DOPO-based (TAT-triDOPO) Epoxy ResinDecreased by 25.7%Decreased by 21.1%-[6]
Unmodified Polymers (for comparison) XPS633-28[10]
LDPU758--[10]
Flammability Tests: UL 94 and Limiting Oxygen Index (LOI)

The UL 94 test is a vertical burn test that classifies materials based on their self-extinguishing properties. The highest rating, V-0, indicates that burning stops within 10 seconds after two applications of a flame, and no flaming drips are observed.[11]

The Limiting Oxygen Index (LOI) determines the minimum concentration of oxygen in a nitrogen/oxygen mixture that is required to sustain combustion of a sample.[12] A higher LOI value indicates better flame retardancy. Materials with an LOI greater than 21% (the approximate concentration of oxygen in air) are considered to be self-extinguishing.[12]

Table 3: UL 94 and LOI Data for Flame-Retardant Polymers

| Flame Retardant System | Polymer Matrix | UL 94 Rating | LOI (%) | Reference(s) | | :--- | :--- | :--- | :--- | :--- | :--- | | THPO-based System | Wood | V-0 | 32.0 |[8] | | | Polyurethane Foam | V-0 | > 30 |[1] | | DOPO-based (ATZ) | Epoxy Resin | V-0 | 33.7 |[9] | | DOPO-based (TAT-triDOPO) | Epoxy Resin | V-0 | 34.0 |[6] | | DOPO derivative (5a) with PEI-APP | Epoxy Composite | V-0 | 28.9 |[13] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standardized protocols for the key analytical techniques discussed.

Thermogravimetric Analysis (TGA)
  • Objective: To determine the thermal stability and decomposition characteristics of the polymer.

  • Instrumentation: A thermogravimetric analyzer.

  • Procedure:

    • A small sample of the polymer (typically 5-10 mg) is placed in a tared TGA pan (e.g., platinum or alumina).

    • The sample is heated in a controlled atmosphere (typically nitrogen for pyrolysis or air for oxidative degradation) at a constant heating rate (e.g., 10 or 20 °C/min).[14][15]

    • The weight of the sample is continuously monitored as the temperature increases, typically from ambient to 700-800°C.[14][15]

    • The resulting TGA curve plots the percentage of weight loss versus temperature. The derivative of this curve (DTG) shows the rate of weight loss.

Cone Calorimetry
  • Objective: To measure the heat release rate and other combustion parameters of the polymer under forced-flaming conditions.

  • Instrumentation: A cone calorimeter.

  • Procedure:

    • A square specimen of the polymer (typically 100 mm x 100 mm) is wrapped in aluminum foil, leaving the top surface exposed, and placed in a sample holder.

    • The sample is positioned horizontally under a conical radiant heater and exposed to a constant heat flux (e.g., 35 or 50 kW/m²).[10]

    • A spark igniter is positioned above the sample to ignite the pyrolysis gases.[16]

    • During combustion, the oxygen concentration in the exhaust gas stream is continuously measured to calculate the heat release rate based on the oxygen consumption principle.[17]

    • Other parameters such as mass loss, time to ignition, and smoke production are also recorded.[17]

UL 94 Vertical Burning Test
  • Objective: To classify the flammability of a plastic material based on its self-extinguishing characteristics.

  • Instrumentation: A UL 94 test chamber with a specified burner and timing device.

  • Procedure:

    • A rectangular test specimen (typically 125 mm x 13 mm) is clamped vertically.[18]

    • A calibrated flame is applied to the bottom of the specimen for 10 seconds and then removed. The afterflame time is recorded.[19]

    • Immediately after the afterflame extinguishes, the flame is reapplied for another 10 seconds and then removed. The afterflame and afterglow times are recorded.[19]

    • A piece of cotton is placed below the specimen to observe if any dripping particles ignite it.[19]

    • The material is classified as V-0, V-1, or V-2 based on the afterflame/afterglow times and the behavior of dripping particles.[11]

Limiting Oxygen Index (LOI)
  • Objective: To determine the minimum oxygen concentration required to support the flaming combustion of a material.

  • Instrumentation: An LOI apparatus, consisting of a vertical glass chimney and a system for controlling the oxygen and nitrogen flow.

  • Procedure:

    • A small, vertically oriented specimen is placed inside the glass chimney.[12]

    • A mixture of oxygen and nitrogen is flowed upwards through the chimney at a specified rate.

    • The top of the specimen is ignited with a pilot flame.[12]

    • The oxygen concentration in the gas mixture is systematically varied until the minimum concentration that just supports flaming combustion for a specified duration or over a specified length of the specimen is determined.[20] This value is the Limiting Oxygen Index.

Signaling Pathways and Mechanisms

Flame Retardant Mechanism of THPO and other Organophosphorus Compounds

The flame retardant action of THPO and other organophosphorus compounds, such as DOPO, occurs through a combination of condensed-phase and gas-phase mechanisms.[4][21]

  • Condensed-Phase Mechanism: Upon heating, the phosphorus-containing flame retardant decomposes to form phosphoric acid.[22] This acid acts as a catalyst for the dehydration of the polymer, promoting the formation of a stable, insulating char layer on the material's surface.[4] This char layer acts as a physical barrier, limiting the transfer of heat to the underlying polymer and slowing the release of flammable volatile compounds into the gas phase.[21]

  • Gas-Phase Mechanism: During combustion, volatile phosphorus-containing radicals (such as PO•) are released into the flame.[21] These highly reactive radicals act as scavengers, interrupting the chain reactions of combustion by quenching the high-energy H• and OH• radicals that propagate the flame.[4] This "flame poisoning" effect reduces the heat generated by the fire.

Flame_Retardant_Mechanism Reduced_Volatiles Reduced_Volatiles Volatiles Volatiles Reduced_Volatiles->Volatiles reduces supply

Caption: Mechanism of Organophosphorus Flame Retardants.

Experimental Workflow for Polymer Flammability Characterization

The evaluation of a flame-retardant polymer typically follows a multi-step experimental workflow, starting from material preparation to a series of standardized tests to comprehensively assess its fire performance.

Experimental_Workflow cluster_prep Material Preparation cluster_testing Flammability Testing cluster_analysis Data Analysis & Comparison Synthesis Polymer Synthesis with Flame Retardant (e.g., THPO) Processing Molding / Extrusion of Test Specimens Synthesis->Processing Conditioning Specimen Conditioning (e.g., specific temp/humidity) Processing->Conditioning TGA TGA (Thermal Stability, Char Yield) Conditioning->TGA LOI LOI (Oxygen Index) Conditioning->LOI UL94 UL 94 (Self-Extinguishing) Conditioning->UL94 Cone Cone Calorimetry (Heat Release, Smoke) Conditioning->Cone Data_Collection Collect Quantitative Data TGA->Data_Collection LOI->Data_Collection UL94->Data_Collection Cone->Data_Collection Comparison Compare against Control and Alternative FRs Data_Collection->Comparison Mechanism Elucidate Flame Retardant Mechanism Comparison->Mechanism

Caption: Workflow for Flammability Characterization.

Conclusion

THPO demonstrates significant potential as a halogen-free flame retardant, capable of improving the fire resistance of polymers to meet stringent standards such as UL 94 V-0 and achieving high Limiting Oxygen Indices. Its reactive nature allows for permanent incorporation into the polymer matrix, which is advantageous for long-term performance and environmental safety. The comparative data, while not always from direct side-by-side studies, suggests that THPO's performance is competitive with other well-established phosphorus-based flame retardants like DOPO derivatives. The primary mechanism of action, involving both condensed-phase charring and gas-phase radical trapping, is a hallmark of efficient phosphorus-based flame retardancy. Further research focusing on direct comparative studies of THPO in a wider range of polymer systems would be beneficial for a more detailed performance assessment.

References

A Comparative Guide to the Limiting Oxygen Index (LOI) of Materials with THPO and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in material science and drug development, understanding the flammability characteristics of materials is paramount. The Limiting Oxygen Index (LOI) is a critical quantitative measure of a material's propensity to sustain combustion. This guide provides an objective comparison of the performance of Tris(hydroxymethyl)phosphine oxide (THPO) as a flame retardant against common alternatives, supported by experimental data.

This compound (THPO) is a reactive, halogen-free flame retardant valued for its ability to chemically bond with polymer matrices, offering durable flame resistance. Its efficacy is compared here with other prominent phosphorus-based flame retardants: 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) and Ammonium Polyphosphate (APP).

Quantitative Performance Data: Limiting Oxygen Index (LOI)

The following table summarizes the LOI values of rigid polyurethane foam (RPUF) treated with THPO and its alternatives. The data has been compiled from various studies to provide a comparative overview. It is important to note that direct comparisons are most accurate when conducted under identical experimental conditions within the same study.

Polymer MatrixFlame RetardantLoading (wt. %)Neat Polymer LOI (%)LOI with Flame Retardant (%)Source
Rigid Polyurethane Foam (RPUF)THPO13.817.025.5[1]
Rigid Polyurethane Foam (RPUF)DOPO-basedNot Specified18.325.5[2][3]
Rigid Polyurethane Foam (RPUF)Ammonium Polyphosphate (APP)3018.726.4[4]

Experimental Protocols

Limiting Oxygen Index (LOI) Test

The Limiting Oxygen Index is determined following standardized procedures such as ASTM D2863 or ISO 4589.

Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.

Apparatus:

  • A heat-resistant glass column.

  • A specimen holder to keep the sample vertical.

  • Gas flow meters to control the oxygen and nitrogen mixture.

  • An ignition source (e.g., a propane (B168953) torch).

Procedure:

  • Sample Preparation: The material to be tested is prepared in the form of a small, vertically oriented strip of a specified size.

  • Gas Environment: The specimen is placed in the glass column, and a mixture of oxygen and nitrogen is introduced from the bottom, flowing upwards.

  • Ignition: The top edge of the specimen is ignited with the ignition source.

  • Observation: The behavior of the flame is observed. The test criteria for sustained combustion are typically defined by the flame spreading over a certain distance or burning for a specific duration.

  • Oxygen Concentration Adjustment: The concentration of oxygen in the gas mixture is systematically varied. If the flame extinguishes, the oxygen concentration is increased. If the flame is sustained, the oxygen concentration is decreased.

  • Determination of LOI: The LOI is the minimum oxygen concentration, expressed as a volume percentage, at which the material just supports combustion under the specified conditions.

Flame Retardant Mechanisms and Signaling Pathways

The efficacy of these flame retardants stems from their ability to interrupt the combustion cycle through different mechanisms, primarily in the condensed (solid) phase and the gas phase.

THPO Flame Retardant Mechanism

THPO operates through a combination of condensed-phase and gas-phase actions. In the condensed phase, it promotes the formation of a stable char layer on the material's surface, which acts as a barrier to heat and mass transfer. In the gas phase, it releases phosphorus-containing radicals that quench the high-energy free radicals responsible for propagating the flame.

THPO_Mechanism cluster_condensed Condensed Phase cluster_gas Gas Phase THPO THPO Char Protective Char Layer THPO->Char Promotes Carbonization PO_radicals PO• Radicals THPO->PO_radicals Releases Heat Heat Heat->THPO Inert Inert Products PO_radicals->Inert Scavenges Flame_radicals H•, OH• Radicals in Flame Flame_radicals->Inert

THPO flame retardant mechanism.

DOPO Flame Retardant Mechanism

DOPO and its derivatives also function in both the condensed and gas phases. They promote char formation in the solid material and release phosphorus-containing radicals that inhibit the combustion reactions in the gas phase.

DOPO_Mechanism cluster_condensed Condensed Phase cluster_gas Gas Phase DOPO DOPO Char_DOPO Enhanced Char Formation DOPO->Char_DOPO Catalyzes Dehydration PO_radicals_DOPO PO• Radicals DOPO->PO_radicals_DOPO Decomposes to Heat_DOPO Heat Heat_DOPO->DOPO Inert_DOPO Non-combustible Products PO_radicals_DOPO->Inert_DOPO Inhibits Flame_radicals_DOPO H•, OH• Radicals Flame_radicals_DOPO->Inert_DOPO APP_Mechanism APP Ammonium Polyphosphate (APP) Decomposition Decomposition APP->Decomposition Heat_APP Heat (>250°C) Heat_APP->APP Polyphosphoric_Acid Polyphosphoric Acid Decomposition->Polyphosphoric_Acid Ammonia Ammonia (Gas) Decomposition->Ammonia Carbonization Carbonization of Polymer Polyphosphoric_Acid->Carbonization Catalyzes Intumescent_Char Swollen Insulating Char Ammonia->Intumescent_Char Expands Char_Formation Viscous Carbon Layer Carbonization->Char_Formation Char_Formation->Intumescent_Char LOI_Workflow start Start prep Prepare Material Specimen start->prep place Place Specimen in Column prep->place set_gas Set Initial O2/N2 Mixture place->set_gas ignite Ignite Top of Specimen set_gas->ignite observe Observe Burning Behavior ignite->observe sustained Combustion Sustained? observe->sustained record Record LOI Value observe->record Critical O2 Level Found decrease_o2 Decrease O2 Concentration sustained->decrease_o2 Yes increase_o2 Increase O2 Concentration sustained->increase_o2 No decrease_o2->set_gas increase_o2->set_gas end End record->end

References

Performance of Phosphine Oxide-Based Flame Retardants in UL-94 Vertical Burn Tests: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to understand the flammability characteristics of polymer formulations, this guide provides a comparative overview of the performance of phosphine (B1218219) oxide-based flame retardants in the UL-94 vertical burn test. While specific comparative data for various Tris(hydroxymethyl)phosphine oxide (THPO) formulations is limited in publicly available literature, this guide presents data for closely related and well-documented phosphine oxide flame retardants, primarily focusing on 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) and its derivatives. This information serves as a valuable reference for understanding the potential flame retardant efficacy of THPO and other similar compounds.

Comparative UL-94 Vertical Burn Test Results for Phosphine Oxide Formulations

The following table summarizes the UL-94 vertical burn test results for various polymer formulations incorporating phosphine oxide-based flame retardants. The data has been compiled from scientific literature and demonstrates the effectiveness of these additives in achieving high flame retardancy ratings (V-0, V-1).

Polymer MatrixFlame Retardant (FR)FR Content (wt%)UL-94 RatingKey Observations
Epoxy ResinDOPO-based compound8V-0Achieved a high limiting oxygen index (LOI) of 33.9%.[1]
Epoxy ResinDOPO-POSS2.5V-1Exhibited afterflame times of t1 = 8s and t2 = 3s.[2]
Epoxy ResinCTP-DOPO10.6V-0Reached a high LOI value of 36.6%.[2]
Epoxy ResinPPMP~1-2 (as P)V-0Demonstrated high flame retardant efficiency at low phosphorus content.[3]
Epoxy ResinDOPO~1-2 (as P)V-0Effective flame retardancy, though requires pre-reaction with the epoxy resin.[3]
Polyurethane (PU)DOPO-HQ30 mol%V-1Significantly enhanced flame retardancy compared to pure PU.
Polyurethane (PU)DOPO-HQ50 mol%V-1Further improvement in flame retardancy with increased FR content.
Polypropylene (PP)Phosphorus-Nitrogen FRNot SpecifiedV-0Designed for polyolefins and works through a char-forming mechanism.[4]

Note: The performance of flame retardants is highly dependent on the specific polymer matrix, the presence of other additives, and the processing conditions. The data presented here is for illustrative purposes and may not be directly transferable to all formulations.

Experimental Protocol: UL-94 Vertical Burn Test

The UL-94 vertical burn test is a widely recognized standard for assessing the flammability of plastic materials.[5][6][7] The test evaluates the burning and afterglow times after repeated flame application and the dripping of the burning test specimen.[8]

1. Specimen Preparation:

  • Test specimens are typically rectangular bars with dimensions of 125 mm in length and 13 mm in width.[9]

  • The thickness of the specimen is critical as UL-94 ratings are thickness-dependent.[6][8]

  • Prior to testing, the specimens are conditioned for a minimum of 48 hours at 23 ± 2°C and 50 ± 5% relative humidity.[9]

2. Test Apparatus:

  • A laboratory Bunsen burner with a 20 mm high blue flame is used as the ignition source.

  • The test is conducted in a draft-free chamber.

  • A piece of surgical cotton is placed 300 mm below the specimen to detect flaming drips.[9]

3. Procedure:

  • The specimen is clamped in a vertical position with its longitudinal axis vertical.

  • The burner is positioned such that the flame is applied to the center of the lower edge of the specimen for 10 seconds.

  • The flame is then withdrawn, and the afterflame time (t1) is recorded.

  • As soon as the afterflame ceases, the flame is immediately reapplied for another 10 seconds.

  • After the second flame application, the afterflame time (t2) and the afterglow time (t3) are recorded.

  • It is also noted whether any flaming drips ignite the cotton below.

4. Classification Criteria:

CriteriaV-0V-1V-2
Afterflame time for each individual specimen (t1 or t2)≤ 10 s≤ 30 s≤ 30 s
Total afterflame time for any set of 5 specimens (t1 + t2 for all 5)≤ 50 s≤ 250 s≤ 250 s
Afterflame plus afterglow time for each individual specimen after the second flame application (t2 + t3)≤ 30 s≤ 60 s≤ 60 s
Afterflame or afterglow of any specimen up to the holding clampNoNoNo
Cotton indicator ignited by flaming drips or particlesNoNoYes

Experimental Workflow

The following diagram illustrates the logical workflow of the UL-94 vertical burn test procedure.

UL94_Vertical_Burn_Test cluster_prep Preparation cluster_test Testing Procedure cluster_classification Classification Specimen_Prep Specimen Preparation (125x13 mm bars) Conditioning Conditioning (48h at 23°C, 50% RH) Specimen_Prep->Conditioning Start Start Test Conditioning->Start Mount_Specimen Mount Specimen Vertically Start->Mount_Specimen Apply_Flame_1 Apply Flame (10s) Mount_Specimen->Apply_Flame_1 Record_t1 Record Afterflame Time (t1) Apply_Flame_1->Record_t1 Apply_Flame_2 Re-apply Flame (10s) Record_t1->Apply_Flame_2 Record_t2_t3 Record Afterflame (t2) & Afterglow (t3) Times Apply_Flame_2->Record_t2_t3 Observe_Drips Observe Flaming Drips Record_t2_t3->Observe_Drips End End Test Observe_Drips->End Analyze_Data Analyze Data: t1, t2, t3, Dripping End->Analyze_Data Classify Classify as V-0, V-1, or V-2 Analyze_Data->Classify

Caption: Workflow of the UL-94 Vertical Burn Test.

References

A Comparative Study of THPO and DOPO in Epoxy Resins for Flame Retardancy

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of enhanced fire safety for epoxy resins, researchers and engineers are continually exploring effective flame-retardant additives. Among the halogen-free options, phosphorus-containing compounds have garnered significant attention due to their efficacy and more favorable environmental profile. This guide provides a detailed comparative analysis of two such flame retardants: Tris(hydroxypropyl)phosphine oxide (THPO) and 9,10-Dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO). This document is intended for researchers, scientists, and professionals in drug development and material science, offering a comprehensive overview of their performance, mechanisms, and experimental considerations.

While extensive research is available on the application of DOPO in epoxy resins, providing a wealth of experimental data, there is a notable scarcity of published studies directly evaluating the performance of THPO in the same context. Consequently, this guide will present a thorough review of DOPO's performance based on existing literature and discuss the potential of THPO as a reactive flame retardant, drawing on its known chemical properties and performance in other polymer systems.

Chemical Structures and Properties

A fundamental understanding of the chemical structures of THPO and DOPO is crucial to appreciating their mechanisms of action and reactivity with epoxy resin systems.

Caption: Chemical structures of THPO and DOPO.

DOPO is a well-studied reactive flame retardant known for its high thermal stability and effectiveness in promoting char formation and gas-phase radical scavenging.[1][2] THPO, on the other hand, is a polyol containing reactive hydroxyl groups, suggesting its potential to be chemically incorporated into the epoxy network, which could offer advantages in terms of permanence and minimal impact on the resin's mechanical properties.[3][4]

Performance in Epoxy Resins: A Data-Driven Comparison

Quantitative data is essential for an objective comparison of flame-retardant performance. The following tables summarize key performance metrics for DOPO-modified epoxy resins, collated from various studies. Due to the lack of available data for THPO in epoxy resins, a direct comparison is not currently possible.

Flame Retardancy Performance

The Limiting Oxygen Index (LOI) and UL-94 vertical burn test are standard methods for evaluating the flame retardancy of polymers.

Table 1: Flame Retardancy Data for DOPO-Modified Epoxy Resins

SamplePhosphorus Content (wt%)LOI (%)UL-94 RatingReference
Neat Epoxy023.2No Rating[5]
EP/DOPO1.230.0V-0[5]
EP/DOPO-SGA3 (of additive)33.2V-0[3]
EP/DOPO-Derivative0.728.9V-0[6]
EP/DOPO-Derivative6 (of additive)33.7V-0[7]

Note: The performance of DOPO can vary depending on the specific derivative and the overall formulation of the epoxy system.

Thermal Stability

Thermogravimetric analysis (TGA) is used to assess the thermal stability of materials. Key parameters include the onset decomposition temperature (Td5%) and the char yield at high temperatures.

Table 2: Thermal Stability Data for DOPO-Modified Epoxy Resins

SampleTd5% (°C)Char Yield at 800°C (%)Reference
Neat Epoxy39817.8[3]
EP/3%DOPO-SGA38017.9[3]
EP/DOPO-PHE-P-0.9-27.8[6]
Mechanical Properties

The incorporation of flame retardants can influence the mechanical properties of the host polymer. It is crucial that fire safety is not achieved at the expense of mechanical integrity.

Table 3: Mechanical Properties of DOPO-Modified Epoxy Resins

SampleTensile Strength (MPa)Impact Strength (kJ/m²)Reference
Neat Epoxy--[3]
EP/5%DOPO-SGAIncreased by 47%Increased by 42%[3]
EP-BDD (0.25% P)77.1-[7]

Experimental Protocols

Detailed methodologies are critical for the reproducibility and validation of experimental findings. Below are representative protocols for the synthesis and characterization of flame-retardant epoxy resins.

Synthesis of DOPO-Modified Epoxy Resin

A common method for incorporating DOPO into an epoxy resin involves a pre-reaction of DOPO with the epoxy monomer before curing.

DGEBA DGEBA Epoxy Resin Mix Mixing and Heating (e.g., 90°C, 60 min) DGEBA->Mix DOPO DOPO DOPO->Mix Prepolymer DOPO-Epoxy Prepolymer Mix->Prepolymer Cure Curing (e.g., 120°C for 2h, 150°C for 2h) Prepolymer->Cure CuringAgent Curing Agent (e.g., DDM) CuringAgent->Cure Final Flame-Retardant Epoxy Thermoset Cure->Final

Caption: General workflow for synthesizing DOPO-modified epoxy resin.

Protocol:

  • Diglycidyl ether of bisphenol A (DGEBA) epoxy resin and DOPO are mixed in a flask.[3]

  • The mixture is heated (e.g., to 90°C) and stirred for a specified time (e.g., 60 minutes) to allow for the reaction between the P-H bond of DOPO and the epoxy groups of DGEBA, forming a prepolymer.[3]

  • A stoichiometric amount of a curing agent, such as 4,4'-diaminodiphenylmethane (DDM), is added to the prepolymer.[8]

  • The mixture is degassed under vacuum and poured into a preheated mold.

  • The resin is cured in a programmable oven, typically with a multi-stage heating process (e.g., 2 hours at 120°C followed by 2 hours at 150°C).[9]

Flame Retardancy and Thermal Analysis
  • Limiting Oxygen Index (LOI): Measured according to ASTM D2863.

  • UL-94 Vertical Burning Test: Conducted according to the ANSI/UL 94 standard.

  • Thermogravimetric Analysis (TGA): Performed using a TGA instrument, typically with a heating rate of 10-20°C/min under a nitrogen or air atmosphere.

Flame Retardant Mechanisms

The efficacy of a flame retardant is determined by its mechanism of action, which can occur in the gas phase, the condensed phase, or both.

DOPO: A Dual-Phase Mechanism

DOPO is known to exhibit a dual-phase flame retardant mechanism.

cluster_gas Gas Phase cluster_condensed Condensed Phase DOPO_decomp DOPO Decomposition (Heat) PO_rad PO• Radicals DOPO_decomp->PO_rad Quenching Radical Quenching (H•, OH•) PO_rad->Quenching Inhibition Combustion Inhibition Quenching->Inhibition Epoxy_decomp Epoxy Decomposition (Heat) Char_formation Char Layer Formation Epoxy_decomp->Char_formation Barrier Insulating Barrier Char_formation->Barrier Fuel_reduction Reduced Fuel Supply Barrier->Fuel_reduction DOPO_node DOPO DOPO_node->DOPO_decomp DOPO_node->Char_formation

Caption: Flame retardant mechanism of DOPO in epoxy resins.

In the gas phase , upon heating, DOPO derivatives can decompose to release phosphorus-containing radicals (e.g., PO•).[4] These radicals act as scavengers for high-energy H• and OH• radicals in the flame, interrupting the exothermic combustion reactions. In the condensed phase , DOPO promotes the formation of a protective char layer on the surface of the burning polymer.[8] This char layer acts as a physical barrier, insulating the underlying material from heat and oxygen, and reducing the release of flammable volatiles into the gas phase.

THPO: A Proposed Reactive Mechanism

While specific studies on THPO in epoxy resins are lacking, its chemical structure suggests a primarily condensed-phase mechanism as a reactive flame retardant.

THPO THPO (Tris(hydroxypropyl)phosphine oxide) Reaction Curing Reaction (Hydroxyl-Epoxy) THPO->Reaction Epoxy Epoxy Resin Epoxy->Reaction Network Crosslinked Network with Incorporated Phosphorus Reaction->Network Decomposition Thermal Decomposition Network->Decomposition Char Enhanced Char Formation Decomposition->Char Barrier Insulating Barrier Char->Barrier

References

A Comparative Guide to the Long-Term Stability of THPO-Modified Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The long-term stability of polymers is a critical factor in the development of robust and reliable drug delivery systems and biomedical devices. This guide provides a comparative assessment of the long-term stability of polymers modified with tris(hydroxymethyl)phosphine (B1196123) oxide (THPO) against two common alternative modification chemistries: phosphonates and thiols. The information presented herein is based on available experimental data and established testing protocols to assist researchers in selecting the most appropriate polymer modification strategy for their specific application.

Comparative Stability Analysis

While direct, head-to-head long-term stability studies comparing THPO-modified polymers with phosphonate- and thiol-modified counterparts are not extensively available in the public domain, we can infer their relative stability based on the known chemistry of their functional groups.

Phosphonate-based modifications are generally recognized for their high hydrolytic and thermal stability. The phosphorus-carbon (P-C) bond in phosphonates is highly resistant to hydrolysis.[1][2][3] Comparative studies on surface modifications have shown that phosphonate (B1237965) monolayers exhibit superior hydrolytic stability compared to siloxane monolayers on titanium alloys.[3][4] Furthermore, phosphonic acid moieties have demonstrated greater stability over thiols for attachment to zinc oxide surfaces.[5]

Thiol-based modifications, while versatile for "click" chemistry applications, can be susceptible to oxidation, potentially leading to the formation of disulfide bonds and altering the material's properties over time. The stability of thiol-modified polymers can be influenced by the specific polymer backbone and the surrounding environment.[6][7][8]

Phosphine (B1218219) oxides, the functional group in THPO-modified polymers, are known for their thermal stability.[9][10] The phosphorus-oxygen (P=O) bond is highly polar and stable. However, comprehensive, direct comparative data on the long-term hydrolytic and oxidative stability of THPO-modified polymers in aqueous environments relevant to biomedical applications is an area requiring further investigation.

The following table summarizes the anticipated long-term stability of polymers modified with THPO, phosphonates, and thiols based on existing literature.

Stability ParameterTHPO-Modified PolymersPhosphonate-Modified PolymersThiol-Modified Polymers
Hydrolytic Stability Data not readily available; expected to be relatively stable due to the P-C and P=O bonds.High; the P-C bond is resistant to hydrolysis.[1][2][3]Moderate to Low; susceptible to hydrolysis depending on the linkage.[6][7][8]
Thermal Stability High; phosphine oxides are known for their thermal robustness.[9][10]High; phosphonates are generally more thermally stable than polyphosphates.[2]Moderate; degradation temperature can be influenced by the polymer backbone.
Oxidative Stability Data not readily available; the phosphorus atom is already in a high oxidation state.High; the phosphonate group is stable against oxidation.Low to Moderate; thiols are susceptible to oxidation to disulfides.
Potential for Leachables Dependent on the completeness of the modification reaction and purity of starting materials.Low; due to the stable covalent bond with the polymer.Can be a concern, especially unreacted thiol-containing molecules.

Experimental Protocols

To facilitate a direct and objective comparison of the long-term stability of THPO-modified polymers against alternatives, the following detailed experimental protocols are proposed.

Accelerated Hydrolytic Stability Testing

Objective: To assess and compare the hydrolytic degradation of THPO-, phosphonate-, and thiol-modified polymers under accelerated conditions.

Methodology:

  • Sample Preparation: Prepare thin films or standardized coupons of the base polymer and each of the modified polymers (THPO, phosphonate, and thiol). Ensure all samples have similar dimensions and surface area.

  • Aging Conditions: Immerse the samples in phosphate-buffered saline (PBS) at pH 7.4. Place the samples in sealed containers in ovens maintained at elevated temperatures (e.g., 50°C, 70°C, and 90°C).

  • Time Points: Remove samples from the ovens at predetermined time intervals (e.g., 1, 2, 4, 8, and 12 weeks).

  • Analysis:

    • Visual Inspection: Document any changes in appearance, such as color, turbidity, or cracking.

    • Mass Loss: Determine the change in dry mass of the polymer samples over time.

    • Molecular Weight Analysis: Use Gel Permeation Chromatography (GPC) to monitor changes in the polymer's molecular weight and polydispersity index (PDI).

    • Chemical Structure Analysis: Employ Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify any changes in the chemical structure, such as the cleavage of functional groups.

    • Analysis of Degradation Products: Analyze the aging medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify any leached degradation products.

Hydrolytic_Stability_Workflow cluster_prep Sample Preparation cluster_aging Accelerated Aging Base_Polymer Base_Polymer Aging_Conditions Immerse in PBS (pH 7.4) Elevated Temperatures (50, 70, 90°C) Base_Polymer->Aging_Conditions THPO_Modified THPO_Modified THPO_Modified->Aging_Conditions Phosphonate_Modified Phosphonate_Modified Phosphonate_Modified->Aging_Conditions Thiol_Modified Thiol_Modified Thiol_Modified->Aging_Conditions Visual_Inspection Visual_Inspection Aging_Conditions->Visual_Inspection t = 1, 2, 4, 8, 12 wks Mass_Loss Mass_Loss Aging_Conditions->Mass_Loss GPC GPC Aging_Conditions->GPC FTIR_NMR FTIR_NMR Aging_Conditions->FTIR_NMR HPLC_LCMS HPLC/LC-MS of Medium Aging_Conditions->HPLC_LCMS Thermo_Oxidative_Stability_Workflow cluster_polymers Modified Polymers cluster_tga TGA Analysis cluster_dsc DSC Analysis cluster_isothermal Isothermal Aging P1 THPO-Modified TGA_N2 TGA (Nitrogen) P1->TGA_N2 TGA_Air TGA (Air) P1->TGA_Air DSC DSC (Heat-Cool-Heat) P1->DSC Isothermal Oven Aging (Air) P1->Isothermal P2 Phosphonate-Modified P2->TGA_N2 P2->TGA_Air P2->DSC P2->Isothermal P3 Thiol-Modified P3->TGA_N2 P3->TGA_Air P3->DSC P3->Isothermal TGA_Results Determine T_onset, T_max TGA_N2->TGA_Results TGA_Air->TGA_Results DSC_Results Determine T_g, T_m DSC->DSC_Results Isothermal_Analysis FTIR & GPC Analysis Isothermal->Isothermal_Analysis EL_Study_Relationship Extractables Extractables (Potential Leachables) Leachables Leachables (Observed under normal use) Extractables->Leachables subset of Risk_Assessment Toxicological Risk Assessment Leachables->Risk_Assessment Drug_Product_Safety Drug Product Safety & Efficacy Risk_Assessment->Drug_Product_Safety

References

Validating the Flame Retardant Mechanism of Tris(hydroxymethyl)phosphine Oxide (THPO): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the flame retardant performance of Tris(hydroxymethyl)phosphine oxide (THPO) against common alternatives, supported by available experimental data. Detailed methodologies for key validation experiments are presented to facilitate informed decisions in material science and development.

Understanding the Flame Retardant Mechanism of THPO

This compound (THPO) is a reactive, halogen-free organophosphorus flame retardant. Its mechanism of action is multifaceted, involving both condensed-phase and gas-phase activities to suppress combustion.

  • Condensed-Phase Mechanism: Upon heating, THPO promotes the formation of a stable char layer on the polymer surface. This char acts as an insulating barrier, limiting the transfer of heat to the underlying material and restricting the release of flammable volatile compounds.

  • Gas-Phase Mechanism: In the gas phase, THPO releases phosphorus-containing radicals (e.g., PO•). These radicals act as scavengers, interrupting the chain reactions of combustion by quenching highly reactive H• and OH• radicals.

This dual-mode action makes THPO an effective flame retardant in a variety of polymer systems, including polyurethanes, polyesters, and epoxy resins.[1]

Logical Flow of THPO's Flame Retardant Action

THPO_Mechanism cluster_condensed Condensed Phase cluster_gas Gas Phase Heat Heat THPO in Polymer THPO in Polymer Heat->THPO in Polymer initiates Char Formation Char Formation THPO in Polymer->Char Formation promotes Phosphorus Radicals (PO•) Phosphorus Radicals (PO•) THPO in Polymer->Phosphorus Radicals (PO•) releases Insulating Barrier Insulating Barrier Char Formation->Insulating Barrier creates Reduced Heat Transfer Reduced Heat Transfer Insulating Barrier->Reduced Heat Transfer leads to Reduced Volatile Release Reduced Volatile Release Insulating Barrier->Reduced Volatile Release leads to Radical Scavenging Radical Scavenging Phosphorus Radicals (PO•)->Radical Scavenging causes Combustion Inhibition Combustion Inhibition Radical Scavenging->Combustion Inhibition results in

Caption: Dual-action flame retardant mechanism of THPO.

Experimental Validation of Flame Retardancy

Several standard testing protocols are employed to validate the efficacy of flame retardants. While specific comprehensive studies on THPO are emerging, the following methodologies are crucial for its evaluation and comparison with other flame retardants.

Thermogravimetric Analysis (TGA)

Protocol: TGA measures the change in mass of a material as a function of temperature in a controlled atmosphere. A small sample of the polymer with and without the flame retardant is heated at a constant rate (e.g., 10 °C/min) in either an inert (nitrogen) or oxidative (air) atmosphere. The resulting TGA curve plots mass loss versus temperature, providing insights into the thermal stability and char-forming capability of the material.

Data Interpretation:

  • Onset of Decomposition (Tonset): The temperature at which significant mass loss begins. A higher Tonset generally indicates greater thermal stability.

  • Temperature at Maximum Decomposition Rate (Tmax): The peak of the derivative thermogravimetric (DTG) curve, indicating the point of fastest degradation.

  • Char Yield: The percentage of residual mass at the end of the experiment (e.g., at 700 °C). A higher char yield is indicative of effective condensed-phase flame retardancy.

Limiting Oxygen Index (LOI)

Protocol: The LOI test determines the minimum concentration of oxygen in an oxygen/nitrogen mixture that is required to sustain the combustion of a vertically oriented sample. The sample is ignited from the top, and the oxygen concentration is adjusted until a steady flame is maintained.

Data Interpretation: A higher LOI value indicates better flame retardancy, as a more oxygen-rich environment is needed for combustion.

UL 94 Vertical Burn Test

Protocol: A rectangular bar of the material is held vertically and ignited at the bottom with a Bunsen burner for two 10-second intervals. The time it takes for the flame to extinguish after the burner is removed is measured, along with whether any flaming drips ignite a cotton patch placed below the sample.

Data Interpretation: Materials are classified as V-0, V-1, or V-2 based on the afterflame time, afterglow time, and the behavior of any drips. V-0 is the highest rating, indicating that combustion ceases quickly without flaming drips.

Cone Calorimetry

Protocol: A cone calorimeter measures the heat release rate (HRR) and other combustion parameters of a material when exposed to a controlled radiant heat source. A sample of the material is placed under a conical heater, and the combustion products are collected and analyzed.

Data Interpretation:

  • Time to Ignition (TTI): The time it takes for the sample to ignite. A longer TTI is desirable.

  • Peak Heat Release Rate (pHRR): The maximum rate at which heat is released during combustion. A lower pHRR indicates a less intense fire.

  • Total Heat Release (THR): The total amount of heat released throughout the combustion process. A lower THR is indicative of better fire resistance.

  • Effective Heat of Combustion (EHC): The heat released per unit mass of the sample.

  • Smoke Production: The amount of smoke generated during combustion.

Experimental Workflow for Flame Retardant Evaluation

FR_Evaluation_Workflow Sample Preparation Sample Preparation TGA Analysis TGA Analysis Sample Preparation->TGA Analysis Thermal Stability LOI Test LOI Test Sample Preparation->LOI Test Oxygen Requirement UL 94 Test UL 94 Test Sample Preparation->UL 94 Test Burning Behavior Cone Calorimetry Cone Calorimetry Sample Preparation->Cone Calorimetry Heat & Smoke Release Data Analysis Data Analysis TGA Analysis->Data Analysis Char Yield, T_onset LOI Test->Data Analysis LOI Value UL 94 Test->Data Analysis V-0, V-1, V-2 Rating Cone Calorimetry->Data Analysis pHRR, THR Performance Comparison Performance Comparison Data Analysis->Performance Comparison Comparative Efficacy Mechanism Validation Mechanism Validation Performance Comparison->Mechanism Validation

Caption: Standard workflow for evaluating flame retardant performance.

Performance Comparison of THPO with Alternatives

While comprehensive head-to-head comparative data for THPO against all alternatives in various substrates is still being broadly compiled in the literature, we can draw comparisons based on the performance of similar organophosphorus flame retardants and other common alternatives.

Organophosphorus Alternatives
  • 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO): DOPO and its derivatives are widely studied reactive flame retardants. They are known for their high efficiency in epoxy resins and other polymers.[2][3][4] Like THPO, DOPO functions through both gas-phase and condensed-phase mechanisms. Studies on DOPO-containing epoxy resins have shown significant reductions in pHRR and THR in cone calorimetry tests, and high LOI values often exceeding 30%, leading to a UL 94 V-0 rating.[3][4] A study on a DOPO-THPO compound in epoxy resin indicated a reduction in flammability, although it was insufficient to achieve self-extinguishing properties at the tested concentrations.[5]

  • Ammonium Polyphosphate (APP): APP is an inorganic salt of polyphosphoric acid and ammonia, commonly used in intumescent flame retardant systems, often in combination with a carbon source (e.g., pentaerythritol) and a blowing agent (e.g., melamine).[6] These systems create a thick, insulating char layer. In polypropylene, APP-based systems can achieve a UL 94 V-0 rating and LOI values above 30.[6][7][8][9]

Other Alternatives
  • Inorganic Hydroxides (e.g., Aluminum Trihydroxide, Magnesium Hydroxide): These act primarily in the condensed phase by releasing water upon decomposition, which cools the polymer and dilutes the flammable gases. They are often used at high loading levels, which can impact the mechanical properties of the polymer.

  • Nitrogen-Based Flame Retardants (e.g., Melamine and its derivatives): These function mainly in the gas phase by releasing inert nitrogen gas, which dilutes the oxygen and fuel concentration in the flame. They also contribute to char formation in the condensed phase.

Quantitative Performance Data (Illustrative)

The following tables summarize typical performance data for various flame retardants in different polymer matrices, providing a benchmark for the expected performance of THPO. It is noted that direct comparative data for THPO under the same conditions is limited in the cited literature.

Table 1: Flammability Data from LOI and UL 94 Tests

Polymer MatrixFlame Retardant (Loading)LOI (%)UL 94 Rating
Polyurethane Foam (Rigid) None~18Fails
THPO-based Polyether>30V-0
DOPO-derivative (25 php)29.5V-0
Epoxy Resin None~26Fails
DOPO-derivative (4 wt%)33.4V-0
APP/ZnB/ZrO2 (10/5/2 wt%)29.1V-0
Polypropylene None~18Fails
APP/THEIC (30 wt%)>30V-0

Data compiled from various sources for illustrative comparison.[4][6][10][11]

Table 2: Cone Calorimetry Data

Polymer MatrixFlame Retardant (Loading)pHRR (kW/m²)THR (MJ/m²)
Polyurethane Foam (Rigid) None75.25.46
DOPO-derivative (25 php)37.33.51
Epoxy Resin None--
DOPO-derivativeReduced by 26%Lowered
APP/ZnB/ZrO2 (10/5/2 wt%)Reduced by 42.8%-
Polypropylene None718.357.3
Modified APP (25 wt%)155.944.9

Data compiled from various sources for illustrative comparison.[9][11][12]

Conclusion

THPO presents a promising halogen-free flame retardant solution with a dual-action mechanism. While direct and comprehensive comparative experimental data is still being populated in the scientific literature, its performance in polyurethane foams, achieving high LOI values and a UL 94 V-0 rating, demonstrates its high efficiency.[10] Further research involving standardized testing of THPO in various polymer matrices alongside established alternatives like DOPO and APP will be crucial for a complete validation of its performance profile. The experimental protocols outlined in this guide provide a framework for such comparative evaluations.

References

Safety Operating Guide

Navigating the Safe Handling of Tris(hydroxymethyl)phosphine oxide: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Safety and Logistical Information

This document provides essential guidance for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of Tris(hydroxymethyl)phosphine oxide. By adhering to these protocols, laboratory personnel can minimize risks and ensure a safe working environment.

Summary of Chemical Safety Data

While aggregated data from multiple suppliers indicates that this compound does not meet the criteria for hazardous classification under the Globally Harmonized System (GHS), it is imperative to handle the compound with care, adhering to standard laboratory safety practices.[1] It is crucial to distinguish this compound from its precursor, Tris(hydroxymethyl)phosphine, which is classified as toxic and a skin/eye irritant.[2][3][4]

The following tables summarize key quantitative data for this compound.

Table 1: Physical and Chemical Properties

PropertyValue
Molecular Formula C₃H₉O₄P
Molecular Weight 140.07 g/mol [1]
Appearance White solid[5]
Melting Point 48 - 56 °C[2]
Boiling Point 111 - 113 °C @ 2.5 mmHg[2]
Flash Point > 110 °C[2]
Solubility Soluble in water[2]

Table 2: Toxicological Data

TestResultSpecies
GHS Hazard Classification Not classified as hazardous[1]N/A

Note: The toxicological properties of this compound have not been fully investigated. The absence of a hazardous classification does not imply the substance is completely harmless. Standard safe handling procedures should always be followed.

Personal Protective Equipment (PPE)

To ensure personal safety, the following PPE is mandatory when handling this compound:

PPE CategorySpecificationRationale
Hand Protection Nitrile rubber gloves (minimum layer thickness: 0.11 mm)Protects against skin contact.[3]
Eye Protection Safety glasses with side-shields or gogglesPrevents eye contact with dust or splashes.[3]
Skin and Body Protection Laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection Not required under normal conditions with adequate ventilation. If dust is generated, a NIOSH-approved particulate respirator (e.g., N95) should be used.Minimizes inhalation of airborne particles.

Operational and Disposal Plans

A systematic approach to handling and disposal is critical for maintaining a safe laboratory environment.

Handling Procedures
  • Engineering Controls : Work in a well-ventilated area. A chemical fume hood should be used when there is a potential for dust generation.[2]

  • Personal Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

  • Handling Practices : Avoid creating dust.[2][3] Minimize contact with skin and eyes.[3]

  • Storage : Store in a cool, dry, and well-ventilated place in a tightly sealed container.[3]

Disposal Plan
  • Waste Characterization : Although not classified as hazardous, it is recommended to treat this compound waste as chemical waste.

  • Disposal Method : Dispose of the waste in a designated, sealed container. Arrange for disposal through a licensed waste disposal company. Do not empty into drains.[2]

  • Contaminated Packaging : Dispose of contaminated packaging in the same manner as the chemical waste.

  • Regulatory Compliance : Always consult and adhere to local, regional, and national regulations for chemical waste disposal.[2]

Experimental Protocol: Synthesis of this compound

The following protocol is a general guideline for the synthesis of this compound via the oxidation of Tris(hydroxymethyl)phosphine.

Materials:

  • Tris(hydroxymethyl)phosphine (THP)

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Water (deionized)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve Tris(hydroxymethyl)phosphine in water.

  • Slowly add 30% hydrogen peroxide solution to the flask while stirring. An exothermic reaction may occur; control the addition rate to maintain a safe temperature.

  • Heat the reaction mixture to approximately 35°C for 30 minutes.[5]

  • Monitor the reaction progress using an appropriate analytical method, such as ³¹P NMR spectroscopy.[5]

  • Once the reaction is complete, remove the water by rotary evaporation to yield this compound as a white solid.[5]

Safety Workflow Diagram

SafetyWorkflow Figure 1. Safety Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures assess_hazards Assess Hazards (Review SDS/Safety Info) don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->don_ppe prepare_workstation Prepare Workstation (Ventilated Area/Fume Hood) don_ppe->prepare_workstation weigh_handle Weigh and Handle Chemical (Avoid Dust Generation) prepare_workstation->weigh_handle Proceed to Handling perform_experiment Perform Experiment weigh_handle->perform_experiment decontaminate Decontaminate Work Area perform_experiment->decontaminate Experiment Complete dispose_waste Dispose of Waste (Sealed Container, Licensed Disposal) decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands spill Spill evacuate_spill Evacuate Area spill->evacuate_spill contain_spill Contain Spill spill->contain_spill cleanup_spill Clean Up Spill (Appropriate Absorbent) spill->cleanup_spill exposure Personal Exposure skin_contact Skin Contact: Wash with soap and water exposure->skin_contact eye_contact Eye Contact: Rinse with water for 15 mins exposure->eye_contact inhalation Inhalation: Move to fresh air exposure->inhalation ingestion Ingestion: Seek medical attention exposure->ingestion

Caption: Safety Workflow for Handling this compound

References

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Retrosynthesis Analysis

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Tris(hydroxymethyl)phosphine oxide
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